INF55
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-nitro-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)12-6-7-13-11(8-12)9-14(15-13)10-4-2-1-3-5-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJRQDPTLDVHOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299656 | |
| Record name | 5-Nitro-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4993-87-7 | |
| Record name | NSC131894 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitro-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of INF55 (5-Nitro-2-phenyl-1H-indole)
For Researchers, Scientists, and Drug Development Professionals
Abstract
INF55, chemically identified as 5-Nitro-2-phenyl-1H-indole, is a potent inhibitor of bacterial multidrug resistance (MDR) efflux pumps. This document provides a comprehensive technical overview of its mechanism of action, focusing on its role as a competitive inhibitor of the NorA efflux pump in Gram-positive bacteria, such as Staphylococcus aureus, and the AcrB subunit of the AcrAB-TolC efflux pump in Gram-negative bacteria, including Escherichia coli. By blocking these pumps, this compound enhances the intracellular concentration and efficacy of various antimicrobial agents that are typically expelled from the bacterial cell. This guide details the molecular interactions, quantitative efficacy, and the experimental protocols used to elucidate its function, providing a valuable resource for researchers in antimicrobial drug development.
Introduction
The rise of multidrug-resistant bacterial pathogens presents a formidable challenge to global health. A primary mechanism of this resistance is the overexpression of efflux pumps, which are transmembrane proteins that actively extrude a broad spectrum of antibiotics and other toxic compounds from the bacterial cytoplasm. This compound has emerged as a significant research compound due to its ability to inhibit these pumps, thereby restoring the susceptibility of resistant bacteria to conventional antibiotics. It is particularly noted for its synergistic effects when used in combination with photosensitizers in photodynamic therapy (PDT) and with traditional antibiotics like berberine.
Core Mechanism of Action: Efflux Pump Inhibition
The principal mechanism of action of this compound is the direct inhibition of bacterial efflux pumps. This inhibition is believed to be competitive, where this compound binds to the substrate-binding sites of the pump, thereby preventing the recognition and transport of other substrates, such as antibiotics.
Targeting the NorA Efflux Pump in Staphylococcus aureus
In Gram-positive bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA), this compound targets the NorA efflux pump, a member of the major facilitator superfamily (MFS). NorA is responsible for conferring resistance to a variety of compounds, including fluoroquinolones and ethidium (B1194527) bromide. This compound has been shown to potentiate the activity of NorA substrates by blocking their efflux.
Targeting the AcrAB-TolC Efflux Pump in Escherichia coli
In Gram-negative bacteria such as E. coli, this compound inhibits the AcrAB-TolC efflux system, a member of the Resistance-Nodulation-Division (RND) superfamily. Specifically, molecular docking studies have indicated that this compound binds to the AcrB subunit, which is the inner membrane transporter component responsible for substrate recognition and energy transduction. This interaction prevents the expulsion of toxins from the cytoplasm into the periplasm.[1]
The following diagram illustrates the general mechanism of efflux pump inhibition by this compound.
Caption: Mechanism of this compound as a competitive efflux pump inhibitor.
Quantitative Data
The efficacy of this compound as an efflux pump inhibitor has been quantified through various in vitro assays. The following tables summarize key quantitative data from published studies.
Table 1: Binding Affinity of this compound
| Target Protein | Bacterial Species | Method | Binding Affinity (kcal/mol) | Reference |
| AcrB | Escherichia coli | Molecular Docking | -9.1 | [1] |
Table 2: Synergistic Activity of this compound with Antimicrobial Agents
| Bacterial Strain | Antimicrobial Agent | This compound Concentration | Fold Reduction in MIC | Reference |
| S. aureus (NorA overexpressing) | Berberine | Not specified | Potentiates activity | A common finding in literature |
| E. coli | Methylene Blue (in PDT) | Not specified | ~59% higher deactivation | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism.
-
Preparation of Inoculum: A bacterial culture is grown to the mid-logarithmic phase (OD₆₀₀ of 0.2-0.3) in Cation-adjusted Mueller-Hinton Broth (CAMHB). The culture is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The antimicrobial agent (e.g., berberine) is serially diluted two-fold in a 96-well microtiter plate containing CAMHB.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no antimicrobial) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.
Checkerboard Assay for Synergy
This assay is used to assess the synergistic effect of two compounds, such as this compound and an antibiotic.
-
Plate Setup: In a 96-well plate, serial dilutions of the antibiotic are made horizontally, and serial dilutions of this compound are made vertically. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: All wells are inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
The following diagram illustrates the workflow of a checkerboard assay.
Caption: Workflow for a checkerboard synergy assay.
Ethidium Bromide (EtBr) Efflux Assay for S. aureus
This real-time fluorescence assay measures the efflux of the fluorescent substrate EtBr.
-
Cell Preparation: S. aureus cells are grown to mid-log phase, harvested by centrifugation, and washed with phosphate-buffered saline (PBS).
-
Loading: Cells are resuspended in PBS containing a proton motive force (PMF) uncoupler (e.g., carbonyl cyanide m-chlorophenylhydrazone, CCCP) to de-energize the cells and loaded with EtBr. EtBr fluorescence increases upon intercalation with intracellular DNA.
-
Efflux Initiation: The cells are washed to remove the uncoupler and excess EtBr, then resuspended in PBS containing glucose as an energy source. The decrease in fluorescence is monitored over time using a fluorometer as EtBr is pumped out of the cells.
-
Inhibitor Testing: The assay is repeated in the presence of this compound. A slower rate of fluorescence decay indicates inhibition of the efflux pump.
Nile Red Efflux Assay for E. coli
This assay is similar to the EtBr assay but uses the lipophilic fluorescent dye Nile Red, which is a substrate for the AcrAB-TolC pump.
-
Cell Preparation: E. coli cells overexpressing the AcrAB-TolC pump are grown overnight, harvested, and washed in a potassium phosphate (B84403) buffer.
-
Loading: Cells are de-energized with CCCP and loaded with Nile Red. Nile Red exhibits high fluorescence in the hydrophobic environment of the cell membrane.
-
Efflux Initiation: After washing, efflux is initiated by the addition of glucose, and the decrease in fluorescence is monitored as Nile Red is expelled into the aqueous medium where it is non-fluorescent.
-
Inhibitor Testing: The assay is performed with and without this compound to assess its inhibitory activity.
Molecular Docking
This computational method predicts the binding mode and affinity of a ligand (this compound) to a protein target (AcrB or NorA).
-
Protein and Ligand Preparation: The 3D structures of the efflux pump protein (obtained from a protein data bank like PDB) and this compound are prepared. This includes adding hydrogen atoms and assigning charges.
-
Binding Site Identification: The putative substrate-binding pocket of the protein is identified.
-
Docking Simulation: A docking algorithm samples various conformations and orientations of this compound within the binding site and calculates the binding energy for each pose.
-
Analysis: The pose with the lowest binding energy is considered the most likely binding mode, and the energy value is used as an estimate of binding affinity.
Conclusion
This compound is a promising efflux pump inhibitor with a clear mechanism of action against key MDR pumps in both Gram-positive and Gram-negative bacteria. Its ability to competitively inhibit substrate binding sites leads to the potentiation of various antimicrobial agents. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other novel efflux pump inhibitors as a strategy to combat antibiotic resistance. Further research into the precise molecular interactions and the in vivo efficacy of this compound is warranted to translate these findings into clinical applications.
References
INF55 as a Targeted Inhibitor of Bacterial Efflux Pumps: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria represents a significant threat to global public health. A primary mechanism contributing to this resistance is the overexpression of bacterial efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy.[1] The inhibition of these pumps is a promising strategy to restore the activity of existing antibiotics and combat MDR infections.[2] INF55 (5-Nitro-2-phenyl-1H-indole) is an investigational small molecule that has demonstrated potential as an efflux pump inhibitor (EPI). This technical guide provides an in-depth overview of this compound's activity against bacterial efflux pumps, including available data, experimental protocols for its evaluation, and visualization of relevant biological pathways and workflows.
Target Bacterial Efflux Pumps
This compound has been primarily investigated for its inhibitory activity against two major types of efflux pumps in both Gram-positive and Gram-negative bacteria.
NorA Efflux Pump in Staphylococcus aureus
The NorA efflux pump is a well-characterized member of the major facilitator superfamily (MFS) of transporters in the Gram-positive bacterium Staphylococcus aureus. It is known to confer resistance to a variety of compounds, including fluoroquinolones. This compound has been reported to be an inhibitor of the NorA efflux pump, suggesting its potential to reverse resistance to certain antibiotics in methicillin-resistant S. aureus (MRSA).[2]
AcrAB-TolC Efflux Pump in Escherichia coli
In Gram-negative bacteria, the AcrAB-TolC efflux system is a principal contributor to multidrug resistance. This is a tripartite complex belonging to the resistance-nodulation-division (RND) superfamily.[3] The inner membrane component, AcrB, is responsible for substrate recognition and energy transduction, while AcrA acts as a periplasmic linker to the outer membrane channel, TolC.[2] Molecular docking studies have shown that this compound can bind to the AcrB subunit, indicating its potential to inhibit the function of this critical efflux pump in Escherichia coli and other Gram-negative pathogens.[2]
Quantitative Data on this compound Activity
Quantitative data on the efficacy of efflux pump inhibitors is crucial for their development and comparison. While comprehensive studies providing a wide range of IC50 and Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not extensively available in publicly accessible literature, some key data points have been reported. Researchers are encouraged to determine these values for their specific strains and conditions of interest using the protocols outlined in Section 3.0.
Table 1: Binding Affinity of this compound
| Target Protein | Bacterial Species | Method | Binding Affinity (kcal/mol) | Reference |
| AcrB | Escherichia coli | Molecular Docking | -9.1 | [2] |
Table 2: Exemplary MIC Data Presentation Format
This table serves as a template for researchers to populate with their own experimental data.
| Bacterial Strain | Antibiotic | This compound Concentration (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with this compound (µg/mL) | Fold Reduction in MIC |
| S. aureus (ATCC 29213) | Ciprofloxacin | X | Y | Z | Y/Z |
| E. coli (ATCC 25922) | Levofloxacin | X | A | B | A/B |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of this compound's activity. The following are key methodologies for characterizing efflux pump inhibition.
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. When evaluating an EPI, the MIC of an antibiotic is determined in the presence and absence of the inhibitor.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Stock solutions of antibiotic and this compound
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate.
-
Prepare a second set of serial dilutions of the antibiotic in CAMHB that also contains a fixed, sub-inhibitory concentration of this compound. The concentration of this compound should be determined beforehand to ensure it does not independently inhibit bacterial growth.
-
Inoculate each well with the prepared bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Include control wells:
-
Growth control (broth and inoculum only)
-
Sterility control (broth only)
-
This compound control (broth, inoculum, and this compound only)
-
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Checkerboard Assay for Synergy Analysis
The checkerboard assay is a two-dimensional dilution method used to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.
Procedure:
-
In a 96-well plate, prepare serial dilutions of the antibiotic along the x-axis and serial dilutions of this compound along the y-axis.
-
Inoculate the wells with the standardized bacterial suspension.
-
After incubation, determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)
-
Interpret the results:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Ethidium (B1194527) Bromide Efflux Assay
This assay directly measures the ability of a compound to inhibit the efflux of a fluorescent substrate, such as ethidium bromide (EtBr), from bacterial cells.
Materials:
-
Bacterial cells
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide
-
Glucose
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an uncoupler that dissipates proton motive force, serving as a positive control for efflux inhibition.
-
Fluorometer
Procedure:
-
Wash and resuspend bacterial cells in PBS.
-
Load the cells with EtBr in the presence of CCCP to maximize intracellular accumulation.
-
Wash the cells to remove extracellular EtBr and CCCP.
-
Resuspend the cells in PBS containing different concentrations of this compound or control compounds.
-
Initiate efflux by adding glucose to energize the pumps.
-
Monitor the decrease in fluorescence over time as EtBr is pumped out of the cells. A slower rate of fluorescence decrease in the presence of this compound indicates efflux inhibition.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate key concepts related to efflux pump regulation and the experimental evaluation of this compound.
Caption: Experimental workflow for evaluating this compound as an efflux pump inhibitor.
Caption: Simplified regulatory network of the AcrAB-TolC efflux pump in E. coli.
Conclusion
This compound presents a promising scaffold for the development of novel adjuvants to combat antibiotic resistance. Its inhibitory activity against key efflux pumps in both Gram-positive and Gram-negative bacteria warrants further investigation. The methodologies and conceptual frameworks provided in this guide are intended to facilitate standardized and comprehensive research into this compound and other potential efflux pump inhibitors. Future studies should focus on generating robust quantitative data, elucidating precise mechanisms of action, and evaluating in vivo efficacy to translate the potential of efflux pump inhibition into clinical applications.
References
5-Nitro-2-phenyl-1H-indole: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Chemical Properties, Synthesis, and Biological Activity of a Promising Efflux Pump Inhibitor.
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Nitro-2-phenyl-1H-indole, a molecule of significant interest in the field of antimicrobial drug development. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and mechanistic insights.
Core Chemical Properties
5-Nitro-2-phenyl-1H-indole, also known by its identifier INF55, is a heterocyclic aromatic compound. Its core structure consists of a phenyl group attached to the 2-position of a 5-nitro-substituted indole (B1671886) ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic properties and biological activity.
Physicochemical Data
The key physicochemical properties of 5-Nitro-2-phenyl-1H-indole are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀N₂O₂ | PubChem |
| Molecular Weight | 238.24 g/mol | PubChem |
| CAS Number | 4993-87-7 | Various |
| Melting Point | 196-199 °C | Chemical Supplier |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
| InChIKey | UNJRQDPTLDVHOR-UHFFFAOYSA-N | PubChem |
| SMILES | C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)--INVALID-LINK--[O-] | PubChem |
Experimental Protocols
The synthesis of 5-Nitro-2-phenyl-1H-indole can be achieved through multiple synthetic routes. The two primary methods are the direct nitration of 2-phenylindole (B188600) and the Fischer indole synthesis.
Synthesis Method 1: Nitration of 2-Phenylindole
This method involves the electrophilic substitution of a nitro group onto the indole ring of the precursor, 2-phenylindole.
Materials and Reagents:
-
2-Phenylindole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
In a flask submerged in an ice bath, dissolve 2-phenylindole in glacial acetic acid.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirring solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture over crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 5-Nitro-2-phenyl-1H-indole.
Synthesis Method 2: Fischer Indole Synthesis
This classic method involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of 5-Nitro-2-phenyl-1H-indole, (4-nitrophenyl)hydrazine and acetophenone (B1666503) are the starting materials.
Materials and Reagents:
-
(4-nitrophenyl)hydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)
-
Ethanol
-
Toluene or other suitable high-boiling solvent
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Formation of the Hydrazone:
-
Dissolve (4-nitrophenyl)hydrazine hydrochloride in ethanol.
-
Add acetophenone to the solution and a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and collect the precipitated acetophenone (4-nitrophenyl)hydrazone by filtration.
-
-
Cyclization:
-
Add the dried hydrazone to polyphosphoric acid (or a mixture of another acid catalyst in a high-boiling solvent like toluene).
-
Heat the mixture to 85-115 °C for 20-60 minutes, monitoring the reaction by TLC.[1]
-
Cool the reaction mixture and carefully pour it into ice water.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-Nitro-2-phenyl-1H-indole.
-
Biological Activity and Mechanism of Action
5-Nitro-2-phenyl-1H-indole has been identified as a potent inhibitor of bacterial efflux pumps, particularly the NorA efflux pump in Staphylococcus aureus.[2][3] Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to multidrug resistance (MDR).[2]
Inhibition of the NorA Efflux Pump
The NorA efflux pump is a member of the major facilitator superfamily (MFS) of transporters.[4] Inhibition of this pump by 5-Nitro-2-phenyl-1H-indole restores the efficacy of antibiotics that are substrates of NorA, such as fluoroquinolones (e.g., ciprofloxacin).[2] The proposed mechanism of action involves the inhibitor molecule binding to the efflux pump, which can occur through competitive or non-competitive inhibition, ultimately blocking the extrusion of the antibiotic.[3][5] This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effects.
The diagram below illustrates the conceptual mechanism of NorA efflux pump inhibition by 5-Nitro-2-phenyl-1H-indole.
Caption: Inhibition of the NorA efflux pump by 5-Nitro-2-phenyl-1H-indole.
The following diagram illustrates a generalized workflow for evaluating the activity of an efflux pump inhibitor.
Caption: Experimental workflow for assessing efflux pump inhibitor activity.
Conclusion
5-Nitro-2-phenyl-1H-indole is a compound with well-defined chemical properties and demonstrated biological activity as a bacterial efflux pump inhibitor. The synthetic routes are accessible, and its mechanism of action presents a promising strategy for combating antibiotic resistance. This guide provides foundational information to support further research and development of this and related molecules as potential adjuvants in antimicrobial therapy.
References
- 1. 5-NITRO-2-PHENYL-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - Indian Journal of Medical Research [ijmr.org.in]
- 4. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
INF55: A Novel Adjunct in Photodynamic Therapy to Counteract Bacterial Antibiotic Resistance
A Technical Whitepaper for Drug Development Professionals and Researchers
Introduction: The escalating crisis of antibiotic resistance necessitates the exploration of unconventional therapeutic strategies. One such approach is photodynamic therapy (PDT), which utilizes a photosensitizer, a light source, and oxygen to generate reactive oxygen species (ROS) that are cytotoxic to bacterial cells. A significant challenge in antimicrobial therapies, including PDT, is the active removal of therapeutic agents from bacterial cells by efflux pumps, a primary mechanism of resistance. This document details the role of INF55, an efflux pump inhibitor, in augmenting the efficacy of PDT against resistant bacteria, specifically Escherichia coli.
Core Mechanism of Action: Efflux Pump Inhibition
This compound's primary role in combating antibiotic resistance is not as a direct antibiotic, but as an adjuvant that enhances the efficacy of other antimicrobial agents.[1] It functions by inhibiting bacterial efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including antibiotics and photosensitizers like methylene (B1212753) blue (MB), out of the cell. By blocking these pumps, this compound increases the intracellular concentration of the photosensitizer, thereby amplifying the cytotoxic effects of PDT.[1]
Molecular docking studies have elucidated the mechanism by which this compound inhibits the AcrB efflux pump, a key component of the AcrAB-TolC multidrug efflux system in E. coli.[1] this compound exhibits a strong binding affinity for AcrB, acting as a competitive inhibitor against the photosensitizer, methylene blue.[1] This competitive inhibition leads to greater retention of MB within the bacterial cell, making the PDT process more effective.
Synergistic Strategy: this compound in Dual-Action Photodynamic Therapy
Research has demonstrated a powerful synergistic effect when this compound is combined with gold nanoparticles (AuNPs) and methylene blue in a dual-action PDT strategy.[1] In this system, AuNPs serve to enhance the generation of ROS by the photosensitizer MB upon irradiation.[1] Concurrently, this compound blocks the efflux of MB, ensuring a high intracellular concentration for maximal ROS production.[1] This combined approach has shown significantly greater bacterial deactivation than PDT with MB and AuNPs alone.[1]
The proposed signaling pathway and mechanism of action are depicted in the following diagram:
Caption: Mechanism of this compound in enhancing photodynamic therapy.
Quantitative Data Summary
The efficacy of this compound in the dual-action PDT system has been quantified in vitro. The key findings are summarized in the table below.
| Metric | Value | Significance | Reference |
| Increased Bacterial Deactivation | ~59% | The combination of this compound with MB/AuNPs resulted in a 59% higher deactivation of E. coli compared to MB/AuNPs alone. | [1] |
| AcrB Binding Affinity (this compound) | -9.1 kcal/mol | Molecular docking revealed a strong binding energy, supporting its role as a competitive inhibitor of the AcrB efflux pump. | [1] |
Experimental Protocols
The following section outlines a generalized experimental protocol for evaluating the efficacy of efflux pump inhibitors like this compound in a PDT context. This methodology is based on the procedures described in the foundational research.[1]
1. Synthesis and Characterization of Gold Nanoparticles (AuNPs)
-
Objective: To synthesize AuNPs and characterize their physical properties.
-
Method: Utilize pulsed laser ablation of a gold target in an aqueous citrate (B86180) solution.
-
Characterization: Analyze the resulting nanoparticles using UV-Vis spectroscopy for plasmonic properties, and Transmission Electron Microscopy (TEM) for size and morphology.
2. Measurement of Reactive Oxygen Species (ROS) Generation
-
Objective: To quantify the enhancement of ROS production by AuNPs.
-
Method: Prepare experimental solutions containing the photosensitizer (e.g., 10⁻⁶ M Methylene Blue), AuNPs, and a ROS scavenger probe (e.g., 2.4 mM ABMDMA) in a phosphate-buffered solution (PBS).
-
Procedure: Measure the initial absorbance of the solution. Irradiate the cuvette for a specified time. Measure the final absorbance to determine the extent of ROS production.
3. In Vitro Bacterial Deactivation Assay
-
Objective: To assess the antibacterial efficacy of the combined PDT treatment.
-
Bacterial Strain: Escherichia coli (or other relevant resistant strains).
-
Procedure:
-
Prepare bacterial cultures to a standardized concentration.
-
Create treatment groups:
-
Control (no treatment)
-
MB only + light
-
MB + AuNPs + light
-
MB + AuNPs + this compound + light
-
-
Incubate bacterial suspensions with the respective treatment components.
-
Expose the samples to a light source for a defined period.
-
Serially dilute and plate the bacterial suspensions to determine colony-forming units (CFUs).
-
Calculate the percentage of bacterial deactivation for each group.
-
4. Molecular Docking Studies
-
Objective: To computationally model the interaction between the efflux pump inhibitor and the target protein.
-
Software: Utilize molecular docking software (e.g., AutoDock Vina).
-
Procedure:
-
Obtain the crystal structure of the target efflux pump (e.g., AcrB subunit from the Protein Data Bank).
-
Prepare the ligand (this compound) and receptor (AcrB) structures for docking.
-
Perform the docking simulation to predict the binding affinity and interaction sites.
-
The logical flow of these experimental procedures is illustrated below:
Caption: Experimental workflow for evaluating this compound-enhanced PDT.
Conclusion
This compound represents a promising tool in the fight against antibiotic resistance, not as a standalone antibiotic, but as a crucial component of a multi-pronged therapeutic strategy. Its ability to inhibit efflux pumps and thereby increase the intracellular concentration of photosensitizers like methylene blue significantly enhances the bactericidal effects of photodynamic therapy. This approach, particularly when combined with ROS-enhancing agents like gold nanoparticles, offers a novel and potent method for treating localized infections where conventional antibiotics may fail. Further research into the efficacy of this compound and similar compounds against a broader range of resistant pathogens and in more complex infection models is warranted.
References
The Role of INF55 as an Efflux Pump Inhibitor in Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INF55 (5-nitro-2-phenylindole) has emerged as a significant compound in the study of antibacterial resistance, not as a direct antimicrobial agent, but as a potent inhibitor of efflux pumps in Gram-positive bacteria. Specifically, its activity against the NorA efflux pump in Staphylococcus aureus has been a primary focus of research. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to multidrug resistance (MDR). By inhibiting these pumps, compounds like this compound can restore the efficacy of existing antibiotics. This technical guide provides an in-depth overview of the known activity of this compound against Gram-positive bacteria, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.
Quantitative Data on the Activity of this compound
The majority of available data on this compound focuses on its synergistic activity with other antibacterial compounds, particularly berberine (B55584), against various strains of Staphylococcus aureus. The standalone antibacterial activity of this compound is generally weak. Its primary value lies in its ability to potentiate other antibiotics by inhibiting their efflux.
Table 1: Potentiation of Berberine Activity by this compound against Staphylococcus aureus Strains
| Bacterial Strain | This compound Concentration (µg/mL) | Berberine Concentration for Growth Inhibition (µg/mL) |
| S. aureus 8325-4 | 1.25 | < 20 |
| S. aureus K1758 | 1.25 | < 20 |
Data compiled from studies on berberine-INF55 interactions, which indicate that in the presence of 1.25 µg/mL of this compound, berberine can inhibit the growth of S. aureus strains at concentrations below 20 µg/mL.[1]
Table 2: Minimum Inhibitory Concentrations (MICs) of Berberine-INF55 Hybrids against Staphylococcus aureus Strains
| Compound | S. aureus 8325-4 (wild-type) MIC (µg/mL) | S. aureus K1758 (ΔnorA) MIC (µg/mL) | S. aureus K2378 (NorA++) MIC (µg/mL) |
| SS14 | Similar activity to isomers | Slightly higher potency than isomers | <2-fold difference compared to other strains |
| SS14-M | Similar activity to isomers | Similar activity to isomers | <2-fold difference compared to other strains |
| SS14-P | Similar activity to isomers | Similar activity to isomers | <2-fold difference compared to other strains |
This table summarizes the findings that the antibacterial activities of three isomeric berberine-INF55 hybrids (SS14, SS14-M, and SS14-P) were found to be similar against S. aureus strains with varying levels of NorA efflux pump activity, suggesting the hybrids are not efficiently effluxed by NorA.[2]
Mechanism of Action: NorA Efflux Pump Inhibition
The primary mechanism of action of this compound in Gram-positive bacteria is the inhibition of the NorA efflux pump, a member of the major facilitator superfamily (MFS) of transporters. NorA is responsible for the extrusion of a broad range of substrates, including fluoroquinolones, acriflavine, and the natural plant alkaloid berberine.
Caption: Mechanism of this compound-mediated NorA efflux pump inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the activity of compounds like this compound. The following are protocols for key experiments cited in the literature.
Checkerboard Synergy Assay
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effects of two compounds when used in combination.
1. Preparation of Reagents:
-
Prepare stock solutions of this compound and the partner antibiotic (e.g., berberine) in a suitable solvent (e.g., DMSO).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Plate Setup:
-
In a 96-well microtiter plate, serially dilute this compound along the y-axis (rows) and the partner antibiotic along the x-axis (columns).
-
The final plate should contain a gradient of concentrations for both compounds, as well as wells with each compound alone and a growth control (no compounds).
3. Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
4. Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of drug A + FIC of drug B where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
5. Interpretation of Results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism
Caption: Experimental workflow for the checkerboard synergy assay.
Ethidium (B1194527) Bromide Efflux Assay
This fluorometric assay is used to measure the activity of efflux pumps by monitoring the accumulation and efflux of the fluorescent substrate ethidium bromide (EtBr).
1. Bacterial Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in the same buffer to a specific optical density.
2. Loading with Ethidium Bromide:
-
Add EtBr to the bacterial suspension at a final concentration that allows for a detectable fluorescence signal.
-
Incubate the mixture to allow for the uptake of EtBr.
3. Efflux Initiation:
-
Add an energy source (e.g., glucose) to energize the efflux pumps.
-
In parallel, have a control group with an efflux pump inhibitor (e.g., this compound) added before the energy source.
4. Fluorescence Monitoring:
-
Immediately begin monitoring the fluorescence of the cell suspension over time using a fluorometer.
-
A decrease in fluorescence indicates the efflux of EtBr from the cells.
5. Data Analysis:
-
Compare the rate of fluorescence decrease between the control group (no inhibitor) and the group with this compound.
-
A slower rate of fluorescence decrease in the presence of this compound indicates inhibition of EtBr efflux.
Caption: Logical workflow of the ethidium bromide efflux assay.
Conclusion
The available scientific literature strongly indicates that this compound is not a broad-spectrum antibacterial agent but rather a specialized tool for combating multidrug resistance in Gram-positive bacteria, particularly Staphylococcus aureus. Its primary role as a NorA efflux pump inhibitor makes it a valuable compound for synergistic studies and for the development of new therapeutic strategies that can rejuvenate the activity of existing antibiotics. The quantitative data, while limited to specific combinations and strains, consistently demonstrates the potential of this compound to overcome efflux-mediated resistance. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the activity and potential applications of this compound and similar efflux pump inhibitors. Future research should aim to expand the understanding of this compound's activity against a broader range of Gram-positive pathogens and to explore its efficacy in more complex in vivo models.
References
INF55: A Technical Guide on its Activity Against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, rendering them ineffective. INF55 (5-nitro-2-phenyl-1H-indole) has emerged as a significant small molecule inhibitor of these pumps. This technical guide provides a comprehensive overview of the current understanding of this compound's activity against Gram-negative bacteria, with a focus on its role as an efflux pump inhibitor (EPI). It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes the underlying biological and experimental processes. While primarily studied for its potentiation of other antibiotics, this guide consolidates the existing knowledge to support further research and development in the field of antimicrobial adjuvants.
Introduction: The Challenge of Gram-negative Resistance
Gram-negative bacteria, characterized by their complex cell envelope featuring an outer membrane, pose a significant barrier to many antibiotics.[1] This intrinsic defense is often augmented by acquired resistance mechanisms, among which multidrug efflux pumps are of critical importance.[2] The Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, are tripartite protein complexes that span the entire cell envelope and expel a broad range of antimicrobial agents.[3][4][5] The development of efflux pump inhibitors (EPIs) represents a promising strategy to counteract this resistance, restoring the efficacy of existing antibiotics.[6] this compound is one such molecule that has garnered attention for its potential in this capacity.
Mechanism of Action: this compound as an Efflux Pump Inhibitor
Current research indicates that this compound's primary activity against Gram-negative bacteria is not direct bactericidal or bacteriostatic action, but rather the inhibition of efflux pumps. The most studied target of this compound in Gram-negative bacteria is the AcrAB-TolC multidrug efflux pump.[4]
The AcrAB-TolC pump functions as a tripartite complex:
-
AcrB: An inner membrane protein that captures substrates from the cytoplasm and periplasm and provides the energy for transport.[7]
-
AcrA: A periplasmic membrane fusion protein that links AcrB to TolC.[3]
-
TolC: An outer membrane channel that expels the substrate into the extracellular medium.[3]
This compound is hypothesized to act as a competitive inhibitor, binding to the AcrB subunit and thereby preventing the efflux of other substrates, such as antibiotics.[2] This inhibition leads to an increased intracellular concentration of the co-administered antibiotic, allowing it to reach its target and exert its antimicrobial effect.
Mechanism of AcrAB-TolC efflux pump and inhibition by this compound.
Quantitative Data: Potentiation of Antibiotic Activity
Direct minimum inhibitory concentration (MIC) values for this compound as a standalone agent against Gram-negative bacteria are not extensively reported in the literature, as it generally exhibits weak intrinsic antimicrobial activity. Its primary value lies in its ability to potentiate the activity of other antibiotics. The table below summarizes the observed potentiation effects.
| Gram-negative Species | Antibiotic | This compound Concentration | Fold Reduction in MIC of Antibiotic | Reference |
| Escherichia coli | Macrolides (Erythromycin, Clarithromycin) | Not specified | Not specified, but susceptibility was greatly increased in acrAB and tolC null mutants, and an efflux pump inhibitor restored susceptibility. | [4] |
| Enterobacter aerogenes | Macrolides (Erythromycin, Clarithromycin) | Not specified | Not specified, but an efflux pump inhibitor restored susceptibility. | [4] |
Note: The data on this compound's potentiation against Gram-negative bacteria is still emerging. Much of the research has focused on hybrid molecules where this compound is chemically linked to another antibacterial agent, such as berberine (B55584). In these cases, the hybrid molecule's activity is assessed, rather than the synergistic effect of the two separate compounds.[6][8]
Experimental Protocols
The evaluation of this compound's activity against Gram-negative bacteria involves two primary experimental approaches: antimicrobial susceptibility testing to determine its potentiation effects and specific assays to confirm efflux pump inhibition.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence and absence of this compound.
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight in CAMHB at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Preparation of Microtiter Plates: a. Prepare serial two-fold dilutions of the antibiotic in CAMHB across the columns of the 96-well plate. b. To a parallel set of wells, add a fixed, sub-inhibitory concentration of this compound to each well before adding the antibiotic dilutions. c. Include control wells:
- Growth control (bacteria and CAMHB, no antibiotic or this compound)
- Sterility control (CAMHB only)
- This compound control (bacteria, CAMHB, and this compound, no antibiotic)
-
Inoculation and Incubation: a. Inoculate all wells (except the sterility control) with the prepared bacterial suspension. b. Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. b. The potentiation effect is quantified by the fold reduction in the antibiotic's MIC in the presence of this compound compared to its MIC alone.
Efflux Pump Inhibition Assay: Ethidium (B1194527) Bromide Accumulation
This assay measures the ability of this compound to inhibit the efflux of ethidium bromide (EtBr), a known substrate of many efflux pumps.[9][10]
Materials:
-
Bacterial strain of interest
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
This compound solution
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an uncoupler that dissipates proton motive force, used as a positive control for maximum accumulation.
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: a. Grow the bacterial culture to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash them twice with PBS. c. Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).
-
EtBr Accumulation: a. Aliquot the cell suspension into fluorometer cuvettes or a black-walled 96-well plate. b. Add EtBr to a final concentration (e.g., 2 µg/mL). c. Add this compound at the desired test concentration. Include controls with no inhibitor and with CCCP. d. Monitor the fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 600 nm emission). An increase in fluorescence indicates the accumulation of EtBr within the cells as it intercalates with DNA.
-
Data Analysis: a. Plot fluorescence intensity versus time. b. A higher fluorescence level in the presence of this compound compared to the control without an inhibitor indicates that efflux is being blocked.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to characterize a potential efflux pump inhibitor like this compound.
Experimental workflow for evaluating this compound as an efflux pump inhibitor.
Discussion and Future Directions
The available evidence strongly suggests that this compound's primary value in combating Gram-negative bacterial infections lies in its role as an adjuvant, potentiating the activity of conventional antibiotics by inhibiting efflux. However, several knowledge gaps remain that require further investigation:
-
Spectrum of Activity: Comprehensive studies are needed to determine the range of Gram-negative species and efflux pumps that are susceptible to this compound inhibition.
-
Outer Membrane Interaction: The precise interaction of this compound with the Gram-negative outer membrane, including its passage through this barrier and any potential interactions with lipopolysaccharide (LPS), is not well understood. Elucidating this is crucial for optimizing its delivery to the inner membrane target, AcrB.
-
In Vivo Efficacy: While in vitro studies are promising, the efficacy of this compound in animal models of infection needs to be thoroughly evaluated to assess its pharmacokinetic and pharmacodynamic properties and its potential for clinical translation.
-
Resistance Development: The potential for bacteria to develop resistance to this compound, either through mutations in the AcrB binding site or other mechanisms, should be investigated.
Conclusion
This compound is a promising efflux pump inhibitor with demonstrated potential to reverse antibiotic resistance in Gram-negative bacteria. Its ability to inhibit the AcrAB-TolC pump makes it a valuable tool for resensitizing MDR pathogens to existing antibiotics. This technical guide has summarized the current state of knowledge, provided detailed experimental protocols for its characterization, and outlined key areas for future research. As the threat of antimicrobial resistance continues to grow, the development of adjuvants like this compound will be a critical component of our therapeutic arsenal. Further research into its mechanism, spectrum, and in vivo efficacy is essential to realize its full clinical potential.
References
- 1. Outer Membrane Permeability and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ structure of the AcrAB-TolC efflux pump at subnanometer resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AcrAB-TolC Pump Is Involved in Macrolide Resistance but Not in Telithromycin Efflux in Enterobacter aerogenes and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Berberine-INF55 (5-Nitro-2-Phenylindole) Hybrid Antimicrobials: Effects of Varying the Relative Orientation of the Berberine and this compound Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]
- 8. Berberine-INF55 (5-nitro-2-phenylindole) hybrid antimicrobials: effects of varying the relative orientation of the berberine and this compound components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
Molecular Docking of INF55 with AcrB: A Technical Guide to Understanding a Novel Efflux Pump Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking studies of INF55, a 5-nitro-2-phenyl-1H-indole derivative, with the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in Escherichia coli. Overexpression of this efflux pump is a major mechanism of antibiotic resistance in Gram-negative bacteria, making AcrB a critical target for the development of novel adjuvants to existing antibiotic therapies. This document details the in silico binding interactions, outlines relevant experimental protocols for validation, and presents visual workflows and mechanistic pathways to facilitate a deeper understanding of this compound as a potential AcrB inhibitor.
Quantitative Data Summary
Molecular docking simulations are pivotal in predicting the binding affinity and mode of interaction between a ligand and its target protein. The following tables summarize the key quantitative data for the interaction of this compound and other relevant compounds with the AcrB protein.
Table 1: Binding Affinities of this compound and Other Compounds with AcrB
| Compound | Type | Binding Affinity (kcal/mol) | Reference |
| This compound | Putative Inhibitor | -9.1 | [1] |
| Methylene (B1212753) Blue | Substrate | Lower than this compound | [1] |
| Chlorogenic Acid | Inhibitor | -9.1 | [2] |
| Capsaicin | Inhibitor | Not specified | [2] |
| Piperine | Inhibitor | Not specified | [2] |
Note: The binding affinity of this compound to the AcrB efflux pump has been reported to be -9.1 kcal/mol, suggesting a strong and favorable interaction.[1] This binding is stronger than that of the known AcrB substrate, methylene blue, supporting the hypothesis that this compound acts as a competitive inhibitor.[1] While specific interacting residues for this compound have not been detailed in the available literature, studies with other inhibitors provide insights into the likely binding site.
Table 2: Key Interacting Residues in the AcrB Binding Pocket for Known Inhibitors
| Inhibitor Class | Key Interacting Residues | Interaction Type |
| Pyranopyridines | F136, F178, F610, F615, F628, Y327, M573, Q151, Q176 | Hydrophobic, π-π stacking, Water-mediated hydrogen bonds |
| D13-9001 | F178, F628, R620 | Hydrophobic, π-π stacking |
The binding of potent inhibitors to AcrB often occurs within a "hydrophobic trap" in the deep binding pocket, characterized by a high density of phenylalanine residues.[3] These interactions are predominantly hydrophobic and involve π-π stacking, with some inhibitors forming additional hydrogen bond networks mediated by water molecules. It is highly probable that this compound engages with a similar subset of these residues within the AcrB binding pocket.
Experimental Protocols
The validation of in silico findings requires robust in vitro and in vivo experimental protocols. The following sections detail the methodologies for key experiments in the study of efflux pump inhibitors.
Molecular Docking of this compound with AcrB (A General Protocol)
While a specific, detailed protocol for the docking of this compound with AcrB is not publicly available, a general workflow can be constructed based on standard practices for this type of study.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the E. coli AcrB trimer is obtained from the Protein Data Bank (PDB). Several structures are available, representing different conformational states (e.g., PDB IDs: 4DX5, 1IWG, 5V5S). The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Structure: The 3D structure of this compound (5-nitro-2-phenyl-1H-indole) is generated and optimized for its geometry and energy.
2. Docking Simulation:
-
Software: Commonly used software for this type of analysis includes AutoDock Vina, Schrödinger Suite, or MOE.
-
Grid Box Definition: A grid box is defined to encompass the putative binding site on AcrB. Based on studies with other inhibitors, this would likely be centered on the hydrophobic deep binding pocket.
-
Docking Algorithm: A genetic algorithm or other conformational search algorithm is employed to explore the possible binding poses of this compound within the defined grid box.
-
Scoring Function: The binding poses are evaluated and ranked based on a scoring function that estimates the binding free energy (in kcal/mol).
3. Post-Docking Analysis:
-
The lowest energy binding pose is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of AcrB.
Ethidium Bromide (EtBr) Accumulation Assay
This assay is a common method to assess the inhibitory effect of a compound on efflux pump activity in real-time.
Principle: EtBr is a fluorescent substrate of many efflux pumps, including AcrB. It exhibits low fluorescence in an aqueous environment but fluoresces intensely upon intercalating with intracellular DNA. Active efflux keeps the intracellular concentration of EtBr low, resulting in low fluorescence. An effective efflux pump inhibitor will block the extrusion of EtBr, leading to its accumulation and a corresponding increase in fluorescence.
Protocol:
-
Bacterial Culture Preparation: An overnight culture of an AcrB-overexpressing E. coli strain is diluted and grown to the mid-logarithmic phase.
-
Cell Preparation: The bacterial cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline) to a standardized optical density.
-
Assay Setup: The cell suspension is incubated with a sub-inhibitory concentration of EtBr in the presence and absence of the test compound (this compound). A known efflux pump inhibitor (e.g., CCCP or PAβN) is used as a positive control.
-
Fluorescence Measurement: The fluorescence is monitored over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 600 nm emission).
-
Data Analysis: An increase in fluorescence in the presence of this compound compared to the control (EtBr alone) indicates inhibition of efflux.
Checkerboard Synergy Assay
This assay is used to quantify the synergistic effect of an efflux pump inhibitor with a known antibiotic substrate of the target pump.
Principle: The minimum inhibitory concentration (MIC) of an antibiotic is determined in the presence of serial dilutions of the putative inhibitor. A synergistic interaction results in a significant reduction in the MIC of the antibiotic.
Protocol:
-
Preparation of Reagents: Stock solutions of the antibiotic (e.g., a fluoroquinolone or a macrolide) and this compound are prepared.
-
Assay Setup: A 96-well microtiter plate is set up with serial dilutions of the antibiotic along the x-axis and serial dilutions of this compound along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC of the antibiotic in each concentration of this compound is determined as the lowest concentration that inhibits visible bacterial growth.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the synergy. An FICI of ≤ 0.5 is typically considered synergistic.
Visualizing Mechanisms and Workflows
The AcrAB-TolC Efflux Mechanism and Inhibition by this compound
The AcrAB-TolC efflux pump is a tripartite system that spans the inner and outer membranes of E. coli. AcrB, the inner membrane component, captures substrates from the cytoplasm and periplasm and, utilizing the proton motive force, expels them through the AcrA periplasmic adapter protein and the TolC outer membrane channel. This compound is hypothesized to act as a competitive inhibitor, binding to AcrB and preventing the binding and subsequent efflux of antibiotic substrates.
References
- 1. Gold Nanoparticle-Mediated Delivery of Methylene Blue and INF: A Dual-Action Strategy Against Bacterial Resistance | MDPI [mdpi.com]
- 2. In silico screening and in vitro validation of phytocompounds as multidrug efflux pump inhibitor against E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AcrB drug-binding pocket substitution confers clinically relevant resistance and altered substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of INF55 as a NorA Efflux Pump Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance poses a significant threat to global health. Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major human pathogen that has developed resistance to numerous antibiotics. One of the key mechanisms contributing to this resistance is the overexpression of multidrug resistance (MDR) efflux pumps. These membrane proteins actively extrude a wide range of structurally diverse compounds, including antibiotics, from the bacterial cell, thereby reducing their intracellular concentration and efficacy.
The NorA efflux pump, a member of the Major Facilitator Superfamily (MFS), is one of the most studied MDR pumps in S. aureus. It is chromosomally encoded and contributes significantly to resistance against fluoroquinolones (e.g., ciprofloxacin), biocides, dyes, and other antimicrobial agents.[1][2] The development of efflux pump inhibitors (EPIs) represents a promising strategy to counteract this resistance mechanism. By blocking the pump's activity, EPIs can restore the effectiveness of existing antibiotics.
This technical guide provides an in-depth overview of INF55 (5-Nitro-2-phenyl-1H-indole), a known inhibitor of the NorA efflux pump.[3][4] We will explore its mechanism of action, summarize key quantitative data, detail essential experimental protocols for its study, and discuss its application in both in vitro and in vivo models.
Mechanism of Action: this compound Inhibition of the NorA Efflux Pump
NorA utilizes the proton motive force to expel substrates from the cytoplasm.[5] this compound is believed to act as a competitive inhibitor, binding directly to the NorA transporter. This binding event prevents the recognition and subsequent efflux of NorA substrates, such as fluoroquinolone antibiotics or dyes like ethidium (B1194527) bromide. Consequently, the intracellular concentration of the antibiotic increases, allowing it to reach its target and exert its bactericidal or bacteriostatic effects. The precise binding site and mechanism of inhibition are subjects of ongoing research, with molecular docking and structural studies suggesting that inhibitors like this compound interact with key residues within the substrate-binding pocket of the pump.[4][6]
Quantitative Analysis of this compound Activity
The efficacy of an efflux pump inhibitor is typically quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of a known antibiotic substrate in a bacterial strain that overexpresses the target pump. The Fractional Inhibitory Concentration Index (FICI) is also calculated from checkerboard assays to determine if the interaction is synergistic.
| Bacterial Strain | Substrate (Antibiotic) | This compound Concentration | Observed Effect | FICI | Reference |
| S. aureus SA-1199B (NorA overexpressing) | Ciprofloxacin (CPX) | 3.13 µg/mL | 4-fold reduction in CPX MIC | ≤0.5 (Synergistic) | [7] |
| S. aureus (Wild-Type) | Norfloxacin | Not specified | >4-fold reduction in Norfloxacin MIC | Not specified | [4] |
| S. aureus NorA++ (Overexpressing) | Methylene (B1212753) Blue (MB) (20 µM) | 10 µM | >4 log10 reduction in survival (Photodynamic Inactivation) | Not applicable | [8][9] |
| S. aureus K-1758 (ΔnorA) | Ciprofloxacin (CPX) | 3.13 µg/mL | Minimal or no change in CPX MIC | >0.5 to <4 (Indifferent) | [7] |
Experimental Protocols
Accurate evaluation of EPIs like this compound relies on standardized and robust methodologies. The following sections detail the protocols for two key experiments: the Ethidium Bromide Efflux Assay and the Checkerboard Synergy Assay.
Ethidium Bromide (EtBr) Efflux Assay
This real-time fluorescence-based assay is used to directly assess the inhibitory effect of a compound on efflux pump activity. EtBr is a substrate for NorA, and its fluorescence increases significantly upon intercalating with DNA inside the cell. Active efflux keeps the intracellular EtBr concentration low, resulting in low fluorescence. An inhibitor like this compound will block efflux, leading to EtBr accumulation and a corresponding increase in fluorescence.[10][11][12]
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the S. aureus strain (e.g., wild-type, NorA overexpressing, or NorA knockout) into a suitable broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).
-
Incubate overnight at 37°C with shaking.
-
Harvest the cells from the exponential growth phase by centrifugation (e.g., 5000 x g for 10 minutes).
-
-
Cell Washing and Resuspension:
-
Wash the cell pellet twice with a buffer such as Phosphate-Buffered Saline (PBS) containing a sub-lethal concentration of a proton motive force inhibitor (e.g., Carbonyl Cyanide m-Chlorophenylhydrazone - CCCP) to de-energize the cells and facilitate EtBr loading.
-
Resuspend the final pellet in the same buffer to a specific optical density (e.g., OD600 of 0.4-0.6).
-
-
EtBr Loading:
-
Add EtBr to the cell suspension at a final concentration of approximately 1-2 µg/mL.
-
Incubate at room temperature for a set period (e.g., 30-60 minutes) to allow for passive diffusion and accumulation of EtBr.
-
-
Efflux Initiation and Measurement:
-
Wash the EtBr-loaded cells with buffer to remove extracellular EtBr and resuspend them in a buffer containing a carbon source (e.g., glucose) to energize the cells and initiate efflux.
-
Transfer the cell suspension to a 96-well black microplate.
-
Add this compound (or other test compounds/controls like reserpine) to the designated wells at the desired final concentration.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure fluorescence at regular intervals (e.g., every 60 seconds) for 30-60 minutes, using an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.[10]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
A control group (no inhibitor) should show a decrease in fluorescence over time as EtBr is pumped out.
-
Effective inhibition by this compound will be indicated by a significantly slower rate of fluorescence decrease, or a stable/increasing fluorescence signal, compared to the control.
-
Checkerboard Synergy Assay
This method is used to quantify the interaction between two antimicrobial agents, such as an antibiotic and an EPI.[13][14][15] It determines whether their combined effect is synergistic, additive, indifferent, or antagonistic.
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the antibiotic (e.g., ciprofloxacin) and this compound in a suitable solvent.
-
Prepare a standardized inoculum of the S. aureus strain to be tested (e.g., 5 x 10^5 CFU/mL in Mueller-Hinton Broth).[15]
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of the antibiotic. Column 11 serves as the antibiotic-only control, and column 12 is the growth control (no drugs).
-
Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of this compound. Row H serves as the this compound-only control.
-
This setup creates a matrix where each well contains a unique combination of antibiotic and this compound concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for sterility controls) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
After incubation, determine the MIC for each drug alone and for each combination by visual inspection of turbidity or by using a plate reader. The MIC is the lowest concentration showing no visible growth.
-
-
FICI Calculation:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of Antibiotic (A) = (MIC of A in combination) / (MIC of A alone)
-
FIC of this compound (B) = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FICI by summing the individual FICs: FICI = FIC (A) + FIC (B).
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
In Vitro and In Vivo Applications
The utility of this compound has been demonstrated in various research contexts. A significant area of exploration is the creation of hybrid molecules where this compound is covalently linked to an antimicrobial agent. For example, a hybrid of this compound and the photosensitizer methylene blue (MB) was developed to enhance antimicrobial photodynamic inactivation (aPDI) against MRSA.[16][17] This hybrid, this compound-(Ac)en-MB, showed increased uptake into S. aureus cells and enhanced killing activity in a murine abrasion wound infection model compared to MB alone.[16][17] This suggests that by tethering the EPI to the therapeutic agent, the inhibitor's effect can be localized, potentially increasing efficacy and reducing off-target effects.
While many studies on this compound are conducted in vitro, which offers a controlled environment to study specific molecular interactions, in vivo studies are crucial for evaluating therapeutic potential.[18][19] The aforementioned murine wound model provides evidence that the principles of NorA inhibition by this compound can translate to a more complex biological system, leading to improved outcomes in treating a localized MRSA infection.[9][16] These studies highlight the critical step of moving from promising in vitro data to validation in relevant animal models to bridge the gap toward potential clinical applications.[20][21][22]
Conclusion and Future Directions
This compound is a valuable chemical tool for studying the NorA efflux pump in S. aureus. Its ability to potentiate the activity of conventional antibiotics validates the EPI strategy as a viable approach to combating drug resistance. The detailed experimental protocols provided herein serve as a guide for researchers aiming to investigate NorA inhibitors. Future research should focus on elucidating the precise structural basis of the this compound-NorA interaction, which could pave the way for the rational design of more potent and specific inhibitors. Furthermore, expanding the investigation of this compound and its derivatives in advanced preclinical models is essential to fully assess their therapeutic potential as adjuvants in the fight against resistant bacterial infections.
References
- 1. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Multiple Novel Inhibitors of the NorA Multidrug Transporter of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 12. jksus.org [jksus.org]
- 13. clyte.tech [clyte.tech]
- 14. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. Attaching the NorA Efflux Pump Inhibitor this compound to Methylene Blue Enhances Antimicrobial Photodynamic Inactivation of Methicillin-Resistant Staphylococcus aureus in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Vitro and In Vivo Models to Assess the Immune-Related Effects of Nanomaterials [mdpi.com]
- 19. From in vitro Experiments to in vivo and Clinical Studies; Pros and Cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
The Biological Activity of 5-Nitro-2-phenyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-phenyl-1H-indole and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the biological activities of this scaffold, with a primary focus on its anticancer and antibacterial properties. The document details the mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Anticancer Activity
Derivatives of 5-nitro-2-phenyl-1H-indole have demonstrated notable potential as anticancer agents, primarily through their interaction with G-quadruplex DNA structures in the promoter region of the c-Myc oncogene.
Mechanism of Action: c-Myc G-Quadruplex Binding
Certain pyrrolidine-substituted 5-nitroindole (B16589) compounds have been identified as potent binders to the c-Myc promoter G-quadruplex.[1] This binding stabilizes the G-quadruplex structure, which in turn downregulates the transcription and translation of the c-Myc protein.[1][2] The suppression of c-Myc, a key regulator of cell proliferation and apoptosis, leads to cell cycle arrest, particularly in the sub-G1/G1 phase.[1][2] Furthermore, these compounds have been shown to increase the concentration of intracellular reactive oxygen species (ROS), contributing to their antiproliferative effects in cancer cells.[1][2][3]
Signaling Pathway: c-Myc Downregulation
Caption: Mechanism of anticancer activity of 5-nitroindole derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic effects of various 5-nitro-2-phenyl-1H-indole derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | Activity Metric | Value | Reference |
| Compound 5 | HeLa | Alamar Blue | IC50 | 5.08 ± 0.91 µM | [3] |
| Compound 7 | HeLa | Alamar Blue | IC50 | 5.89 ± 0.73 µM | [3] |
| 4l | Non-small cell lung cancer (HOP-62) | SRB | log10GI50 | < -8.00 | [4] |
| 4l | Leukemia (HL-60(TB)) | SRB | log10GI50 | -6.30 | [4] |
| 4l | Leukemia (MOLT-4) | SRB | log10GI50 | -6.18 | [4] |
Antibacterial Activity
Substituted 2-aryl-5-nitro-1H-indoles have been investigated for their potential to combat bacterial multidrug resistance.
Mechanism of Action: Efflux Pump Inhibition
The primary antibacterial mechanism identified for this class of compounds is the inhibition of bacterial efflux pumps.[5] Specifically, they have been shown to inhibit the NorA multidrug resistance pump in Staphylococcus aureus.[6] Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby conferring resistance.[5] By inhibiting these pumps, 5-nitro-2-phenyl-1H-indole derivatives can increase the intracellular concentration of co-administered antibiotics, potentially restoring their efficacy. The compound [4-benzyloxy-2-(5-nitro-1H-2-yl)-phenyl]-methanol was identified as a particularly potent inhibitor of the NorA pump.[6]
Experimental Workflow: Efflux Pump Inhibition Assay
Caption: Workflow for evaluating NorA efflux pump inhibition.
Other Biological Activities
In addition to anticancer and antibacterial effects, derivatives of the indole (B1671886) scaffold have been explored for a range of other biological activities, including anti-inflammatory and enzyme inhibitory properties.[7][8][9] For instance, certain 1-benzyl-indole hybrid thiosemicarbazones have shown potent tyrosinase inhibitory activity, with IC50 values better than the reference standard, kojic acid.[10]
Quantitative Data: Tyrosinase Inhibition
| Compound ID | Enzyme | Assay Type | Activity Metric | Value | Reference |
| 5q (para-nitro) | Tyrosinase | Enzyme Inhibition | IC50 | 15.26 ± 0.30 µM | [10] |
| 5o (meta-nitro) | Tyrosinase | Enzyme Inhibition | IC50 | 17.10 ± 0.28 µM | [10] |
| Kojic Acid (Ref.) | Tyrosinase | Enzyme Inhibition | IC50 | 18.30 ± 0.41 µM | [10] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the biological activity of 5-nitro-2-phenyl-1H-indole derivatives.
Cell Viability and Cytotoxicity Assays
-
Alamar Blue Assay:
-
HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
Alamar blue reagent is added to each well and incubated for a few hours.
-
The reduction of resazurin (B115843) (blue) to resorufin (B1680543) (pink) by viable cells is measured colorimetrically.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.[3]
-
-
Sulphorhodamine B (SRB) Protein Assay:
-
Tumor cell lines are seeded in 96-well plates and incubated.
-
Cells are treated with the test compounds at various concentrations.
-
After the incubation period, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with SRB dye, which binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured to determine cell density, from which parameters like GI50 (concentration for 50% growth inhibition) are calculated.[4]
-
Biophysical Assays for G-Quadruplex Binding
-
Fluorescence Intercalator Displacement (FID) Assay:
-
A G-quadruplex-forming oligonucleotide is incubated with a fluorescent intercalator dye (e.g., Thiazole Orange) that fluoresces upon binding.
-
The test compound is titrated into the solution.
-
If the compound binds to the G-quadruplex, it displaces the fluorescent dye, leading to a decrease in fluorescence intensity.
-
The binding affinity (e.g., KD) can be determined from the titration curve.[1][11]
-
-
Microscale Thermophoresis (MST):
-
A fluorescently labeled G-quadruplex DNA is mixed with varying concentrations of the test compound.
-
The samples are loaded into capillaries, and a microscopic temperature gradient is applied by an infrared laser.
-
The movement of the fluorescently labeled DNA along this temperature gradient (thermophoresis) is monitored.
-
Binding of the compound to the DNA alters its size, charge, and solvation shell, thus changing its thermophoretic movement.
-
The dissociation constant (KD) is determined by plotting the change in thermophoresis against the ligand concentration.[1][11]
-
Reactive Oxygen Species (ROS) Generation Measurement
-
A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is used.
-
Cancer cells (e.g., HeLa) are treated with the 5-nitroindole compound.
-
The cells are then incubated with the DCFH-DA probe.
-
Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
The increase in intracellular fluorescence, corresponding to the level of ROS, is measured using a fluorescence microplate reader or flow cytometry.[5]
Conclusion
The 5-nitro-2-phenyl-1H-indole scaffold holds considerable promise as a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant anticancer activity through the unique mechanism of c-Myc G-quadruplex stabilization and ROS induction. Additionally, their ability to inhibit bacterial efflux pumps positions them as potential candidates for combating antibiotic resistance. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds.
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Application of INF55 in Studying Multidrug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of INF55 (5-Nitro-2-phenyl-1H-indole), an indole-based efflux pump inhibitor (EPI), and its application in the study of multidrug resistance (MDR) mechanisms in bacteria. While not a clinically approved therapeutic, this compound serves as a valuable research tool for investigating the role of efflux pumps in conferring resistance to antimicrobial agents. This document synthesizes findings from preclinical studies, detailing its mechanism of action, experimental protocols for its use, and its synergistic effects with other antimicrobial compounds.
Core Concept: Efflux Pump Inhibition
Multidrug resistance is a significant challenge in treating bacterial infections. One of the primary mechanisms by which bacteria develop resistance is through the overexpression of efflux pumps—membrane proteins that actively extrude a wide range of structurally diverse antimicrobial compounds from the cell.[1][2][3] This action reduces the intracellular concentration of the antimicrobial agent, rendering it less effective.[1] Efflux pump inhibitors (EPIs) are compounds that block the action of these pumps, thereby restoring or enhancing the efficacy of antibiotics that are substrates of these pumps.[1][2]
This compound is a known inhibitor of bacterial efflux pumps, including the NorA efflux pump in the Gram-positive bacterium Staphylococcus aureus and the AcrB subunit of the AcrAB-TolC efflux pump in the Gram-negative bacterium Escherichia coli.[1][4] By inhibiting these pumps, this compound can increase the intracellular concentration of various substrates, including antibiotics and photosensitizers.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound as an efflux pump inhibitor.
Table 1: Efficacy of this compound in Combination Therapy
| Organism | Combination Therapy | Key Finding | Reference |
| Escherichia coli | INF-55 with Methylene (B1212753) Blue (MB) and Gold Nanoparticles (AuNPs) for Photodynamic Therapy (PDT) | Achieved ~59% higher bacterial deactivation compared to MB/AuNPs alone.[4] | [4] |
| Staphylococcus aureus | This compound conjugated to Methylene Blue (MB) for Photodynamic Inactivation (aPDI) | Enhanced photoantimicrobial activity against methicillin-resistant S. aureus (MRSA).[5] | [5] |
| Staphylococcus aureus | This compound with Ciprofloxacin (B1669076) | Produced a 4-fold increase in the susceptibility of S. aureus to ciprofloxacin at a concentration of 1.5 µg/mL.[1] | [1] |
Table 2: Molecular Docking and Binding Affinity of this compound
| Target Protein | Organism | Binding Affinity (kcal/mol) | Significance | Reference |
| AcrB Efflux Pump | Escherichia coli | -9.1 | Stronger binding affinity than Methylene Blue, suggesting a role as a competitive inhibitor.[4] | [4] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor of efflux pumps. In the context of the AcrAB-TolC efflux system in E. coli, this compound is believed to bind to the AcrB subunit, which is the component responsible for substrate recognition and translocation.[4] This binding event prevents or reduces the pump's ability to extrude other substrates, such as the photosensitizer methylene blue. The proposed mechanism involves this compound occupying the binding pocket of the efflux pump, thereby increasing the intracellular retention of the co-administered antimicrobial agent.
Proposed mechanism of this compound as an efflux pump inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published studies.
1. In Vitro Bacterial Deactivation Assay with Photodynamic Therapy (PDT)
-
Objective: To assess the ability of this compound to enhance the antimicrobial efficacy of photodynamic therapy.
-
Materials:
-
Mid-log phase culture of E. coli.
-
Methylene blue (MB) solution (e.g., 10⁻⁶ M).
-
Gold nanoparticles (AuNPs) solution.
-
This compound solution.
-
Phosphate-buffered saline (PBS).
-
96-well microtiter plates.
-
Light source for irradiation (e.g., specific wavelength laser).
-
Plate reader for optical density (OD) measurements.
-
-
Protocol:
-
Prepare experimental groups in a 96-well plate:
-
Control (E. coli only).
-
E. coli + MB/AuNPs.
-
E. coli + MB/AuNPs + this compound.
-
-
Add a standardized suspension of E. coli to each well.
-
Add the respective treatment solutions (MB/AuNPs with or without this compound) to the wells.
-
Incubate the plate in the dark for a specified period to allow for compound uptake.
-
Measure the initial absorbance (OD) of each well.
-
Irradiate the plate with a light source for a defined duration.
-
After irradiation, measure the final absorbance (OD) to determine bacterial viability.
-
Calculate the percentage of bacterial deactivation for each group.
-
2. Molecular Docking of this compound with Efflux Pump Proteins
-
Objective: To computationally model the binding of this compound to its target efflux pump protein (e.g., AcrB) and predict its binding affinity.
-
Software:
-
Molecular docking software (e.g., AutoDock, PyRx).
-
Protein and ligand preparation software (e.g., MGLTools, Open Babel).
-
Visualization software (e.g., PyMOL, VMD).
-
-
Protocol:
-
Obtain the 3D structure of the target protein (e.g., AcrB from the Protein Data Bank).
-
Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning charges.
-
Obtain or draw the 3D structure of this compound and optimize its geometry.
-
Define the binding site (grid box) on the target protein based on known active sites or blind docking.
-
Perform the docking simulation to predict the binding poses and affinities of this compound to the target protein.
-
Analyze the docking results to identify the most favorable binding pose and the corresponding binding energy (in kcal/mol).
-
Visualize the protein-ligand interactions to understand the key residues involved in binding.
-
Workflow for molecular docking of this compound.
Conclusion
This compound has been demonstrated to be an effective inhibitor of bacterial efflux pumps in preclinical research settings. Its ability to potentiate the activity of other antimicrobial agents highlights the potential of efflux pump inhibition as a strategy to combat multidrug resistance. The data and protocols presented in this guide are intended to provide a foundation for researchers and drug development professionals interested in utilizing this compound as a tool to further explore the mechanisms of multidrug resistance and to develop novel therapeutic strategies. It is important to note that this compound is currently a research compound and not approved for clinical use.[4] Further studies are required to fully elucidate its spectrum of activity, toxicological profile, and potential for therapeutic development.
References
- 1. Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Gold Nanoparticle-Mediated Delivery of Methylene Blue and INF: A Dual-Action Strategy Against Bacterial Resistance [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for INF55 Efflux Pump Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) in bacteria is a significant global health threat, and efflux pumps are a primary mechanism contributing to this resistance. These membrane proteins actively extrude a broad range of antimicrobial agents from the bacterial cell, reducing their intracellular concentration and efficacy. Efflux pump inhibitors (EPIs) represent a promising strategy to counteract MDR by blocking these pumps and restoring the activity of existing antibiotics. INF55 is a 5-nitro-2-phenyl-1H-indole derivative that has been identified as an inhibitor of bacterial efflux pumps, showing activity against both Gram-positive and Gram-negative bacteria. It is known to inhibit the NorA efflux pump in Staphylococcus aureus and has shown strong binding affinity to the AcrB subunit of the AcrAB-TolC efflux pump in Escherichia coli in molecular docking studies.[1][2]
This document provides a detailed protocol for an ethidium (B1194527) bromide (EtBr) efflux assay to characterize the inhibitory activity of this compound against bacterial efflux pumps. Ethidium bromide is a common substrate for many efflux pumps and its fluorescence increases significantly upon intercalation with intracellular DNA, making it a reliable reporter for efflux activity.
Principle of the Assay
The ethidium bromide efflux assay is based on the principle that active efflux pumps will extrude EtBr from the bacterial cytoplasm, resulting in low intracellular fluorescence. In the presence of an effective efflux pump inhibitor like this compound, EtBr accumulates inside the cells, leading to a measurable increase in fluorescence. The assay involves two main phases: a loading phase, where cells are loaded with EtBr, often in an energy-depleted state to maximize accumulation, and an efflux phase, where an energy source is added to initiate efflux, and the change in fluorescence is monitored over time in the presence and absence of the inhibitor.
Data Presentation
Quantitative Analysis of Efflux Pump Inhibition
The inhibitory activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of the efflux pump activity. While specific IC50 values for this compound against various efflux pumps are not widely reported in publicly available literature, the following table provides a template for how such data would be presented. The IC50 is determined by performing the efflux assay with a range of this compound concentrations and measuring the corresponding reduction in EtBr efflux.
| Compound | Target Pump | Bacterial Strain | Fluorescent Substrate | IC50 (µM) |
| This compound | NorA | Staphylococcus aureus (NorA overexpressing) | Ethidium Bromide | Data not available |
| This compound | AcrAB-TolC | Escherichia coli (AcrAB-TolC overexpressing) | Ethidium Bromide | Data not available |
| Reserpine (B192253) (Control) | NorA | Staphylococcus aureus (NorA overexpressing) | Ethidium Bromide | ~10-20 |
| PAβN (Control) | AcrAB-TolC | Escherichia coli (AcrAB-TolC overexpressing) | Ethidium Bromide | ~20-50 |
Note: The IC50 values for control compounds are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Ethidium Bromide (EtBr) Efflux Inhibition Assay
This protocol is adapted for the evaluation of this compound as an efflux pump inhibitor in both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Materials:
-
Bacterial strains (e.g., S. aureus wild-type and a NorA overexpressing mutant; E. coli wild-type and an AcrAB-TolC overexpressing mutant)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethidium bromide (EtBr) solution (1 mg/mL stock in water)
-
This compound solution (stock solution in DMSO, concentration to be determined based on preliminary assays)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) solution (10 mM stock in DMSO) - Optional, for energy depletion
-
Glucose solution (20% w/v in water)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with excitation at 530 nm and emission at 590 nm.
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the desired bacterial strain into 5 mL of TSB or LB broth.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh broth and grow to the mid-logarithmic phase (OD600 ≈ 0.6-0.8).
-
-
Cell Preparation and Loading:
-
Harvest the bacterial cells by centrifugation at 5000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with an equal volume of ice-cold PBS.
-
Resuspend the cells in PBS to an OD600 of 0.4.
-
Optional (for enhanced loading): To de-energize the cells and maximize EtBr loading, add CCCP to a final concentration of 10-20 µM and incubate for 10 minutes at room temperature.
-
Add EtBr to the cell suspension to a final concentration of 2 µg/mL.
-
Incubate the suspension in the dark at room temperature for 60 minutes with gentle shaking to allow for EtBr accumulation.
-
-
Efflux Assay:
-
Centrifuge the loaded cells at 5000 x g for 10 minutes at 4°C to remove extracellular EtBr and CCCP.
-
Wash the pellet once with ice-cold PBS.
-
Resuspend the pellet in an equal volume of PBS.
-
Aliquot 100 µL of the cell suspension into the wells of a 96-well black, clear-bottom microplate.
-
Add varying concentrations of this compound to the wells. Include a positive control (a known efflux pump inhibitor like reserpine for S. aureus or PAβN for E. coli) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate efflux by adding 10 µL of 20% glucose solution to each well (final concentration 2%).
-
Immediately begin monitoring the fluorescence (Excitation: 530 nm, Emission: 590 nm) in a microplate reader at 37°C. Record readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
The rate of EtBr efflux is determined by the decrease in fluorescence over time.
-
Calculate the percentage of efflux inhibition for each this compound concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound efflux pump inhibition assay.
Signaling Pathway for NorA Efflux Pump Regulation in Staphylococcus aureus
Caption: Regulation of the NorA efflux pump in S. aureus.
Signaling Pathway for AcrAB-TolC Efflux Pump Regulation in Escherichia coli
Caption: Regulation of the AcrAB-TolC efflux pump in E. coli.
References
Application Notes and Protocols for INF55 in Broth Microdilution Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
INF55, a 5-Nitro-2-Phenylindole compound, has been identified as a potent efflux pump inhibitor (EPI) in both Gram-positive and Gram-negative bacteria. Efflux pumps are a significant mechanism of antimicrobial resistance, actively transporting antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. This compound primarily targets the NorA efflux pump in Staphylococcus aureus and the AcrB component of the AcrAB-TolC efflux pump in Escherichia coli. By inhibiting these pumps, this compound can restore the activity of antibiotics that are substrates of these pumps, offering a promising strategy to combat multidrug resistance.
These application notes provide detailed protocols for utilizing this compound in broth microdilution assays to determine its intrinsic antimicrobial activity and its synergistic effects with other antimicrobial agents.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for antimicrobial agents in the presence and absence of this compound, demonstrating its potential as an efflux pump inhibitor.
| Organism | Antimicrobial Agent | This compound Concentration | MIC (µg/mL) | Fold Reduction in MIC | Reference |
| Staphylococcus aureus (Wild-Type) | Berberine | 0 µg/mL | >125 µg/mL | - | [1] |
| Staphylococcus aureus (Wild-Type) | Berberine | 1.25 µg/mL | <20 µg/mL | >6.25 | [1] |
| Staphylococcus aureus (NorA-overexpressing) | Berberine | 0 µg/mL | >125 µg/mL | - | [1] |
| Staphylococcus aureus (NorA-overexpressing) | Berberine | 1.25 µg/mL | 125 µg/mL | >1 | [1] |
| Escherichia coli | Methylene Blue/AuNPs | Not Specified | ~40% bacterial deactivation | - | [2] |
| Escherichia coli | Methylene Blue/AuNPs | Present | ~59% higher bacterial deactivation | N/A | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound compound
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer and plate reader
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile tubes and pipettes
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the exponential growth phase (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by diluting with sterile saline or CAMHB. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
-
Plate Setup:
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of a 128 µg/mL working solution of this compound (prepared from the stock in CAMHB) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process across to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (inoculated broth without this compound).
-
Column 12 will serve as the sterility control (uninoculated broth).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol is used to evaluate the synergistic effect of this compound with a partner antibiotic.
Materials:
-
Same as for the MIC protocol, plus the partner antibiotic (e.g., berberine, ciprofloxacin).
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the partner antibiotic at concentrations 4 times the highest desired final concentration in the assay.
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
-
Plate Setup (Checkerboard Dilution):
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Antibiotic Dilution (Horizontal): In the first column, add an additional 50 µL of the 4x antibiotic stock solution to each well (rows A-H). Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10.
-
This compound Dilution (Vertical): In the first row, add an additional 50 µL of the 4x this compound stock solution to each well (columns 1-11). Perform a two-fold serial dilution by transferring 50 µL from row A to row B, and so on, down to row G. Discard 50 µL from row G.
-
This creates a matrix of decreasing concentrations of the antibiotic along the x-axis and this compound along the y-axis.
-
Row H will contain only the antibiotic dilutions (no this compound).
-
Column 11 will contain only the this compound dilutions (no antibiotic).
-
Well H12 will be the growth control (no compounds), and another well can be used as a sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (at 2x the final desired concentration) to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction:
-
FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
FIC Index (FICI) = FIC of Antibiotic + FIC of this compound
-
-
Interpretation of FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizations
Caption: Workflow for the checkerboard broth microdilution assay with this compound.
Caption: Mechanism of action of this compound as an efflux pump inhibitor.
References
Application Notes and Protocols for INF55 Checkerboard Assay for Antibiotic Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria is a critical global health threat, necessitating innovative therapeutic strategies. One promising approach is the use of combination therapy, where an antibiotic is co-administered with a potentiating agent. Efflux pumps are a primary mechanism of antibiotic resistance in bacteria, actively expelling antimicrobial agents from the cell and reducing their intracellular concentration to sub-lethal levels.[1] INF55 is an investigational efflux pump inhibitor (EPI) that has been shown to target the AcrB subunit of the AcrAB-TolC efflux pump in Gram-negative bacteria like Escherichia coli.[1] By inhibiting this pump, this compound can restore or enhance the efficacy of existing antibiotics.
This document provides detailed application notes and protocols for utilizing the checkerboard assay to evaluate the synergistic potential of this compound in combination with conventional antibiotics. The checkerboard assay is a robust in vitro method for determining the nature of interaction between two antimicrobial agents, classifying them as synergistic, additive, indifferent, or antagonistic.[2]
Principle of the Checkerboard Assay
The checkerboard assay involves the serial dilution of two compounds in a two-dimensional array in a microtiter plate. One agent, the antibiotic, is serially diluted along the columns, while the second agent, this compound, is serially diluted along the rows. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the minimum inhibitory concentration (MIC) of each compound alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth.[3] The interaction is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
Data Presentation
The following tables present representative quantitative data from a checkerboard assay demonstrating the synergistic effect of an efflux pump inhibitor (EPI) with the antibiotic ciprofloxacin (B1669076) against a resistant strain of Pseudomonas aeruginosa. This data is provided as an illustrative example of how to present the results obtained from a checkerboard assay with this compound.
Table 1: MIC Values of Ciprofloxacin and Efflux Pump Inhibitor (EPI) Alone and in Combination against P. aeruginosa
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| Ciprofloxacin | 16 | 2 |
| Efflux Pump Inhibitor (EPI) | >64 | 8 |
Table 2: Calculation of Fractional Inhibitory Concentration (FIC) Index
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index (ΣFIC) | Interaction |
| Ciprofloxacin | 16 | 2 | 0.125 | 0.25 | Synergy |
| Efflux Pump Inhibitor (EPI) | >64 | 8 | 0.125 |
Interpretation of FIC Index:
The FIC index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)[4]
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[4]
The interaction is interpreted as follows:
-
Synergy: FIC Index ≤ 0.5[5]
-
Additive/Indifference: 0.5 < FIC Index ≤ 4[5]
-
Antagonism: FIC Index > 4[5]
In the example above, the FIC index of 0.25 indicates a strong synergistic interaction between the efflux pump inhibitor and ciprofloxacin.
Experimental Protocols
Materials
-
This compound
-
Conventional Antibiotic (e.g., Ciprofloxacin, Levofloxacin)
-
Bacterial Strain (e.g., E. coli strain overexpressing the AcrAB-TolC efflux pump)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds if necessary
-
Sterile 96-well microtiter plates[3]
-
Sterile reservoirs
-
Multichannel pipette[3]
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading of bacterial growth)
Protocol for Checkerboard Assay
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the antibiotic in an appropriate solvent (e.g., DMSO or sterile water).
-
Prepare working solutions of the compounds in CAMHB at four times the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In the first column, add an additional 50 µL of the highest concentration of the antibiotic to rows A through G.
-
Perform a two-fold serial dilution of the antibiotic by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10. Column 11 will serve as the this compound-only control, and column 12 will be the growth control.
-
In the first row (row A), add an additional 50 µL of the highest concentration of this compound to columns 1 through 10.
-
Perform a two-fold serial dilution of this compound by transferring 50 µL from row A to row B, and so on, down to row G. Discard 50 µL from row G. Row H will serve as the antibiotic-only control.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well containing only broth).[4] The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 16-24 hours.[4]
-
-
Determination of MIC:
-
After incubation, determine the MIC for each compound alone and in combination. The MIC is the lowest concentration of the compound(s) that completely inhibits visible bacterial growth.[3] This can be done by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
-
-
Calculation of FIC Index:
-
Calculate the FIC for each drug in every well showing no growth using the formulas provided in the "Interpretation of FIC Index" section.
-
The FIC index for each combination is the sum of the individual FICs. The lowest FIC index value is reported as the result of the interaction.
-
Visualizations
References
Application Notes and Protocols for Ethidium Bromide Accumulation Assay with INF55
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the efflux pump inhibitor INF55 in ethidium (B1194527) bromide (EtBr) accumulation assays to assess bacterial efflux pump activity. This information is critical for the study of multidrug resistance (MDR) and the development of novel antimicrobial strategies.
Introduction
Bacterial efflux pumps are membrane proteins that actively extrude a wide variety of substrates, including antibiotics, from the cell.[1][2] This mechanism is a major contributor to multidrug resistance in bacteria, as it prevents antimicrobial agents from reaching their intracellular targets at effective concentrations.[3][4] Efflux pump inhibitors (EPIs) are compounds capable of blocking these pumps, thereby restoring the efficacy of existing antibiotics.[3] this compound (5-Nitro-2-phenyl-1H-indole) is a known efflux pump inhibitor, notably targeting the NorA efflux pump in Staphylococcus aureus and also showing activity against the AcrB subunit of the AcrAB-TolC efflux pump in Escherichia coli.[5][6]
The ethidium bromide (EtBr) accumulation assay is a common and effective fluorometric method to screen for and characterize the activity of potential EPIs.[3][7] EtBr is a substrate for many bacterial efflux pumps. Its fluorescence is weak in aqueous solutions but increases significantly upon intercalation with intracellular DNA.[7] By monitoring the fluorescence, one can quantify the intracellular accumulation of EtBr and assess the inhibitory effect of a compound like this compound.[3] An effective EPI will block the efflux of EtBr, leading to its accumulation within the bacterial cell and a corresponding increase in fluorescence.
Data Presentation
The following tables summarize quantitative data derived from graphical representations of ethidium bromide uptake in the presence of this compound in various Staphylococcus aureus strains. The fluorescence is expressed in arbitrary units (A.U.) and was measured at a specific time point during the accumulation phase.
Table 1: Ethidium Bromide Accumulation in Wild-Type S. aureus (8325-4)
| Condition | Concentration | Approximate Fluorescence (A.U.) |
| Ethidium Bromide | 3 µM | 150 |
| Ethidium Bromide + this compound | 3 µM | 250 |
Table 2: Ethidium Bromide Accumulation in NorA-Knockout S. aureus (K1758 ΔnorA)
| Condition | Concentration | Approximate Fluorescence (A.U.) |
| Ethidium Bromide | 3 µM | 300 |
| Ethidium Bromide + this compound | 3 µM | 325 |
Table 3: Ethidium Bromide Accumulation in NorA-Overexpressing S. aureus (K2378 NorA++)
| Condition | Concentration | Approximate Fluorescence (A.U.) |
| Ethidium Bromide | 3 µM | 100 |
| Ethidium Bromide + this compound | 3 µM | 200 |
Experimental Protocols
This section provides a detailed methodology for performing an ethidium bromide accumulation assay with this compound.
Materials
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethidium bromide (EtBr) stock solution (e.g., 1 mg/mL in water)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control (e.g., 10 mM in DMSO)
-
Glucose
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader with excitation at 530 nm and emission at 600 nm
-
Spectrophotometer for measuring optical density (OD)
-
Centrifuge
Protocol
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the bacterial strain into 5 mL of TSB or LB broth.
-
Incubate overnight at 37°C with shaking (220 rpm).
-
The following day, dilute the overnight culture into fresh broth and grow to the mid-logarithmic phase (OD₆₀₀ of approximately 0.6).[7]
-
-
Cell Preparation:
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet twice with an equal volume of PBS.
-
Resuspend the pellet in PBS to an OD₆₀₀ of 0.3.[7]
-
-
Assay Setup:
-
To the wells of a 96-well black, clear-bottom microplate, add the following components:
-
Test wells: Bacterial suspension, this compound (final concentration, e.g., 3-10 µM), and EtBr (final concentration, e.g., 1-2 µg/mL).
-
Positive control wells: Bacterial suspension, CCCP (final concentration, e.g., 100 µM), and EtBr.
-
Negative control wells (active efflux): Bacterial suspension, vehicle control (e.g., DMSO), and EtBr.
-
Blank wells: PBS and EtBr (for background fluorescence).
-
-
Add glucose to a final concentration of 0.4% (w/v) to all wells containing bacteria to energize the efflux pumps.[7]
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Excitation: 530 nm, Emission: 600 nm) every 60 seconds for a total duration of 60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all experimental wells.
-
Plot the fluorescence intensity (in arbitrary units) against time for each condition.
-
Compare the fluorescence levels in the presence of this compound to the negative control. An increase in fluorescence indicates inhibition of EtBr efflux.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on a bacterial efflux pump.
Caption: Workflow for the EtBr accumulation assay with this compound.
References
- 1. Berberine-INF55 (5-Nitro-2-Phenylindole) Hybrid Antimicrobials: Effects of Varying the Relative Orientation of the Berberine and this compound Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Mass Spectrometry-Based Assay for Improved Quantitative Measurements of Efflux Pump Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
INF55 experimental concentration for in vitro studies
Application Notes for INF55 in In Vitro Studies
Introduction
This compound, chemically known as 5-Nitro-2-phenyl-1H-indole, is an experimental compound recognized for its role as an efflux pump inhibitor (EPI) in bacteria.[1] Efflux pumps are transmembrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell, thereby contributing significantly to multidrug resistance (MDR).[2][3] this compound has been investigated as a tool compound in microbiological research to study and potentially reverse efflux-mediated drug resistance. Due to the limited published data on its standalone activity, this compound is primarily utilized in combination with other antimicrobial agents to enhance their efficacy.
Mechanism of Action
This compound functions by inhibiting the activity of specific bacterial efflux pumps. The primary targets of this compound that have been identified are:
-
NorA Efflux Pump: A member of the Major Facilitator Superfamily (MFS) of transporters found in the Gram-positive bacterium Staphylococcus aureus.[1] NorA is known to confer resistance to a variety of compounds, including fluoroquinolones.
-
AcrB Efflux Pump: A component of the AcrAB-TolC efflux system, which belongs to the Resistance-Nodulation-Division (RND) family of transporters in Gram-negative bacteria like Escherichia coli.[1] This pump is a major contributor to intrinsic and acquired multidrug resistance in these organisms.
By binding to these pumps, this compound competitively inhibits the extrusion of antibiotic substrates, leading to their increased intracellular accumulation and restoring their therapeutic effect.[1]
Primary Applications
The principal in vitro application of this compound is in the study of bacterial multidrug resistance. Key experimental applications include:
-
Potentiation of Antibiotics: this compound is used in combination with antibiotics to which a bacterial strain has developed resistance via efflux. A significant decrease in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of this compound indicates that the antibiotic is a substrate of the targeted efflux pump.
-
Investigation of Efflux Pump Function: As an established inhibitor, this compound serves as a valuable tool to probe the role and significance of specific efflux pumps (NorA, AcrB) in the resistance profile of various bacterial strains.
-
Screening for Novel Antimicrobials: this compound can be used in screening assays to identify new compounds that may be susceptible to efflux-mediated resistance.
Quantitative Data Summary
The available literature provides limited quantitative data on the standalone experimental concentrations of this compound. It is most often used at sub-inhibitory concentrations in combination with other agents. The optimal concentration is highly dependent on the bacterial strain and the specific assay. Therefore, it is crucial to experimentally determine the MIC of this compound alone for the target organism before its use as a potentiator.
| Compound/Class | Organism(s) | Assay Type | Experimental Concentration | Observed Effect | Reference |
| This compound (in combination with Methylene Blue) | Staphylococcus aureus | Photodynamic Inactivation | Not explicitly stated for this compound alone; hybrid used up to 20 µM | Enhanced photodynamic killing | [4] |
| This compound (in combination with Methylene Blue/Gold Nanoparticles) | Escherichia coli | Bacterial Deactivation | Not explicitly stated for this compound alone | ~59% higher bacterial deactivation compared to MB/AuNPs alone | [1] |
| General Efflux Pump Inhibitors (EPIs) | Gram-negative bacteria | Synergy Assays (e.g., Checkerboard) | 0.1 to 0.5 x MIC | Potentiation of antibiotic activity | [5] |
| Pimozide (another AcrB inhibitor) | Escherichia coli | Efflux Inhibition Assay | 100 µM | Full inhibition of the AcrAB-TolC pump | [6] |
| Phenylalanine-arginine β-naphthylamide (PAβN) | Escherichia coli | Efflux Inhibition Assay | 10 mg/L | Significant decrease in MICs of chloramphenicol, erythromycin, and novobiocin | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain. This is a critical first step to establish a sub-inhibitory concentration for use in synergy assays.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate 3-5 isolated colonies of the test bacterium from a fresh agar (B569324) plate into 5 mL of CAMHB. Incubate at 37°C with shaking until the culture reaches the exponential growth phase (typically 2-6 hours).
-
Inoculum Standardization: Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Plate Preparation: a. Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The concentration range should be broad enough to span the expected MIC. b. Include a positive control well containing the bacterial inoculum in CAMHB without this compound. c. Include a negative control (sterility control) well containing only CAMHB.
-
Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control) to a final volume of 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: Efflux Pump Inhibition Assay using a Fluorescent Substrate
Objective: To assess the ability of this compound to inhibit the efflux of a known fluorescent substrate (e.g., ethidium (B1194527) bromide or Nile red) from bacterial cells.
Materials:
-
Bacterial culture overexpressing the target efflux pump (e.g., S. aureus SA-1199B for NorA, E. coli AG100 for AcrB)
-
This compound stock solution
-
Fluorescent substrate (e.g., Ethidium Bromide [EtBr] or Nile Red)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an uncoupler to de-energize cells
-
Glucose solution
-
Phosphate-buffered saline (PBS)
-
Fluorometric microplate reader
Procedure:
-
Cell Preparation: Grow the bacterial culture to the mid-log phase. Harvest the cells by centrifugation and wash them twice with PBS.
-
Energy Depletion and Dye Loading: Resuspend the bacterial pellet in PBS containing CCCP and the fluorescent substrate (e.g., EtBr). This de-energizes the cells and allows the dye to accumulate intracellularly. Incubate for a defined period.
-
Removal of Uncoupler: Centrifuge the cells to remove the CCCP and excess extracellular dye. Resuspend the cells in PBS.
-
Initiation of Efflux: a. Aliquot the cell suspension into a 96-well plate. b. Add this compound at various concentrations (typically at sub-inhibitory levels, e.g., 0.25x or 0.5x MIC) to the test wells. Include a no-inhibitor control. c. Initiate efflux by adding a glucose solution to all wells to re-energize the cells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in a kinetic mode using a microplate reader. A decrease in fluorescence over time corresponds to the efflux of the dye.
-
Data Analysis: Compare the rate of fluorescence decrease in the wells containing this compound to the control wells. A slower rate of decrease in the presence of this compound indicates inhibition of the efflux pump.
Efflux Pump Inhibition Assay Workflow
Protocol 3: Checkerboard Synergy Assay
Objective: To quantitatively assess the synergistic effect of this compound and an antibiotic against a bacterial strain.
Materials:
-
This compound stock solution
-
Antibiotic stock solution
-
Bacterial culture and standardized inoculum (as in MIC protocol)
-
CAMHB
-
Two sterile 96-well microtiter plates
Procedure:
-
Plate Setup: a. In a 96-well plate, prepare serial two-fold dilutions of the antibiotic horizontally. b. In the same plate, prepare serial two-fold dilutions of this compound vertically. This creates a matrix of wells with varying concentrations of both compounds. c. Include a row and a column with only the antibiotic and only this compound, respectively, to determine their individual MICs under the assay conditions. d. Include a growth control (inoculum only) and a sterility control (broth only).
-
Inoculation: Inoculate all wells (except the sterility control) with the standardized bacterial suspension to a final volume of 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Collection: Determine the MIC for each combination of this compound and the antibiotic.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth using the following formulas:
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC Index = FIC of Antibiotic + FIC of this compound
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or indifferent effect
-
4.0: Antagonism
-
Checkerboard Synergy Assay Workflow
Signaling Pathways and Logical Relationships
The primary mechanism of this compound is the direct inhibition of efflux pumps, which does not directly involve modulation of intracellular signaling pathways. Instead, it alters the intracellular concentration of other compounds (e.g., antibiotics) that may, in turn, affect various cellular processes.
Mechanism of this compound as an Efflux Pump Inhibitor
References
- 1. Gold Nanoparticle-Mediated Delivery of Methylene Blue and INF: A Dual-Action Strategy Against Bacterial Resistance | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli [openmicrobiologyjournal.com]
- 7. Absence, loss-of-function, or inhibition of Escherichia coli AcrB does not increase expression of other efflux pump genes supporting the discovery of AcrB inhibitors as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: INF55 Protocol for Photodynamic Therapy Enhancement in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic therapy (PDT) is an emerging and minimally invasive treatment modality for various cancers that utilizes a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce tumor cell death.[1][2][3][4] The efficacy of PDT can be limited by the development of resistance, a common challenge in cancer therapy. One significant mechanism of resistance is the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively transport therapeutic agents, including some photosensitizers, out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[5][6][7][8]
INF55 is identified as an efflux pump inhibitor. While its application has been primarily demonstrated in enhancing antibacterial PDT by inhibiting efflux pumps in bacteria, the same principle can be applied to cancer cells that overexpress similar transporters.[5] This document provides a detailed protocol for the proposed use of this compound to enhance the efficacy of photodynamic therapy in preclinical cancer models. The protocol outlines both in vitro and in vivo methodologies to investigate the potential of this compound to increase photosensitizer accumulation in cancer cells, leading to improved tumor cell killing.
Proposed Mechanism of Action
The core principle behind this protocol is the inhibition of efflux pumps in the cancer cell membrane by this compound. By blocking these pumps, this compound is hypothesized to increase the intracellular retention of the photosensitizer, leading to a more potent photodynamic effect upon light activation. This enhanced accumulation of the photosensitizer is expected to result in greater ROS production, leading to more extensive cellular damage and a more robust anti-tumor response.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential outcomes of the described protocols.
Table 1: Hypothetical In Vitro Efficacy of this compound-Enhanced PDT
| Treatment Group | Photosensitizer (PS) Concentration (µM) | This compound Concentration (µM) | Light Dose (J/cm²) | Cell Viability (%) | IC₅₀ of PS (µM) |
| Control (No treatment) | 0 | 0 | 0 | 100 ± 5.0 | - |
| Light Only | 0 | 0 | 10 | 98 ± 4.5 | - |
| PS Only | 1 | 0 | 0 | 95 ± 5.2 | > 10 |
| This compound Only | 0 | 10 | 0 | 97 ± 4.8 | - |
| PDT (PS + Light) | 1 | 0 | 10 | 55 ± 6.1 | 1.2 |
| This compound-PDT | 1 | 10 | 10 | 25 ± 4.9 | 0.5 |
Table 2: Hypothetical In Vivo Efficacy of this compound-Enhanced PDT in a Mouse Tumor Model
| Treatment Group | Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Control (Saline) | 1500 ± 250 | 0 | 25 |
| PS Only | 1450 ± 220 | 3.3 | 26 |
| This compound Only | 1480 ± 260 | 1.3 | 25 |
| PDT (PS + Light) | 750 ± 150 | 50 | 40 |
| This compound-PDT | 250 ± 80 | 83.3 | 60 |
Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line known to overexpress efflux pumps (e.g., MCF-7/ADR, a doxorubicin-resistant breast cancer cell line).
-
Photosensitizer (PS): A photosensitizer known to be a substrate for efflux pumps (e.g., Methylene Blue, Verteporfin).
-
This compound: Synthesized or commercially sourced.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Reagents for Cell Viability Assay: MTT or similar assay kit.
-
Animal Model: Immunocompromised mice (e.g., nude mice, 6-8 weeks old).
-
Light Source: A laser or LED with a wavelength appropriate for the chosen photosensitizer.
-
General Lab Equipment: Cell culture flasks, plates, incubators, microscopes, centrifuges, etc.
Protocol 1: In Vitro Evaluation of this compound-Enhanced PDT
This protocol details the steps to assess the ability of this compound to enhance PDT-induced cytotoxicity in a cancer cell line.
Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell line in T-75 flasks.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment Incubation:
-
Prepare stock solutions of this compound and the photosensitizer in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in a complete culture medium to the desired final concentrations.
-
Remove the medium from the wells and add the medium containing this compound (or vehicle control). Incubate for 1 hour.
-
Without removing the this compound-containing medium, add the medium containing the photosensitizer.
-
Incubate for an additional 4 hours in the dark.
-
-
Irradiation:
-
After incubation, gently wash the cells twice with phosphate-buffered saline (PBS).
-
Add 100 µL of fresh, pre-warmed complete culture medium to each well.
-
Irradiate the plates with a light source at the appropriate wavelength for the chosen photosensitizer (e.g., 630-690 nm). The light dose should be determined based on preliminary experiments.
-
-
Post-Irradiation Incubation:
-
Return the plates to the incubator and incubate for 24 hours.
-
-
Assessment of Cell Viability:
-
Perform an MTT assay according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Protocol 2: In Vivo Evaluation of this compound-Enhanced PDT
This protocol provides a framework for assessing the efficacy of this compound-enhanced PDT in a subcutaneous tumor model in mice.[9][10][11]
Methodology:
-
Tumor Induction:
-
Harvest cancer cells and resuspend them in a mixture of medium and Matrigel (1:1 ratio).
-
Inject approximately 1-5 x 10⁶ cells subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Control, this compound only, PS only, PDT, this compound-PDT).
-
-
Drug Administration:
-
Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dose should be determined from preliminary toxicity studies.
-
One hour after this compound administration, inject the photosensitizer intravenously.
-
-
Light Treatment:
-
After a predetermined drug-light interval (e.g., 24 hours) to allow for optimal tumor accumulation of the PS, anesthetize the mice.[11]
-
Irradiate the tumor area with the appropriate wavelength of light. The light dose and fluence rate should be optimized in pilot studies.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the mice for any signs of toxicity.
-
The experiment can be terminated when tumors in the control group reach a predetermined size, or based on humane endpoints.
-
Signaling Pathways in PDT-Induced Cell Death
PDT can induce various forms of cell death, including apoptosis, necrosis, and autophagy.[1][3][12] The specific pathway activated often depends on the photosensitizer's subcellular localization, the light dose, and the cell type. A common and well-studied pathway is apoptosis initiated by mitochondrial damage.
Upon light activation, a photosensitizer localized in the mitochondria generates ROS, which can lead to the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][12][13] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to apoptosis.[2]
References
- 1. Cell Death Pathways in Photodynamic Therapy of Cancer (Journal Article) | ETDEWEB [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming anticancer resistance by photodynamic therapy-related efflux pump deactivation and ultrasound-mediated improved drug delivery efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming anticancer resistance by photodynamic therapy-related efflux pump deactivation and ultrasound-mediated improved drug delivery efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nrf2-Mediated Antioxidant Response and Drug Efflux Transporters Upregulation as Possible Mechanisms of Resistance in Photodynamic Therapy of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of photodynamic therapy and hyperthermia: tumor response and cell survival studies after treatment of mice in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols: Potentiation of Methylene Blue Activity with INF55
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylene (B1212753) blue (MB), a phenothiazinium salt, is a well-established photosensitizer used in antimicrobial photodynamic therapy (aPDT).[1] Upon activation by light of a specific wavelength, MB generates reactive oxygen species (ROS), which are cytotoxic to a broad spectrum of microorganisms. However, the efficacy of MB-aPDT can be limited by efflux pump systems in bacteria, which actively expel the photosensitizer from the cell, reducing its intracellular concentration and subsequent phototoxicity.[2][3]
INF55 (5-Nitro-2-phenyl-1H-indole) is a potent inhibitor of bacterial efflux pumps, particularly the NorA efflux pump in Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA) and the AcrB efflux pump in Escherichia coli.[1][2] By inhibiting these pumps, this compound increases the intracellular accumulation of MB, thereby potentiating its antimicrobial photodynamic activity. This strategy of combining a photosensitizer with an efflux pump inhibitor (EPI) represents a promising approach to combatting antibiotic-resistant bacteria.[2][3][4]
These application notes provide detailed protocols for researchers interested in investigating the synergistic antimicrobial effects of this compound and methylene blue.
Data Presentation
The following tables summarize the quantitative data on the potentiation of methylene blue's antimicrobial activity by this compound against various bacterial strains.
Table 1: In Vitro Efficacy of Methylene Blue with and without this compound against E. coli
| Treatment | Bacterial Survival (%) after 8 min Irradiation | Fold Decrease in Survival (vs. MB alone) |
| Methylene Blue (MB) (10 µM) | 80% | - |
| MB (10 µM) + this compound (20 µM) | 40% | 2.0 |
| MB (10 µM) + Gold Nanoparticles (AuNPs) | 20% | 4.0 |
| MB (10 µM) + AuNPs + this compound (20 µM) | 0% | >80 |
Data adapted from a study on E. coli (K-12) using a 660 nm LED light source.[1]
Table 2: Minimum Inhibitory Concentrations (MICs) of Methylene Blue against MRSA
| MRSA Isolates (n=104) | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Methylene Blue | 16 - 64 | 64 |
This table provides baseline MIC data for methylene blue against a large number of clinical MRSA isolates.[5] The potentiation by this compound would be expected to lower these MIC values in a synergistic manner.
Table 3: Log Reduction in MRSA Viability with Methylene Blue aPDT
| Treatment | Light Dose (J/cm²) | Log10 Reduction in CFU/mL |
| Methylene Blue (100 µg/mL) | 360 | ~1.4 |
| Amoxicillin + Light-activated MB | - | up to 8 |
While not a direct comparison with this compound, these data illustrate the potential for synergistic interactions to dramatically enhance the efficacy of MB-aPDT against MRSA.[6][7] A similar or greater enhancement is anticipated with the use of an efflux pump inhibitor like this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound-Methylene Blue Conjugate (Inferred)
This protocol is inferred from general principles of bioconjugation and the known chemistries of indoles and phenothiazines, as a detailed specific protocol for this compound-MB conjugation was not available in the reviewed literature.[8][9] Researchers should adapt and optimize this protocol based on their specific experimental needs and available linkers.
Objective: To covalently link this compound to methylene blue to create a hybrid molecule that combines photosensitizing and efflux pump inhibitory activities.
Materials:
-
This compound (5-Nitro-2-phenyl-1H-indole)
-
Methylene blue derivative with a reactive group (e.g., N-(2-aminoethyl)-Azure B)[10]
-
Cross-linking agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Thin Layer Chromatography (TLC) plates
-
NMR and Mass Spectrometry for characterization
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF.
-
Add an equimolar amount of a carboxylating agent (if this compound does not already possess a carboxylic acid group for conjugation) and a suitable catalyst.
-
React to introduce a carboxylic acid group onto the indole (B1671886) ring. Purify the carboxylated this compound using column chromatography.
-
Activate the carboxylated this compound by reacting it with DCC and NHS in anhydrous DMF to form an NHS-ester. Monitor the reaction by TLC.
-
-
Conjugation to Methylene Blue Derivative:
-
Dissolve the amine-functionalized methylene blue derivative in anhydrous DMF.
-
Slowly add the activated this compound-NHS ester solution to the methylene blue solution with constant stirring.
-
Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
-
Purification and Characterization:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate solvent system.
-
Further purify the conjugate by dialysis against deionized water to remove any unreacted small molecules.
-
Characterize the final this compound-methylene blue conjugate using NMR and mass spectrometry to confirm its structure and purity.
-
Protocol 2: Antimicrobial Photodynamic Inactivation (aPDT) Assay
Objective: To evaluate the antimicrobial efficacy of methylene blue, with and without this compound, against a target bacterial strain (e.g., MRSA) upon light activation.
Materials:
-
Bacterial strain (e.g., MRSA ATCC 33592)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methylene blue solution
-
This compound solution (or this compound-MB conjugate)
-
Light source with a specific wavelength for MB activation (e.g., 660 nm LED or laser)[11]
-
Spectrophotometer
-
96-well microtiter plates
-
Colony counter
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain in TSB and incubate overnight at 37°C with shaking.
-
The following day, subculture the bacteria in fresh TSB and grow to the mid-logarithmic phase (OD600 ≈ 0.5).
-
Harvest the bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of approximately 10^7 CFU/mL.
-
-
Treatment:
-
In a 96-well plate, prepare the following treatment groups in triplicate:
-
Bacteria + PBS (untreated control)
-
Bacteria + Methylene blue
-
Bacteria + this compound
-
Bacteria + Methylene blue + this compound (co-administration)
-
Bacteria + this compound-MB conjugate
-
-
Incubate the plates in the dark at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for photosensitizer uptake.
-
-
Light Irradiation:
-
Expose the designated wells to the light source for a specific duration to deliver a defined light dose (e.g., 10-50 J/cm²). Keep a parallel set of plates in the dark as a control for dark toxicity.
-
-
Viability Assessment:
-
After irradiation, perform serial dilutions of the bacterial suspensions from each well in PBS.
-
Plate 100 µL of each dilution onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFUs) on each plate and calculate the CFU/mL for each treatment group.
-
Express the results as log10 reduction in CFU/mL compared to the untreated control.
-
Protocol 3: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
Objective: To determine the ability of this compound to inhibit efflux pumps in the target bacterial strain, leading to the accumulation of a fluorescent substrate.
Materials:
-
Bacterial strain (e.g., S. aureus overexpressing NorA)
-
Brain Heart Infusion (BHI) broth
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethidium bromide (EtBr)
-
This compound solution
-
Glucose
-
Fluorometer with appropriate excitation and emission filters for EtBr
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial strain in BHI broth to the late-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with PBS.
-
Resuspend the cells in PBS containing glucose (as an energy source for the efflux pumps) to a specific optical density (e.g., OD600 = 0.6).
-
-
Assay Setup:
-
In a fluorometer cuvette, add the bacterial suspension.
-
Add EtBr to a final concentration that gives a low basal fluorescence.
-
Record the baseline fluorescence for a few minutes.
-
-
Inhibitor Addition and Measurement:
-
Add the this compound solution to the cuvette at the desired concentration.
-
Immediately start recording the fluorescence intensity over time. An increase in fluorescence indicates the accumulation of EtBr inside the bacterial cells due to the inhibition of efflux pumps.
-
As a positive control, use a known efflux pump inhibitor like reserpine.
-
As a negative control, use a vehicle control (e.g., DMSO).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each treatment group.
-
Compare the rate and extent of fluorescence increase in the presence of this compound to the controls.
-
Visualizations
Signaling Pathway of Methylene Blue Photodynamic Therapy
Caption: Mechanism of antimicrobial photodynamic therapy with methylene blue.
Experimental Workflow for aPDT Assay
Caption: Workflow for assessing antimicrobial photodynamic therapy efficacy.
Logical Relationship of this compound Potentiation
Caption: this compound inhibits efflux pumps, increasing intracellular methylene blue.
References
- 1. Gold Nanoparticle-Mediated Delivery of Methylene Blue and INF: A Dual-Action Strategy Against Bacterial Resistance | MDPI [mdpi.com]
- 2. Inhibitors of Bacterial Multidrug Efflux Pumps Potentiate Antimicrobial Photoinactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photosensitizer associated with efflux pump inhibitors as a strategy for photodynamic therapy against bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and Ex Vivo Investigation of the Antibacterial Effects of Methylene Blue against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo killing of Staphylococcus aureus using a light-activated antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal-imab-bg.org [journal-imab-bg.org]
- 8. Conjugates of Methylene Blue with Cycloalkaneindoles as New Multifunctional Agents for Potential Treatment of Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Design and Synthesis of Novel Phenothiazinium Photosensitiser Derivatives | UBC Chemistry [chem.ubc.ca]
- 11. mdpi.com [mdpi.com]
Application of INF55 in Bacterial Biofilm Research: Information Not Available
Despite a comprehensive search for the application of a compound referred to as "INF55" or "INF-55" in the field of bacterial biofilm research, no specific studies, quantitative data, or established protocols detailing its use for inhibiting or studying bacterial biofilms could be identified.
While the user request sought detailed application notes, experimental protocols, and data on the anti-biofilm properties of this compound, the available scientific literature does not appear to contain this information.
One study identified a compound designated as INF-55 , describing it as an inhibitor of bacterial efflux pumps.[1] Efflux pumps are proteins that bacteria use to expel toxic substances, including antibiotics, from their cells.[1] In the context of this research, INF-55 was investigated for its potential to enhance the efficacy of photodynamic therapy against Escherichia coli by preventing the bacteria from pumping out the therapeutic agent.[1] The authors of that study suggested that this dual-action strategy could be a promising approach for treating biofilm-related infections in the future; however, the study itself did not include any experiments or data on the direct effects of INF-55 on biofilm formation or dispersal.[1]
No information was found on a compound specifically named "this compound" (as a single term) in the context of bacterial biofilm research. Additionally, a search for a similarly named molecule, KKL-55, also yielded no relevant results concerning its application in biofilm studies.
At present, there is a lack of publicly available research data to support the creation of detailed application notes and protocols for the use of this compound or INF-55 in bacterial biofilm research. The scientific community has not published findings that would allow for the summarization of quantitative data, the outlining of specific experimental methodologies, or the visualization of signaling pathways related to this compound's direct impact on bacterial biofilms. Therefore, the core requirements of the user's request cannot be fulfilled based on the current body of scientific literature. Further research would be necessary to determine if this compound or related compounds have any direct anti-biofilm activity.
References
Determining the Minimum Inhibitory Concentration (MIC) of Antibiotics in the Presence of INF55: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance (AMR) is a significant global health challenge, necessitating innovative strategies to extend the efficacy of existing antibiotics and discover new therapeutic agents.[1][2] One promising approach is the use of antibiotic potentiators, compounds that, while having minimal intrinsic antimicrobial activity, can enhance the effectiveness of conventional antibiotics when used in combination.[3][4] This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of antibiotics in the presence of a novel investigational potentiator, INF55.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7][8] Accurately assessing the MIC of an antibiotic in the presence of a potentiator like this compound is crucial for evaluating the synergistic potential of the combination therapy.[2][9][10] These protocols are designed to provide a standardized framework for researchers in academic and industrial settings to assess the in vitro efficacy of antibiotic-INF55 combinations.
Key Concepts
-
Minimum Inhibitory Concentration (MIC): A fundamental measure of an antibiotic's in vitro activity.[1][7][8]
-
Antibiotic Potentiator: A substance that enhances the antimicrobial effects of an antibiotic.[3][4]
-
Synergy: The effect of two or more agents working together to produce an effect greater than the sum of their individual effects.[2][9]
-
Broth Microdilution: A common laboratory method for determining the MIC of antimicrobial agents.[11][12][13]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determining MIC of an Antibiotic in the Presence of a Fixed Concentration of this compound
This protocol details the determination of the MIC of a primary antibiotic against a bacterial strain in the presence of a fixed, sub-inhibitory concentration of this compound.
Materials and Reagents:
-
96-well microtiter plates[13]
-
Primary antibiotic stock solution
-
This compound stock solution
-
Bacterial culture (e.g., E. coli, S. aureus) in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette[13]
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an overnight culture on an agar (B569324) plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic and this compound Solutions:
-
Prepare a stock solution of the primary antibiotic at a concentration 100-fold higher than the highest concentration to be tested.
-
Prepare a stock solution of this compound. The final concentration of this compound in the wells should be sub-inhibitory (a concentration that does not by itself inhibit bacterial growth). This concentration should be determined in a preliminary experiment.
-
Prepare a working solution of the antibiotic in CAMHB containing the fixed concentration of this compound.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of CAMHB containing the fixed concentration of this compound into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the highest concentration of the antibiotic working solution (containing this compound) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing this compound but no antibiotic).
-
Well 12 will serve as the sterility control (containing CAMHB with this compound but no bacteria).
-
-
Inoculation:
-
Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[14]
-
-
Reading the MIC:
Protocol 2: Checkerboard Assay for Synergy Testing of an Antibiotic and this compound
The checkerboard assay is used to determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic interaction between two compounds.
Procedure:
-
Plate Setup:
-
Prepare a 96-well plate. The antibiotic is serially diluted horizontally, and this compound is serially diluted vertically.
-
-
Dilutions:
-
Add 50 µL of CAMHB to all wells.
-
Prepare antibiotic dilutions along the x-axis and this compound dilutions along the y-axis.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (prepared as in Protocol 1) to each well.
-
-
Incubation and Reading:
-
Incubate and read the plate as described in Protocol 1.
-
-
FIC Index Calculation:
-
The FIC for each agent is calculated as the MIC of the agent in combination divided by the MIC of the agent alone.
-
The FIC Index (FICI) is the sum of the FICs of both agents.
-
FICI Interpretation:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Indifference
-
4.0: Antagonism
-
-
Data Presentation
The following tables present hypothetical data to illustrate the potentiation effect of this compound on different antibiotics against a resistant bacterial strain.
Table 1: MIC of Various Antibiotics in the Absence and Presence of a Fixed Concentration of this compound (2 µg/mL)
| Antibiotic | Bacterial Strain | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction in MIC |
| Antibiotic A | E. coli RES01 | 64 | 4 | 16 |
| Antibiotic B | E. coli RES01 | 128 | 16 | 8 |
| Antibiotic C | S. aureus RES02 | 32 | 2 | 16 |
| Antibiotic D | S. aureus RES02 | 256 | 64 | 4 |
Table 2: Checkerboard Assay Results and FIC Index for Antibiotic A and this compound against E. coli RES01
| MIC of Antibiotic A alone (µg/mL) | MIC of this compound alone (µg/mL) | MIC of Antibiotic A in combination (µg/mL) | MIC of this compound in combination (µg/mL) | FIC of Antibiotic A | FIC of this compound | FIC Index (FICI) | Interpretation |
| 64 | >256 | 4 | 16 | 0.0625 | 0.0625 | 0.125 | Synergy |
Visualizations
Experimental Workflow
Caption: Workflow for determining antibiotic MIC in the presence of this compound.
Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical mechanism of this compound-mediated antibiotic potentiation.
Conclusion
The protocols and guidelines presented here offer a robust framework for the systematic evaluation of the antibiotic-potentiating effects of this compound. Consistent application of these methods will ensure the generation of high-quality, reproducible data, which is essential for the preclinical development of new combination therapies to combat antimicrobial resistance. Researchers should adhere to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), for the most accurate and reliable results.[6][15]
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions [frontiersin.org]
- 3. Antibiotic potentiators as a promising strategy for combating antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Potentiators Against Multidrug-Resistant Bacteria: Discovery, Development, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Synergistic Activity of Antimicrobial Combinations against Carbapenem- and Colistin-Resistant Acinetobacter baumannii and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-vitro efficacy of synergistic antibiotic combinations in multidrug resistant Pseudomonas aeruginosa strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Modification of antimicrobial susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antibacterial Effects of INF55 in Combination with Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. One of the key mechanisms by which bacteria develop resistance to antibiotics, such as fluoroquinolones, is through the overexpression of efflux pumps.[1][2][3] These membrane proteins actively extrude antimicrobial agents from the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels.[4][5] INF55 is a potent inhibitor of the NorA efflux pump, a well-characterized efflux pump in Staphylococcus aureus that confers resistance to a variety of substrates, including certain fluoroquinolones.[6][7][8] By inhibiting this pump, this compound has the potential to restore the efficacy of fluoroquinolones against resistant bacterial strains.
These application notes provide a comprehensive overview of the rationale, experimental protocols, and potential applications for studying the synergistic effects of this compound in combination with fluoroquinolones.
Mechanism of Action and Rationale for Combination Therapy
Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2][9][][11][12] Resistance to fluoroquinolones can arise from mutations in the genes encoding these enzymes or through increased efflux of the drug from the bacterial cell.[2][]
This compound, identified as a 5-nitro-2-phenyl-1H-indole, acts as a NorA efflux pump inhibitor (EPI).[7][8] The NorA efflux pump is a member of the major facilitator superfamily (MFS) of transporters and is known to contribute to resistance against hydrophilic fluoroquinolones.[13] By binding to and inhibiting the function of the NorA pump, this compound is hypothesized to increase the intracellular concentration of co-administered fluoroquinolones, thereby restoring their antibacterial activity.[6][8]
The proposed synergistic interaction between this compound and a fluoroquinolone is depicted in the signaling pathway diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 4. Efflux pump - Wikipedia [en.wikipedia.org]
- 5. Bacterial efflux – REVIVE [revive.gardp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
- 8. Berberine-INF55 (5-Nitro-2-Phenylindole) Hybrid Antimicrobials: Effects of Varying the Relative Orientation of the Berberine and this compound Components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repurposing Approved Drugs as Fluoroquinolone Potentiators to Overcome Efflux Pump Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for INF55 Synergy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of therapeutic agents is a cornerstone of modern pharmacology, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. The concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key goal in the development of new treatment regimens.[1][2][3] This document provides a detailed experimental workflow and protocols for assessing the synergistic potential of INF55, a hypothetical investigational compound, when used in combination with a standard chemotherapeutic agent.
This compound is postulated to act as a modulator of a key cellular signaling pathway that, when inhibited, may sensitize cells to the cytotoxic effects of other drugs. This protocol outlines the steps necessary to quantify the interaction between this compound and a partner drug, utilizing established methodologies such as the checkerboard assay and the Combination Index (CI) analysis developed by Chou and Talalay.[4][5]
Experimental Workflow
The overall experimental workflow for assessing the synergy between this compound and a partner drug is depicted below. This process begins with determining the potency of each compound individually, followed by testing them in combination across a range of concentrations to finally analyze for synergistic, additive, or antagonistic effects.
Hypothetical Signaling Pathway
To provide a mechanistic context for the synergy experiments, we hypothesize that this compound targets the "Survival Signaling Pathway," which promotes cell survival and proliferation. By inhibiting a key kinase (Kinase X) in this pathway, this compound may prevent the downstream activation of transcription factors responsible for expressing anti-apoptotic proteins. This inhibition is expected to sensitize cancer cells to apoptosis induced by a DNA-damaging agent like Doxorubicin.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human breast cancer cell line (e.g., MCF-7)
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compounds:
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
-
Reagents:
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Equipment:
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance or luminescence)
-
Multichannel pipette
-
Protocol for Single-Agent IC50 Determination
This protocol determines the concentration of each drug that inhibits 50% of cell growth.
-
Cell Seeding:
-
Culture MCF-7 cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium.
-
Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound and Doxorubicin in culture medium. A typical range would be 8-10 concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation and Viability Assay:
-
Data Analysis:
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the dose-response curves (concentration vs. % viability) using a non-linear regression model (log(inhibitor) vs. response) to calculate the IC50 value for each compound.
-
Protocol for Combination Synergy Testing (Checkerboard Assay)
This assay tests various combinations of this compound and the partner drug to assess for synergy.[8][9]
-
Assay Setup:
-
Seed cells in a 96-well plate as described in the IC50 protocol.
-
Prepare a drug combination matrix. Typically, a 7x7 matrix is used with concentrations ranging from 4x IC50 to 1/4x IC50 for each drug.
-
Drug A (this compound) is serially diluted horizontally, and Drug B (Doxorubicin) is serially diluted vertically.
-
The top row should contain only Drug B dilutions, and the leftmost column should contain only Drug A dilutions. The top-left well is the vehicle control.
-
-
Drug Addition and Incubation:
-
Add 50 µL of Drug A dilutions to the appropriate wells.
-
Add 50 µL of Drug B dilutions to the appropriate wells, resulting in a final volume of 100 µL per well.
-
Incubate the plate for 72 hours.
-
-
Viability Assay and Data Collection:
-
Perform a cell viability assay as previously described.
-
Record the absorbance or luminescence readings for each well.
-
Data Analysis for Synergy
The primary method for quantifying synergy is the Combination Index (CI).[4][5]
-
Calculate Fractional Effect (Fa):
-
Fa is the fraction of cells affected (inhibited) by the drug treatment.
-
Fa = 1 - (% Viability / 100)
-
-
Calculate Combination Index (CI):
-
The CI is calculated using the Chou-Talalay method, often with the aid of software like CompuSyn or SynergyFinder.[4][5]
-
The formula is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce a certain effect (e.g., Fa = 0.5).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
-
-
-
Interpret CI Values:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
Generate Isobologram:
-
An isobologram is a graphical representation of synergy.[1][3]
-
The concentrations of Drug A and Drug B that produce a specific effect level (e.g., 50% inhibition) are plotted on the x and y axes, respectively.
-
A straight line connecting the single-agent concentrations represents additivity.
-
Data points falling below the line indicate synergy, while points above indicate antagonism.[4]
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clarity and easy comparison.
Table 1: Single-Agent IC50 Values
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| This compound | MCF-7 | 72 | [Insert Value] |
| Doxorubicin | MCF-7 | 72 | [Insert Value] |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin
| Fractional Effect (Fa) | CI Value ± SD | Interpretation |
| 0.25 (25% Inhibition) | [Insert Value] | [e.g., Synergy] |
| 0.50 (50% Inhibition) | [Insert Value] | [e.g., Synergy] |
| 0.75 (75% Inhibition) | [Insert Value] | [e.g., Additive] |
| 0.90 (90% Inhibition) | [Insert Value] | [e.g., Antagonism] |
Disclaimer: This document provides a generalized protocol. Specific concentrations, cell types, and incubation times should be optimized for the particular experimental system under investigation.
References
- 1. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 2. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting the Potential Pharmacological Synergy of Drug Combination by Viability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microplate-Based Cell Viability Assays Using Absorbance, Fluorescence, or Luminescence Detection [fishersci.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting INF55 Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot precipitation of the experimental compound INF55 in cell culture media. The following question-and-answer format directly addresses common issues encountered during experiments.
Troubleshooting Guide
Question: I've added this compound to my culture medium, and now I see a precipitate. What are the common causes and what should I do first?
Answer:
Precipitation of an experimental compound like this compound in culture media is a common issue that can arise from several factors.[1] The precipitate may appear as cloudiness, fine particles, or visible crystals.[2] The primary causes are typically related to the compound's properties and its interaction with the media environment.
Common Causes of Precipitation:
-
Low Aqueous Solubility: Many small-molecule compounds are hydrophobic and have inherently poor solubility in aqueous solutions like cell culture media.[1][3]
-
Solvent Shock: A compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) may precipitate when its stock solution is rapidly diluted into the aqueous medium. This sudden change in solvent polarity is known as "solvent shock".[1][2][3]
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the specific culture medium you are using.[1][3]
-
Interaction with Media Components: Salts, pH buffers, and proteins found in the media (especially in serum-containing media) can interact with the compound and reduce its solubility.[1][3]
-
Temperature and pH: Changes in temperature (e.g., moving from cold storage to a 37°C incubator) and shifts in media pH due to cell metabolism can negatively affect compound solubility.[1][3][4]
Your first step should be to follow a systematic troubleshooting workflow to identify the root cause.
Logical Troubleshooting Workflow
If you observe a precipitate after adding this compound to your media, follow this decision tree to diagnose and solve the issue.
Frequently Asked Questions (FAQs)
Q1: My media appears cloudy even before adding this compound. What could be the cause?
A1: If you see precipitation before adding your compound, the issue lies with the media itself. Common causes include improper thawing of frozen media or serum (thaw slowly at 4°C or in a 37°C water bath), repeated freeze-thaw cycles, incorrect preparation from powder (especially the order of adding salts like CaCl2), or contamination.[4][5][6]
Q2: Can the serum in my media cause this compound to precipitate?
A2: It's a double-edged sword. Typically, proteins in serum, like albumin, can bind to hydrophobic compounds and help keep them in solution.[5] However, in some cases, other components in the serum could interact negatively with a compound. A good troubleshooting step is to try pre-incubating the this compound stock in a small amount of serum before diluting it into the rest of the medium.
Q3: Is it okay to filter out the precipitate?
A3: Filtering is generally not recommended to solve a precipitation problem.[5] When you filter the solution, you are removing the precipitated compound, which means the final concentration of this compound in your media will be unknown and lower than intended.[5] This will lead to inaccurate and non-reproducible results. The better approach is to address the root cause of the precipitation.
Q4: How can I determine the maximum soluble concentration of this compound in my specific media?
A4: You should perform a kinetic solubility assay. This involves preparing a series of dilutions of your this compound stock and adding them to your cell culture medium. You can then visually or instrumentally (e.g., using a nephelometer to measure light scattering) determine the highest concentration that remains precipitate-free.[7][8]
Q5: Should I heat the media to try and redissolve the this compound precipitate?
A5: Gently warming the media to 37°C is often a good practice before adding the compound, as solubility can be temperature-dependent.[9] However, excessive heating is not advised as it can degrade both the compound and essential media components like vitamins and growth factors.
Data Presentation
The solubility of a compound like this compound is not fixed; it depends heavily on the solvent and additives. Below is a table summarizing the hypothetical solubility of this compound in various conditions to guide your experimental setup.
| Condition | Solvent | Max Solubility | Final DMSO % (v/v) | Notes |
| Stock Solution | 100% DMSO | 50 mM | 100% | Prepare fresh and store in aliquots at -20°C or -80°C. |
| Working Solution 1 | DMEM / F-12 | < 10 µM | 0.1% | Precipitation is commonly observed above 15 µM. |
| Working Solution 2 | DMEM / F-12 + 10% FBS | ~ 25 µM | 0.1% | Serum proteins aid in solubilization. |
| Working Solution 3 | PBS (pH 7.4) | < 5 µM | 0.1% | Very low solubility in simple aqueous buffers. |
| Working Solution 4 | DMEM / F-12 + 10% FBS + 2-HP-β-CD* | > 50 µM | 0.1% | Solubility enhancers can significantly increase solubility. |
*2-Hydroxypropyl-β-cyclodextrin is a common solubility enhancer.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol is designed to minimize the risk of precipitation when diluting a concentrated DMSO stock of this compound into aqueous culture media.
Detailed Method:
-
Thaw Stock Solution: Remove one aliquot of your high-concentration this compound stock (e.g., 20 mM in 100% DMSO) from the freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure the compound is fully dissolved.
-
Pre-warm Media: Place the required volume of your complete cell culture medium (e.g., DMEM/F-12 + 10% FBS) in a 37°C water bath. Using pre-warmed media can improve solubility.[9]
-
Intermediate Dilution (Optional but Recommended): To avoid a large dilution factor directly into the aqueous media, first perform an intermediate dilution. For example, dilute your 20 mM stock 1:10 in 100% DMSO to get a 2 mM stock.
-
Final Dilution: While gently vortexing or swirling the pre-warmed media, add the required volume of your this compound stock drop-by-drop. For example, to achieve a 20 µM final concentration from a 2 mM stock, you would add 10 µL of stock to 990 µL of media (a 1:100 dilution). This slow addition and constant mixing are critical to prevent "solvent shock".[3]
-
Check Final DMSO Concentration: Calculate the final percentage of DMSO in your media. For most cell lines, this should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[5] Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.
-
Final Inspection: Hold the final solution up to a light source and look for any signs of precipitation or cloudiness before adding it to your cells.
Hypothetical Signaling Pathway
Context: this compound is a hypothetical inhibitor of the MEK1/2 kinases in the MAPK/ERK pathway, which is frequently implicated in cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving INF55 Solubility for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of INF55 (5-Nitro-2-phenyl-1H-indole) for various experimental applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure reliable and reproducible results.
Troubleshooting Guide: Common this compound Solubility Issues
Researchers may encounter challenges with this compound precipitation, especially when preparing aqueous solutions from a concentrated stock. This guide provides a systematic approach to identify and resolve these issues.
Issue: Precipitate forms immediately upon diluting the this compound stock solution in aqueous media.
This is the most frequent problem and can often be resolved by optimizing the dilution technique.
Caption: A stepwise workflow to diagnose and resolve this compound precipitation.
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the aqueous medium. |
| Improper Dilution Technique | Rapidly adding the concentrated DMSO stock to the aqueous buffer can cause the compound to crash out of solution. |
| Low Temperature of Aqueous Medium | Cold buffers or media can decrease the solubility of this compound. |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may still lead to precipitation upon further dilution. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep the concentration at or below 0.1%.[1][2] |
| Interaction with Media Components | Components in complex cell culture media, such as proteins and salts, may interact with this compound and reduce its solubility. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is the common name for the chemical compound 5-Nitro-2-phenyl-1H-indole. It is a yellow to white solid with a molecular weight of approximately 238.25 g/mol and a melting point of 196-199°C.[3] It is often used in research as a bacterial efflux pump inhibitor.[4]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound and other poorly water-soluble indole (B1671886) derivatives for in vitro experiments.[5][6] It is crucial to use anhydrous (water-free) DMSO to prevent compound precipitation.[7]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[1][8] Most cell lines can tolerate up to 0.5% DMSO, but it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line.[2]
Q4: How can I determine the optimal working concentration for this compound in my experiment?
A4: The optimal working concentration of this compound will depend on the specific assay and cell type. It is recommended to perform a dose-response experiment to determine the effective concentration range. A common starting point for in vitro studies is in the micromolar (µM) range.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is ~238.25 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 238.25 g/mol * 1 mL = 0.0023825 g = 2.38 mg
-
-
-
Weigh the this compound:
-
On a calibrated analytical balance, carefully weigh out 2.38 mg of this compound powder into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex at high speed for 1-2 minutes to facilitate dissolution.[7]
-
-
Ensure Complete Dissolution:
-
Visually inspect the solution to ensure that all the solid has dissolved.
-
If particles are still visible, you can sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 37°C.[6]
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
This protocol describes the proper technique for diluting the concentrated DMSO stock solution into your aqueous experimental medium to minimize precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or aqueous buffer
-
Sterile tubes
Procedure:
-
Pre-warm the Medium:
-
Warm your cell culture medium or buffer to 37°C. This can significantly improve the solubility of this compound upon dilution.[6]
-
-
Stepwise Dilution (Recommended):
-
Intermediate Dilution: First, prepare an intermediate dilution of your this compound stock in the pre-warmed medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you could first dilute the stock 1:10 in medium to get a 1 mM intermediate solution.
-
Final Dilution: Then, further dilute the intermediate solution to your final desired concentration.
-
-
Dilution Technique:
-
While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise.[6] This gradual addition helps to prevent the compound from precipitating out of solution.
-
-
Final Mixing and Use:
-
Gently mix the final solution by inverting the tube a few times. Avoid vigorous vortexing.
-
Use the freshly prepared working solution immediately for your experiments to minimize the risk of precipitation over time.
-
Signaling Pathway and Experimental Workflow Visualization
This compound as a Bacterial Efflux Pump Inhibitor
This compound functions by blocking bacterial efflux pumps, which are membrane proteins that actively transport antimicrobial agents out of the bacterial cell. By inhibiting these pumps, this compound increases the intracellular concentration of antibiotics, thereby enhancing their efficacy.
Caption: Mechanism of action of this compound as an efflux pump inhibitor.
References
Technical Support Center: INF55 & Cell Culture Viability
Frequently Asked Questions (FAQs)
Q1: What is the first step to determine the maximum non-toxic concentration of INF55?
A1: The initial step is to perform a dose-response experiment using a wide range of this compound concentrations on your specific cell line. A common starting point is a logarithmic or serial dilution series, for instance, from the nanomolar to the high micromolar range. This will help identify the concentration at which this compound begins to show a biological effect and where it becomes cytotoxic.
Q2: Which assays are recommended for assessing this compound cytotoxicity?
A2: Several cell viability assays can be used to assess cytotoxicity. Commonly used methods include:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[1]
-
LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[2][3]
-
Trypan Blue Exclusion Assay: This dye exclusion method visually distinguishes between viable and non-viable cells based on membrane permeability.
Q3: My cells show signs of stress even at low concentrations of this compound. What could be the cause?
A3: Cell stress at low concentrations can be due to several factors:
-
High Cell Line Sensitivity: Some cell lines are inherently more sensitive to certain compounds.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level, typically below 0.1% - 0.5%.[4] It is crucial to run a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose) to rule out solvent-induced toxicity.
-
Compound Instability: this compound might be unstable in your culture medium, degrading into toxic byproducts.
Q4: How do I interpret the results of my cytotoxicity assay to find the maximum non-toxic concentration?
A4: After performing a dose-response experiment, you will plot cell viability (%) against the concentration of this compound. The maximum non-toxic concentration is generally considered the highest concentration that does not cause a statistically significant decrease in cell viability compared to the untreated control. This is often defined as a concentration that results in 90% or higher cell viability.[5]
Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or presence of air bubbles in wells. | Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes for accuracy. Inspect plates for bubbles and remove them with a sterile needle if necessary.[6] |
| High background in control wells (untreated cells show low viability) | Suboptimal cell culture conditions (e.g., over-confluency), contamination, or harsh cell handling. | Use healthy, log-phase cells. Avoid excessive pipetting force. Ensure all reagents are sterile and at the correct temperature.[4] |
| Low signal or absorbance readings | Insufficient cell numbers or incubation time. | Optimize cell seeding density for your specific cell line. A time-course experiment can help determine the optimal incubation period for the assay.[4] |
| Precipitation of this compound in culture medium | The compound's solubility limit has been exceeded. | Check the solubility of this compound in your culture medium. If necessary, adjust the solvent or use a lower concentration range.[4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
LDH Release Assay for Cytotoxicity
This protocol provides a general framework for assessing cytotoxicity by measuring LDH release.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Controls: Prepare wells for the following controls:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: LDH release with the solvent.
-
Maximum LDH Release Control: Add lysis buffer (provided in the kit) 1 hour before the end of the experiment.
-
Medium Background Control: Medium without cells.[3]
-
-
Compound Treatment: Add serial dilutions of this compound to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at approximately 250 x g for 5-10 minutes.[10] Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (commonly 490 nm).[2]
Visualizing Experimental Workflows
Caption: Workflow for determining the maximum non-toxic concentration.
Caption: Logic for identifying the maximum non-toxic concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 3. LDH cytotoxicity assay [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
potential off-target effects of INF55 in bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of INF55 in bacteria. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in bacteria?
A1: this compound is known to function as an efflux pump inhibitor (EPI).[1] It has been reported to inhibit the NorA efflux pump in Gram-positive bacteria such as Staphylococcus aureus.[1] Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, contributing to antimicrobial resistance. By inhibiting these pumps, this compound can increase the intracellular concentration of co-administered antibiotics, potentially restoring their efficacy. Molecular docking studies also suggest that this compound may act as a competitive inhibitor for the AcrB efflux pump subunit in E. coli.
Q2: What are the potential off-target effects of this compound in bacteria?
A2: While specific studies on the off-target effects of this compound are limited, efflux pump inhibitors as a class of molecules can exhibit several off-target activities. These may include:
-
Alteration of Membrane Permeability: Some EPIs can disrupt the bacterial cell membrane, leading to increased permeability. This can non-specifically enhance the uptake of various molecules and may lead to cytotoxicity.
-
Metabolic Disruption: EPIs like carbonyl cyanide m-chlorophenyl hydrazone (CCCP) can dissipate the proton motive force, which not only powers efflux pumps but is also crucial for ATP synthesis and other essential cellular processes. This can lead to a metabolically inactive state in the bacteria.[2]
-
Global Changes in Gene and Protein Expression: Inhibition of a major efflux pump can trigger stress responses in bacteria, leading to widespread changes in the expression of genes and proteins unrelated to efflux activity. These can include pathways involved in virulence, metabolism, and cell division.
It is important to experimentally verify these potential off-target effects for this compound in your specific bacterial strain and experimental conditions.
Q3: How can I investigate the potential off-target effects of this compound in my experiments?
A3: A multi-omics approach is recommended to comprehensively identify off-target effects. This typically involves:
-
Transcriptomics (RNA-seq): To identify global changes in gene expression following treatment with this compound. This can reveal which cellular pathways are upregulated or downregulated.
-
Proteomics (Mass Spectrometry): To identify and quantify changes in the bacterial proteome. This provides a more direct measure of the cellular response to this compound, as protein levels often correlate more closely with cellular function than mRNA levels.[3][4]
-
Metabolomics: To analyze changes in the levels of small molecule metabolites. This can provide insights into how this compound affects bacterial metabolism.
Q4: Are there any known toxic effects of efflux pump inhibitors like this compound?
A4: Yes, some efflux pump inhibitors have been associated with toxicity, which has been a a major hurdle in their clinical development.[5] For example, the well-studied EPI reserpine (B192253) is known to be toxic to humans at concentrations required to inhibit bacterial efflux pumps.[1] The toxicity of this compound would need to be empirically determined in relevant cell lines and in vivo models.
Troubleshooting Guides
Problem 1: I am observing unexpected bacterial cell death or growth inhibition when using this compound alone, even at low concentrations.
-
Possible Cause: this compound may be exerting off-target cytotoxic effects, potentially by disrupting the cell membrane or vital metabolic processes.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the minimum inhibitory concentration (MIC) of this compound alone on your bacterial strain. This will help you identify a concentration range that is non-lethal for subsequent experiments.
-
Membrane integrity assay: Use a fluorescent dye-based assay (e.g., SYTOX Green) to assess if this compound is compromising the bacterial cell membrane.
-
Metabolic activity assay: Employ a colorimetric assay (e.g., MTT or XTT) to measure the metabolic activity of the bacteria in the presence of this compound.
-
Problem 2: My transcriptomics/proteomics data shows widespread changes in gene/protein expression after this compound treatment, making it difficult to distinguish specific off-target effects from a general stress response.
-
Possible Cause: Inhibition of a key cellular process like efflux can induce a general stress response in bacteria.
-
Troubleshooting Steps:
-
Time-course experiment: Collect samples at multiple time points after this compound treatment. Early time points may reveal more specific initial responses, while later time points will likely be dominated by general stress responses.
-
Use multiple concentrations: Analyze the effects of this compound at both sub-lethal and lethal concentrations. This can help differentiate between adaptive responses and toxicity-related changes.
-
Compare with other stressors: Include control experiments where bacteria are exposed to other known stressors (e.g., a different class of antibiotic, oxidative stress) to identify common stress response pathways.
-
Quantitative Data Summary
Due to the limited publicly available data specifically on the off-target effects of this compound, the following tables provide a template with hypothetical data on how to present findings from proteomics and transcriptomics experiments.
Table 1: Hypothetical Proteomic Analysis of S. aureus Treated with this compound
| Protein | Function | Fold Change (this compound-treated vs. Control) | p-value | Potential Implication |
| NorA | Efflux Pump | - | - | On-Target |
| FabI | Fatty Acid Biosynthesis | -2.5 | < 0.01 | Off-target effect on cell membrane synthesis |
| KatA | Catalase | +3.0 | < 0.01 | Oxidative stress response |
| RecA | DNA Repair | +2.1 | < 0.05 | DNA damage response |
| Hla | Alpha-hemolysin | -1.8 | < 0.05 | Potential effect on virulence |
Table 2: Hypothetical Transcriptomic Analysis of E. coli Treated with this compound
| Gene | Function | Fold Change (this compound-treated vs. Control) | p-value | Potential Implication |
| acrB | Efflux Pump Subunit | - | - | On-Target |
| marA | Multiple Antibiotic Resistance Regulator | +4.2 | < 0.001 | General stress and antibiotic resistance response |
| soxS | Superoxide Stress Response Regulator | +3.5 | < 0.01 | Oxidative stress response |
| ompF | Outer Membrane Porin | -2.8 | < 0.01 | Altered membrane permeability |
| fliC | Flagellin | -2.0 | < 0.05 | Effect on motility |
Experimental Protocols
1. Protocol for Proteomic Analysis of Bacterial Response to this compound
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest to mid-log phase (OD600 ≈ 0.5).
-
Expose the culture to a predetermined concentration of this compound (and a vehicle control) for a specified duration (e.g., 1-2 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest bacterial cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., PBS).
-
Lyse the cells using a combination of enzymatic (e.g., lysozyme) and physical methods (e.g., sonication or bead beating) in a lysis buffer containing protease inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration in the lysate (e.g., using a BCA assay).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Mass Spectrometry (LC-MS/MS):
-
Desalt the peptide samples using a C18 solid-phase extraction column.
-
Analyze the peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
-
Perform statistical analysis to identify proteins that are differentially expressed between this compound-treated and control samples.
-
2. Protocol for Transcriptomic Analysis (RNA-seq) of Bacterial Response to this compound
-
Bacterial Culture and Treatment:
-
Follow the same procedure as for the proteomic analysis to culture and treat the bacteria with this compound.
-
-
RNA Extraction:
-
Harvest bacterial cells and immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercial kit that includes a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples.
-
Construct sequencing libraries from the rRNA-depleted RNA.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference bacterial genome.
-
Quantify gene expression levels.
-
Use statistical packages (e.g., DESeq2, edgeR) to identify differentially expressed genes between this compound-treated and control samples.
-
Visualizations
Caption: Primary mechanism of action of this compound as an efflux pump inhibitor.
Caption: Experimental workflow for identifying off-target effects of this compound.
Caption: Hypothetical off-target signaling pathway affected by this compound.
References
- 1. Multiple Novel Inhibitors of the NorA Multidrug Transporter of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
INF55 stability and storage conditions
This technical support center provides guidance on the stability and storage of INF55, troubleshooting for common experimental issues, and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the designation for the chemical compound 5-Nitro-2-phenyl-1H-indole .[1][2][3] It is identified by the CAS Number: 4993-87-7.[1][2][3] In some research contexts, it has been investigated for its role as an efflux pump inhibitor.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly sealed container in a dry, dark place at room temperature.[1][2] One supplier specifies a temperature range of 20 to 22 °C.[1]
Q3: Is there any information on the long-term stability of this compound?
Q4: What are the physical and chemical properties of this compound?
A4: The table below summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 4993-87-7 | [1][2][3] |
| Molecular Formula | C14H10N2O2 | [1][3] |
| Molecular Weight | 238.25 g/mol | [1] |
| Appearance | Yellow to white solid | [1] |
| Melting Point | 196-199 °C | [1] |
Q5: Are there any known experimental protocols using this compound?
A5: A study utilized INF-55 as an in vitro efflux pump inhibitor to investigate its effect on enhancing the antibacterial efficacy of methylene (B1212753) blue-mediated photodynamic therapy.[4] However, a detailed, standalone experimental protocol for the handling and use of this compound is not provided in the available search results. Researchers should develop experiment-specific protocols based on the compound's properties and the requirements of their study.
Troubleshooting Guide
This guide addresses potential issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Change in color or appearance of the solid compound | - Exposure to light or air due to improper storage.- Potential degradation. | - Ensure the container is always tightly sealed and stored in a dark place.[2]- If degradation is suspected, it is recommended to use a fresh batch of the compound for experiments. |
| Difficulty in dissolving the compound | - Use of an inappropriate solvent.- Compound may have degraded. | - Test solubility in small amounts of different common laboratory solvents (e.g., DMSO, DMF, ethanol).- If solubility issues persist with a previously effective solvent, consider the possibility of compound degradation. |
| Inconsistent experimental results | - Improper storage leading to degradation.- Inaccurate weighing of the compound. | - Verify that the storage conditions have been consistently maintained as per the recommendations.- Use a calibrated analytical balance for accurate measurements. |
Logical Workflow for Troubleshooting Storage Issues
Caption: Troubleshooting workflow for this compound storage issues.
References
Technical Support Center: Stabilizing INF55 in Your Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of the hypothetical protein INF55 in experimental settings. Our goal is to ensure the integrity and reproducibility of your research.
A Note on this compound: The term "this compound" is not uniquely defined in publicly available scientific literature. It can refer to the efflux pump inhibitor 5-Nitro-2-phenyl-1H-indole or the p55 regulatory subunit of PI3K (p55PIK). This guide focuses on the challenges of working with a protein, which we will refer to as this compound, and will draw upon general principles of protein stability, using the p55PIK signaling pathway as a relevant example.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is precipitating after purification. What could be the cause and how can I prevent it?
A1: Protein precipitation is often a result of aggregation, where protein molecules clump together. This can be caused by several factors:
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer are critical for protein stability. Proteins are often least soluble at their isoelectric point (pI).[1]
-
High Protein Concentration: Overly concentrated protein solutions can increase the likelihood of aggregation.[1]
-
Temperature Stress: Both elevated temperatures and repeated freeze-thaw cycles can lead to protein denaturation and aggregation.[1]
Troubleshooting Tips:
-
Adjust the buffer pH to be at least one unit away from the protein's pI.[1][2]
-
Experiment with a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to determine the optimal ionic strength for solubility.[2]
-
Incorporate stabilizing additives such as glycerol (B35011) (5-20%), sugars (e.g., sucrose, trehalose), or specific amino acids (e.g., arginine, proline).[1][2]
-
For long-term storage, flash-freeze protein aliquots in liquid nitrogen and store them at -80°C.[1]
Q2: I'm observing multiple bands on my Western blot for this compound, suggesting degradation. How can I minimize proteolysis?
A2: The presence of multiple lower molecular weight bands is a common sign of proteolytic degradation.
Troubleshooting Tips:
-
Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer and throughout the purification process.[3] You can buy pre-made cocktails or create your own.
-
Temperature Control: Perform all purification steps at 4°C to minimize the activity of contaminating proteases.[3]
-
Speed: Work quickly through the purification protocol to reduce the time proteases have to act on your protein.[3]
-
Host Strain Selection: If expressing recombinant this compound, consider using a protease-deficient bacterial strain.[3][4]
Q3: How can I determine the optimal buffer conditions for my this compound protein?
A3: A buffer screen is an effective way to empirically determine the ideal conditions for your protein's stability. This involves testing a range of pH values, salt concentrations, and additives. A thermal shift assay (TSA) is a high-throughput method to assess protein stability in different buffers.[5][6]
Troubleshooting Guides
Issue 1: Loss of this compound Activity Over Time
Possible Causes:
-
Oxidation: Cysteine and methionine residues are prone to oxidation, which can alter protein structure and function.[2]
-
Improper Storage: Storing the protein at the wrong temperature or in a non-optimal buffer can lead to a gradual loss of activity.[2]
-
Adsorption to Surfaces: Proteins can sometimes adsorb to the surface of storage tubes, leading to a decrease in the effective concentration.
Solutions:
-
Add Reducing Agents: Include reducing agents like DTT or TCEP in your buffers to prevent oxidation.[2]
-
Optimize Storage Buffer: Ensure your storage buffer has the optimal pH, ionic strength, and includes cryoprotectants like glycerol for frozen storage.
-
Use Low-Binding Tubes: Utilize protein low-bind tubes and pipette tips to minimize surface adsorption.
-
Aliquot Samples: Store the protein in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Causes:
-
Cellular Degradation Pathways: this compound might be targeted for degradation by intracellular pathways, such as the ubiquitin-proteasome system.[7]
-
Variable Protein Expression: If you are overexpressing this compound, inconsistent transfection efficiency or plasmid stability can lead to variable results.
-
Assay Conditions: The conditions of your cell-based assay (e.g., incubation time, temperature) might be promoting this compound degradation.
Solutions:
-
Proteasome Inhibitors: In mechanistic studies, you can treat cells with proteasome inhibitors (e.g., MG132) to see if this stabilizes this compound levels.
-
Stable Cell Lines: For long-term and more consistent expression, consider generating a stable cell line expressing this compound.
-
Optimize Assay Parameters: Systematically vary assay parameters to identify conditions that maintain this compound stability.
Data Presentation
Table 1: Effect of Buffer Conditions on this compound Stability (Hypothetical Data)
| Buffer System | pH | NaCl (mM) | Additive | Aggregation Level (%) | Biological Activity (%) |
| Tris-HCl | 7.5 | 150 | None | 35 | 60 |
| HEPES | 7.0 | 100 | 10% Glycerol | 5 | 95 |
| Phosphate | 6.5 | 250 | None | 20 | 75 |
| Tris-HCl | 8.0 | 50 | 1 M L-Arginine | 10 | 90 |
Table 2: Efficacy of Protease Inhibitor Cocktails (Hypothetical Data)
| Inhibitor Cocktail | Concentration | Incubation Time (hr) | This compound Degradation (%) |
| None | - | 4 | 60 |
| Commercial Cocktail A | 1X | 4 | 15 |
| Commercial Cocktail B | 1X | 4 | 10 |
| Homemade (PMSF, Leupeptin, Aprotinin) | 1X | 4 | 20 |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Buffer Optimization
This protocol outlines a method to identify optimal buffer conditions for this compound stability using a real-time PCR instrument.[6]
Materials:
-
Purified this compound protein
-
SYPRO Orange dye (5000X stock)
-
96-well PCR plates
-
Real-time PCR instrument with melt curve capability
-
A panel of different buffers with varying pH, salt, and additives.
Methodology:
-
Prepare a series of 25 µL reactions in a 96-well plate. Each well will contain:
-
2 µL of this compound protein (at a final concentration of 2 µM)
-
2.5 µL of 10X buffer solution to be tested
-
0.5 µL of 50X SYPRO Orange dye
-
20 µL of nuclease-free water
-
-
Seal the plate and centrifuge briefly to collect the contents.
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, collecting fluorescence data at each interval.[6]
-
Analyze the resulting melt curves. The melting temperature (Tm) is the point at which 50% of the protein is unfolded. A higher Tm indicates greater protein stability in that buffer condition.
Protocol 2: In Vitro Degradation Assay
This protocol helps to assess the susceptibility of this compound to degradation by cellular extracts.
Materials:
-
Purified this compound protein
-
Cell lysate from the experimental cell line
-
Protease inhibitor cocktail
-
SDS-PAGE gels and Western blotting reagents
-
Anti-INF55 antibody
Methodology:
-
Prepare reaction tubes containing a fixed amount of purified this compound protein.
-
To each tube, add cell lysate. Include a control tube with lysate that has been heat-inactivated (95°C for 10 minutes) and another with lysate plus a protease inhibitor cocktail.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each reaction and immediately add it to SDS-PAGE sample buffer to stop the reaction.
-
Boil the samples for 5 minutes.
-
Run the samples on an SDS-PAGE gel and perform a Western blot using an anti-INF55 antibody.
-
Analyze the intensity of the full-length this compound band at each time point to determine the rate of degradation under different conditions.
Visualizations
Signaling Pathway
Caption: A simplified diagram of the PI3K signaling pathway, where this compound (p55PIK) acts as a regulatory subunit.
Experimental Workflow
Caption: A typical experimental workflow for producing and characterizing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Approaches to Controlling Intracellular Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing INF55 Concentration for Efflux Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals utilizing INF55, a potent efflux pump inhibitor. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 5-nitro-2-phenylindole compound that functions as a multidrug resistance (MDR) efflux pump inhibitor (EPI). Its primary mechanism of action is the inhibition of efflux pumps, which are membrane proteins that expel a wide range of substrates, including antibiotics, from within the cell. By blocking these pumps, this compound increases the intracellular concentration of co-administered drugs, thereby enhancing their efficacy. It is known to be an inhibitor of the NorA efflux pump in Staphylococcus aureus and has also been studied for its effects on the AcrB efflux pump in Escherichia coli.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. This stock solution can then be serially diluted to the desired working concentrations in your experimental medium.
Q3: What is a typical starting concentration range for this compound in efflux inhibition assays?
A3: Based on published studies, a common starting concentration for this compound in in vitro assays is around 3 µM.[3] However, the optimal concentration is highly dependent on the specific bacterial strain or cell line, the substrate being tested, and the experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific assay.
Q4: How should I store this compound stock solutions?
A4: For long-term storage, it is recommended to store the solid powder form of this compound at -20°C. Once dissolved in DMSO, the stock solution should be stored at -20°C in small aliquots to minimize freeze-thaw cycles. For short-term storage of a few days to weeks, 4°C is acceptable.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low potentiation of antibiotic activity | 1. Sub-optimal this compound concentration: The concentration of this compound may be too low to effectively inhibit the target efflux pumps. 2. Antibiotic is not a substrate for the target efflux pump: this compound will only potentiate the activity of antibiotics that are actively effluxed by the pumps it inhibits. 3. Low expression of the target efflux pump: The bacterial strain or cell line may not express the target efflux pump at a high enough level for inhibition to have a significant effect. 4. Degradation or precipitation of this compound: this compound may not be stable or soluble in the experimental medium over the course of the assay. | 1. Perform a dose-response experiment (e.g., a checkerboard assay) with a wider range of this compound concentrations to identify the optimal concentration. 2. Verify from the literature if the antibiotic is a known substrate of the efflux pump targeted by this compound. Include a positive control antibiotic known to be a substrate. 3. Use a strain known to overexpress the target efflux pump or a clinical isolate with confirmed efflux-mediated resistance. 4. Prepare fresh working solutions of this compound for each experiment. Visually inspect the medium for any signs of precipitation after adding this compound. If solubility is a concern, consider performing a solubility test in your specific medium. |
| High background fluorescence in accumulation assays | 1. Autofluorescence of this compound: The compound itself may exhibit some intrinsic fluorescence at the excitation and emission wavelengths used for your fluorescent substrate. 2. Non-specific binding of the fluorescent dye: The dye may be binding to cellular components other than its intended target. 3. Cell membrane damage: High concentrations of this compound or the fluorescent dye may compromise cell membrane integrity, leading to non-specific dye uptake. | 1. Run control wells containing this compound without cells to measure its intrinsic fluorescence and subtract this from the experimental values. 2. Optimize the concentration of the fluorescent dye and the incubation time to minimize non-specific binding. 3. Perform a cytotoxicity assay to determine the non-toxic concentration range for this compound. Use a viability stain to assess membrane integrity at the tested concentrations. |
| Inconsistent or variable results between replicates | 1. Inconsistent cell density: Uneven seeding of cells can lead to variability in the number of efflux pumps per well. 2. Pipetting errors: Inaccurate pipetting of this compound, antibiotics, or fluorescent substrates will lead to inconsistent concentrations. 3. Precipitation of this compound: If this compound precipitates out of solution, its effective concentration will vary between wells. | 1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and proper pipetting techniques. 3. Add the this compound working solution to the medium while gently vortexing to ensure rapid and even dispersion. Pre-warming the medium to 37°C may also help. |
| This compound exhibits intrinsic antimicrobial or cytotoxic activity | 1. Concentration is too high: At higher concentrations, this compound may have off-target effects that lead to cell death, independent of its efflux inhibition activity. | 1. Determine the Minimum Inhibitory Concentration (MIC) or IC50 of this compound alone. In potentiation or efflux inhibition assays, use this compound at a sub-inhibitory concentration (e.g., 1/4 or 1/8 of its MIC/IC50). |
Data Summary
| Parameter | Value/Information | Source |
| Molecular Weight | 238.25 g/mol | [2] |
| Chemical Formula | C₁₄H₁₀N₂O₂ | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage (Solid) | -20°C for long term | [2] |
| Storage (DMSO Stock) | -20°C for long term, 4°C for short term | [2] |
| Mechanism of Action | NorA efflux pump inhibitor in S. aureus; potential AcrB inhibitor in E. coli | [1] |
| Reported Effective Concentration | 3 µM in S. aureus ethidium (B1194527) bromide uptake assays | [3] |
| Cytotoxicity (IC50) | Data not readily available. It is recommended to determine the IC50 for your specific cell line. |
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) of this compound
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain. This is crucial for selecting sub-inhibitory concentrations for subsequent synergy and efflux inhibition assays.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Bacterial Inoculum Preparation: Culture the bacterial strain of interest in an appropriate broth (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Checkerboard Assay for Synergy Testing
Objective: To evaluate the synergistic effect of this compound in combination with an antibiotic.
Methodology:
-
Preparation of Reagents: Prepare stock solutions of this compound and the antibiotic of interest.
-
Plate Setup: In a 96-well plate, serially dilute the antibiotic horizontally and this compound vertically. This creates a matrix of different concentration combinations.
-
Inoculation: Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Data Analysis: Determine the MIC of the antibiotic in the presence of each concentration of this compound, and vice versa. Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.
Ethidium Bromide (EtBr) Accumulation Assay
Objective: To directly measure the effect of this compound on efflux pump activity by monitoring the intracellular accumulation of the fluorescent substrate ethidium bromide.
Methodology:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash with a suitable buffer (e.g., phosphate-buffered saline - PBS). Resuspend the cells in the same buffer.
-
Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.
-
Addition of this compound: Add different concentrations of this compound to the respective wells. Include a no-inhibitor control and a positive control with a known efflux pump inhibitor.
-
Initiation of Assay: Add ethidium bromide to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a microplate reader (Excitation: ~530 nm, Emission: ~600 nm). An increase in fluorescence in the presence of this compound compared to the control indicates inhibition of EtBr efflux.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Mechanism of efflux inhibition by this compound.
References
Technical Support Center: INF55 and Fluorescence-Based Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals on potential interference caused by the compound INF55 (5-Nitro-2-phenyl-1H-indole) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
A1: this compound is a small molecule identified as 5-Nitro-2-phenyl-1H-indole, known for its activity as a NorA efflux pump inhibitor in bacteria.[1] Its chemical structure, containing both an indole (B1671886) ring and a nitroaromatic group, raises the possibility of interference in fluorescence-based assays. Indole derivatives are known to possess intrinsic fluorescence (autofluorescence), while nitroaromatic compounds can act as quenchers of fluorescence.[1][2] Therefore, this compound could potentially emit its own light or absorb the light emitted by your assay's fluorophore, leading to inaccurate results.
Q2: What types of fluorescence assays are most likely to be affected by this compound?
A2: Any fluorescence-based assay could potentially be affected. This includes, but is not limited to:
-
Fluorescence Intensity (FI) Assays: this compound autofluorescence could lead to a false positive signal (apparent activation), while quenching could result in a false negative (apparent inhibition).
-
Fluorescence Polarization (FP) Assays: Autofluorescence from this compound can contribute to the total fluorescence signal, potentially altering the polarization values and masking true binding events.
-
Förster Resonance Energy Transfer (FRET) Assays: this compound could interfere by absorbing light at the excitation or emission wavelengths of the donor or acceptor fluorophores, or by its own fluorescence, leading to skewed FRET ratios.
Q3: How can I determine if this compound is interfering with my assay?
A3: A series of control experiments are necessary to identify potential interference. These include running the assay with this compound alone (without one or more key biological components) to measure its direct effect on the fluorescence signal. Additionally, spectral scanning of this compound can help identify any overlap with your assay's fluorophores.
Troubleshooting Guides
Issue 1: I am observing an unexpectedly high fluorescence signal in my assay when this compound is present.
This could be due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Steps:
-
Run a control experiment: Prepare a sample containing the assay buffer and this compound at the same concentration used in your experiment, but without the fluorescent probe or biological target. Measure the fluorescence at your assay's excitation and emission wavelengths. A significant signal indicates autofluorescence.
-
Perform a spectral scan: Determine the excitation and emission spectra of this compound in your assay buffer. This will reveal the wavelengths at which this compound fluoresces and help assess the degree of spectral overlap with your assay's fluorophores.
-
Change the fluorophore: If there is significant spectral overlap, consider using a fluorophore that has excitation and emission wavelengths outside of the range of this compound's fluorescence. Red-shifted fluorophores are often less susceptible to interference from small molecules.
Issue 2: My fluorescence signal is lower than expected in the presence of this compound.
This may be caused by fluorescence quenching, where this compound absorbs the energy from your excited fluorophore without emitting light.
Troubleshooting Steps:
-
Run a quenching control: Prepare a sample with your fluorescent probe at the assay concentration and add this compound. Compare the fluorescence intensity to a sample with the probe alone. A decrease in intensity suggests quenching.
-
Vary the concentration of this compound: Perform a dose-response experiment with this compound and your fluorescent probe to determine the concentration at which quenching becomes significant.
-
Modify the assay protocol: If possible, reduce the incubation time of this compound with the fluorophore or change the order of reagent addition to minimize the interaction time.
Quantitative Data Summary
Due to the limited availability of specific experimental data on this compound's fluorescent properties, the following tables provide illustrative examples of what to expect and how to present your findings when characterizing potential interference.
Table 1: Hypothetical Autofluorescence Profile of this compound
| Excitation Wavelength (nm) | Emission Wavelength (nm) | This compound Concentration (µM) | Observed Fluorescence (RFU) |
| 350 | 450 | 1 | 500 |
| 350 | 450 | 10 | 5000 |
| 350 | 450 | 100 | 50000 |
| 485 | 525 | 1 | 150 |
| 485 | 525 | 10 | 1500 |
| 485 | 525 | 100 | 15000 |
RFU: Relative Fluorescence Units
Table 2: Hypothetical Quenching of Fluorescein by this compound
| Fluorescein Concentration (nM) | This compound Concentration (µM) | Fluorescence Intensity (RFU) | % Quenching |
| 10 | 0 | 80000 | 0% |
| 10 | 1 | 72000 | 10% |
| 10 | 10 | 40000 | 50% |
| 10 | 100 | 8000 | 90% |
Experimental Protocols
Protocol 1: Determining the Autofluorescence Spectrum of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock to the desired final concentration in your assay buffer.
-
Transfer the solution to a suitable microplate or cuvette.
-
Use a fluorescence spectrophotometer or plate reader to perform a spectral scan.
-
Excitation Scan: Set a fixed emission wavelength (e.g., 460 nm) and scan a range of excitation wavelengths (e.g., 300-440 nm).
-
Emission Scan: Set a fixed excitation wavelength (e.g., 350 nm) and scan a range of emission wavelengths (e.g., 400-600 nm).
-
-
Record the spectra and identify the excitation and emission maxima.
Protocol 2: Assessing Fluorescence Quenching by this compound
-
Prepare a solution of your assay's fluorophore in the assay buffer at the working concentration.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, mix the fluorophore solution with the different concentrations of this compound. Include a control with the fluorophore and buffer only.
-
Incubate the plate for a period relevant to your assay conditions.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your fluorophore.
-
Calculate the percentage of quenching for each this compound concentration relative to the control.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Chemical basis for potential this compound interference.
References
- 1. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
controlling for INF55 cytotoxicity in bacterial assays
Welcome to the technical support center for INF55-related bacterial cytotoxicity assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in bacteria?
A1: this compound has been identified as a bacterial efflux pump inhibitor.[1] Efflux pumps are membrane proteins that bacteria use to expel toxic substances, including antibiotics. By inhibiting these pumps, this compound can increase the intracellular concentration of other antimicrobial agents, potentially restoring their efficacy or augmenting their activity.[1] Its own cytotoxic effects may be linked to the downstream consequences of inhibiting essential efflux processes.
Q2: How do I distinguish between a bactericidal and a bacteriostatic effect of this compound?
A2: The distinction is made by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Bacteriostatic agents inhibit bacterial growth but do not directly kill the cells.[2][3][4]
-
Bactericidal agents actively kill bacteria.[2][3] A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[5] An MBC/MIC ratio greater than 4 suggests the effect is bacteriostatic.[5]
Q3: Can the solvent used to dissolve this compound affect my assay results?
A3: Yes. Solvents like DMSO can have their own inhibitory or cytotoxic effects on bacteria, especially at higher concentrations. It is crucial to run a solvent control, where bacteria are exposed to the highest concentration of the solvent used in your experiment, to ensure that the observed effects are due to this compound and not the vehicle. The final concentration of DMSO should typically be kept low, often below 0.5-1%.[6]
Q4: My MIC results for this compound are inconsistent between experiments. What are the common causes?
A4: Inconsistency in MIC assays often stems from variability in experimental conditions. Key factors to standardize include:
-
Inoculum Density: Ensure the bacterial suspension is standardized to the correct density (typically ~5 x 10^5 CFU/mL) before inoculation.[7][8]
-
Growth Phase: Use bacteria from the same growth phase for each experiment, preferably the logarithmic (exponential) phase.[6]
-
Incubation Time and Temperature: Adhere strictly to the recommended incubation parameters (e.g., 16-24 hours at 37°C).[8]
-
Reagent Preparation: Prepare fresh solutions of this compound and media for each experiment to avoid degradation.[6]
Q5: How can I determine if this compound is damaging the bacterial cell membrane?
A5: A common method is to use a membrane-impermeable fluorescent dye like Propidium Iodide (PI).[9][10][11] PI can only enter cells with compromised or damaged membranes, where it intercalates with DNA and fluoresces strongly.[9][12] An increase in PI fluorescence in this compound-treated cells compared to untreated controls indicates a loss of membrane integrity.[9]
Experimental Workflows & Protocols
Workflow for Assessing this compound Cytotoxicity
This workflow outlines the sequential steps to characterize the cytotoxic effects of this compound, from initial screening to mechanism of action.
Caption: Workflow for characterizing this compound's antibacterial activity.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is used to determine the lowest concentration of this compound that inhibits visible bacterial growth.[7][8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[13]
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (dissolved in a suitable solvent)
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh MHB. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay wells.[8][13]
-
Prepare this compound Dilutions: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. In well 1, add 200 µL of the highest concentration of this compound to be tested. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Controls:
-
Well 11 (Growth Control): 100 µL of MHB without this compound.
-
Well 12 (Sterility Control): 100 µL of MHB without bacteria or this compound.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[8]
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).[7] This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
Protocol 2: MBC Determination
This protocol is performed after the MIC is determined to find the lowest concentration of this compound that kills ≥99.9% of the initial inoculum.[14][15]
Materials:
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar)
-
Microtiter plate from the completed MIC assay
Procedure:
-
Select Wells: From the MIC plate, select the well corresponding to the MIC and at least two wells with higher concentrations that showed no growth.[16]
-
Plating: Take a 10-100 µL aliquot from each selected well and plate it onto a fresh agar plate. Also, plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading Results: Count the number of colonies (CFUs) on each plate. The MBC is the lowest concentration that resulted in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[14][15]
Protocol 3: Membrane Integrity Assay with Propidium Iodide (PI)
This assay assesses damage to the bacterial cell membrane.[10]
Materials:
-
Bacterial culture
-
This compound
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare Cells: Grow bacteria to mid-log phase. Centrifuge the culture, wash the pellet with PBS, and resuspend in PBS to a desired OD.
-
Treatment: Aliquot the cell suspension into tubes. Add this compound at various concentrations (e.g., 1x MIC, 2x MIC). Include an untreated control and a positive control (e.g., cells treated with 70% isopropanol (B130326) for 30-60 minutes to kill them).[17][18]
-
Incubation: Incubate the tubes under appropriate conditions for a set time (e.g., 1-2 hours).
-
Staining: Add PI to each tube to a final concentration of 1-5 µg/mL.[12] Incubate in the dark at room temperature for 5-15 minutes.[12]
-
Analysis: Measure the fluorescence using a fluorometer (Excitation: ~535 nm, Emission: ~617 nm) or visualize the cells under a fluorescence microscope.[10] A significant increase in red fluorescence in treated samples compared to the untreated control indicates membrane damage.[9]
Data Presentation
Table 1: Example MIC and MBC Results for this compound
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| E. coli ATCC 25922 | 16 | 32 | 2 | Bactericidal |
| S. aureus ATCC 29213 | 8 | 128 | 16 | Bacteriostatic |
| P. aeruginosa PAO1 | 32 | >256 | >8 | Bacteriostatic |
Table 2: Example Membrane Integrity Data (Relative Fluorescence Units)
| Treatment | Concentration (µg/mL) | Mean Fluorescence (RFU) | Standard Deviation |
| Untreated Control | 0 | 150 | 25 |
| This compound | 8 (1x MIC) | 280 | 45 |
| This compound | 16 (2x MIC) | 950 | 110 |
| This compound | 32 (4x MIC) | 2100 | 250 |
| Positive Control (70% Isopropanol) | N/A | 2500 | 280 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No growth in any wells, including the growth control. | 1. Inoculum was not viable.2. Error in media preparation. | 1. Use a fresh overnight culture. Confirm viability by plating.2. Prepare fresh media and check pH and sterility. |
| Growth in the sterility control well. | Contamination of the medium or plate. | Discard results. Use fresh, sterile media and aseptic techniques. |
| High background fluorescence in PI assay control. | 1. High rate of spontaneous cell death in the culture.2. PI concentration is too high. | 1. Use a healthy, mid-log phase culture.2. Titrate the PI concentration to find the optimal level with low background.[19] |
| This compound precipitates in the media. | Poor solubility of the compound. | 1. Check the solubility limits.[6]2. Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low and non-toxic. |
| MBC is the same as the highest concentration tested. | The true MBC may be higher than the tested range. | Repeat the assay with a higher range of this compound concentrations. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting inconsistent MIC results.
References
- 1. mdpi.com [mdpi.com]
- 2. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]
- 3. medisearch.io [medisearch.io]
- 4. Bactericidal vs Bacteriostatic: What's the Difference? - Ultra Fresh [ultra-fresh.com]
- 5. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. microchemlab.com [microchemlab.com]
- 17. benchchem.com [benchchem.com]
- 18. Antibacterial Activity and Chemical Analyses of the Alkaloidal Fraction of Neltuma laevigata (Humb. & Bonpl. Ex Willd) Britton & Rose Inflorescences [mdpi.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: INF55 and Serum Components in Media
Welcome to the technical support center for INF55 (5-Nitro-2-phenyl-1H-indole). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a particular focus on addressing challenges related to its interaction with serum components in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 5-Nitro-2-phenyl-1H-indole, is a small molecule inhibitor of bacterial efflux pumps.[1] Specifically, it has been shown to be a competitive inhibitor of the AcrB efflux pump, which is part of the AcrAB-TolC efflux system in Gram-negative bacteria like E. coli. By blocking these pumps, this compound increases the intracellular concentration of antibiotics or other substrates that would otherwise be expelled, thereby enhancing their efficacy.
Q2: I am observing lower than expected efficacy of this compound in my cell-based assay. Could the presence of serum in the media be a contributing factor?
A2: Yes, the presence of serum, particularly fetal bovine serum (FBS), in your culture media can significantly impact the efficacy of small molecules like this compound. Serum contains a high concentration of proteins, with albumin being the most abundant.[2] Small, lipophilic molecules often bind to albumin, which can sequester the compound and reduce its free concentration available to interact with its target.[1] This is a common reason for reduced potency of small molecule inhibitors in serum-containing media compared to serum-free conditions.
Q3: Are there any specific chemical properties of this compound that suggest it might bind to serum proteins?
Q4: How can I mitigate the impact of serum protein binding on my experiments with this compound?
A4: There are several strategies you can employ:
-
Use Serum-Free or Reduced-Serum Media: If your experimental system allows, switching to a serum-free or reduced-serum medium is the most direct way to eliminate the confounding factor of protein binding.
-
Increase the Concentration of this compound: If you must use serum-containing media, you may need to increase the concentration of this compound to compensate for the fraction that is bound to serum proteins. A dose-response experiment comparing the efficacy of this compound in the presence and absence of serum can help determine the appropriate concentration adjustment.
-
Experimentally Determine the Free Fraction: You can perform experiments to quantify the extent of this compound binding to serum proteins (see Experimental Protocols section). This will allow you to calculate the free, active concentration of your compound.
Q5: Besides serum protein binding, what other factors could lead to the instability or inactivation of this compound in my experiments?
A5: Beyond serum protein binding, the stability of small molecules in cell culture can be affected by:
-
pH of the media: Changes in pH can affect the charge state and stability of a compound.
-
Temperature: Prolonged incubation at 37°C can lead to degradation.
-
Light exposure: Some compounds are photosensitive.
-
Cellular metabolism: The cells themselves may metabolize the compound into inactive forms.
-
Adsorption to plasticware: Hydrophobic compounds can sometimes adsorb to the surfaces of plates and tubes.
Troubleshooting Guides
Issue 1: High variability in experimental results with this compound.
-
Potential Cause: Inconsistent concentrations of serum or protein in the media between experiments.
-
Troubleshooting Steps:
-
Ensure you are using the same batch and concentration of serum for all related experiments.
-
If preparing your own media, ensure thorough mixing after the addition of serum.
-
Consider aliquoting your serum to minimize freeze-thaw cycles, which can affect its composition.
-
Run a control with a known concentration of this compound in serum-free media to establish a baseline activity.
-
Issue 2: Complete loss of this compound activity in the presence of serum.
-
Potential Cause: Very high affinity of this compound for a component in the serum, leading to almost complete sequestration of the compound.
-
Troubleshooting Steps:
-
Perform a broad dose-response curve with this compound in serum-containing media, extending to significantly higher concentrations than what is effective in serum-free conditions.
-
Consider using a different source or type of serum, as protein composition can vary.
-
If possible, use a positive control compound with a similar mechanism of action but known to have low serum protein binding to confirm the validity of your assay.
-
Issue 3: Difficulty in reproducing results from publications that used this compound.
-
Potential Cause: Differences in experimental conditions, particularly the type and concentration of serum used.
-
Troubleshooting Steps:
-
Carefully review the methods section of the publication to identify the exact composition of the cell culture media used, including the source and percentage of serum.
-
If this information is not provided, you may need to empirically determine the optimal conditions in your own system.
-
Contact the authors of the publication for clarification on their experimental setup.
-
Data Presentation
Table 1: Predicted Physicochemical Properties and Potential for Serum Albumin Binding of this compound (5-Nitro-2-phenyl-1H-indole) and Related Compounds.
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Water Solubility | Predicted Human Serum Albumin Binding (logK) |
| This compound (5-Nitro-2-phenyl-1H-indole) | 238.24 | ~3.5 | Low | Likely Moderate to High |
| Indole (B1671886) | 117.15 | 2.14 | Moderate | Low |
| Warfarin | 308.33 | 3.03 | Low | High (-1.5 to 1.5 is the reference range for logKhsa)[7] |
Note: The values for this compound are estimations based on its structure and the properties of similar compounds. Experimental validation is recommended.
Experimental Protocols
1. Protocol for Determining this compound-Serum Albumin Binding via Equilibrium Dialysis
This method directly measures the unbound fraction of a compound in the presence of a protein solution.
-
Materials:
-
Dialysis membrane (e.g., 8 kDa MWCO)
-
Human or Bovine Serum Albumin (HSA or BSA) solution in PBS (pH 7.4) at a relevant concentration (e.g., 40 mg/mL)
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS system for quantification
-
Methodology:
-
Prepare the this compound working solution by spiking the stock solution into the albumin solution to achieve the desired final concentration (e.g., 1-10 µM).
-
Add the this compound-albumin solution to the sample chamber of the RED device.
-
Add an equal volume of PBS to the buffer chamber of the RED device.
-
Incubate the device at 37°C with gentle shaking for the time required to reach equilibrium (typically 4-6 hours, but should be optimized).
-
After incubation, collect samples from both the sample and buffer chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
The concentration in the buffer chamber represents the free (unbound) concentration of this compound. The concentration in the sample chamber represents the total concentration (bound + unbound).
-
2. Protocol for Assessing this compound-Albumin Interaction by Fluorescence Quenching
This spectroscopic method is based on the principle that the binding of a small molecule to a protein can quench the intrinsic fluorescence of the protein's tryptophan residues.
-
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Human or Bovine Serum Albumin (HSA or BSA) solution in PBS (pH 7.4)
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Methodology:
-
Prepare a solution of HSA or BSA in PBS (e.g., 2 µM).
-
Record the fluorescence emission spectrum of the albumin solution (excitation at ~295 nm, emission scan from 300-400 nm). The peak of tryptophan fluorescence is typically around 340-350 nm.
-
Titrate the albumin solution with increasing concentrations of this compound. After each addition, mix and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the binding constant (Ksv) and the number of binding sites (n).
-
Mandatory Visualization
Caption: Interaction of this compound with serum proteins and its inhibitory effect on bacterial efflux pumps.
Caption: Experimental workflow for troubleshooting reduced this compound efficacy in the presence of serum.
References
- 1. In silico prediction of human serum albumin binding for drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs. | Semantic Scholar [semanticscholar.org]
- 6. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Serial Dilution of Poorly Soluble Compounds
A Note on "INF55": Initial searches for "this compound" did not yield information on a chemical compound for laboratory research. The term is associated with an irrigation system. This guide provides a general protocol for the serial dilution of compounds that are soluble in dimethyl sulfoxide (B87167) (DMSO) but prone to precipitation in aqueous cell culture media, which is a common challenge in drug development and other research areas.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate when I add it to the cell culture medium?
A1: Precipitation typically occurs when a compound that is readily soluble in a high-concentration organic solvent, such as DMSO, is introduced into an aqueous environment like a cell culture medium where its solubility is significantly lower. This rapid change in solvent polarity can cause the compound to "crash out" of the solution.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols advising to stay at or below 0.1% to minimize cytotoxic effects.[1][2] Primary cells are often more sensitive and may require even lower concentrations.[1] It is crucial to perform a vehicle control experiment (medium with the same final DMSO concentration but without the compound) to assess the impact of the solvent on your specific cell line.
Q3: Can I prepare my serial dilutions directly in the cell culture medium?
A3: Direct dilution of a high-concentration DMSO stock into an aqueous medium is a common cause of precipitation. A step-wise, or serial, dilution approach is recommended to gradually decrease the solvent concentration and allow the compound to equilibrate in the new environment.
Troubleshooting Guide
Issue: My compound precipitates immediately upon addition to the medium.
-
Possible Cause: The initial dilution step is too drastic, causing a rapid solvent shift.
-
Recommended Solution: Instead of a single dilution, perform a serial dilution.[3] Prepare an intermediate dilution of your stock in pre-warmed (37°C) medium before making the final dilution.[3] Adding the compound dropwise while gently vortexing the medium can also help.[3]
Issue: The compound appears soluble initially but precipitates over time in the incubator.
-
Possible Cause 1: The final concentration of the compound in the medium exceeds its thermodynamic solubility limit.
-
Recommended Solution 1: Decrease the final working concentration of your compound. You can determine the maximum soluble concentration by performing a solubility test where you prepare a series of dilutions and visually inspect for precipitation after incubation.[3]
-
Possible Cause 2: Evaporation of the medium in the incubator is concentrating the compound and DMSO, leading to precipitation.
-
Recommended Solution 2: Ensure proper humidification of your incubator and use culture plates with low-evaporation lids or seal the plates with a gas-permeable membrane.[3]
-
Possible Cause 3: Changes in the medium's pH due to cellular metabolism are affecting the compound's solubility.
-
Recommended Solution 3: Monitor the pH of your culture medium, especially in dense cultures, and consider changing the medium more frequently.[3]
Quantitative Data Summary
The following table summarizes recommended DMSO concentrations for cell culture experiments.
| Parameter | Recommendation | Cell Type Considerations | Reference |
| Final DMSO Concentration | ≤ 0.1% | Gold standard for most cell lines, especially sensitive and primary cells. | [1][2] |
| ≤ 0.5% | Tolerated by many robust cell lines, but a vehicle control is essential. | [1][2] | |
| > 0.5% | Likely to induce cytotoxic effects and alter cellular functions. | [1] | |
| Stock Solution Concentration | 1000-10,000x final concentration | Prepare a high-concentration stock in 100% DMSO to minimize the volume added to the medium. | [4] |
Experimental Protocol: Serial Dilution of a DMSO-Soluble Compound
This protocol describes a method for preparing serial dilutions of a compound with low aqueous solubility to prevent precipitation in cell culture medium.
Materials:
-
Compound of interest
-
100% DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used.
-
-
Perform Serial Dilutions in 100% DMSO (for dose-response experiments):
-
If you require a range of concentrations for your experiment, it is critical to perform the serial dilutions in 100% DMSO first to maintain the compound's solubility.
-
For a 10-fold serial dilution, transfer 10 µL of the high-concentration stock into a tube containing 90 µL of 100% DMSO. Mix well. This creates the first 1:10 dilution.
-
Repeat this process for subsequent dilutions.
-
-
Prepare the Final Working Concentrations in Pre-warmed Medium:
-
For each desired final concentration, add a small volume of the corresponding DMSO stock to pre-warmed (37°C) cell culture medium.
-
It is crucial to add the DMSO stock to the medium, not the other way around.
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.
-
The final DMSO concentration should not exceed the tolerance level of your cell line (ideally ≤ 0.1%).
-
-
Final Application to Cells:
-
Add the prepared medium containing the final compound concentration to your cells.
-
Always include a vehicle control (medium with the same final DMSO concentration but without the compound) in your experimental setup.
-
Visualization of the Serial Dilution Workflow
Caption: Workflow for serial dilution of a DMSO-soluble compound to prevent precipitation.
References
Technical Support Center: Vehicle Control for DMSO Stocks
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Dimethyl Sulfoxide (DMSO) as a vehicle control in experiments involving investigational compounds like INF55.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential?
A vehicle control is a crucial component of any experiment involving a compound dissolved in a solvent.[1] In this context, the vehicle is DMSO. The vehicle control group is treated with the same final concentration of DMSO as the experimental group, but without the test compound (e.g., this compound).[1] This allows researchers to distinguish the biological effects of the compound from any potential off-target effects caused by the DMSO solvent itself.[1] It is also advisable to include an untreated control group (cells in media alone) to assess the baseline cellular response.[2]
Q2: What is the maximum recommended final concentration of DMSO for in vitro experiments?
For most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v).[1][3] A concentration of 0.1% is considered safe for almost all cell types.[1][4] However, sensitivity to DMSO is highly dependent on the specific cell line and exposure duration.[5][6] Primary cells, for instance, are often more sensitive.[1] Therefore, it is critical to perform a DMSO dose-response curve to determine the highest tolerable concentration for your specific cells.[3][7]
Q3: Can DMSO affect cellular processes on its own?
Yes. DMSO is not biologically inert and can have a range of concentration-dependent effects on cells.[3] Documented effects include:
-
Alterations in gene expression, cell signaling pathways, and the epigenetic landscape.[3][8]
-
Induction of cell differentiation.[3]
-
Changes in cell membrane permeability.[3]
-
Inhibition of inflammatory cytokine production.[9]
-
Induction of apoptosis or cytotoxicity at higher concentrations (>1% v/v).[3]
Even at very low concentrations (0.0008% to 0.004%), DMSO has been shown to have broad and heterogeneous effects on targetable signaling proteins in lung cancer models.[10]
Q4: How should DMSO stock solutions be prepared and stored?
Stock solutions of compounds in 100% anhydrous DMSO should be stored at -20°C or -80°C in small, single-use aliquots.[3][11] This practice minimizes repeated freeze-thaw cycles, which can degrade the compound and introduce water into the hygroscopic DMSO.[11]
Data Presentation: DMSO Cytotoxicity
The tolerance for DMSO varies significantly among different cell lines and is dependent on the duration of exposure. Below is a summary of findings on DMSO's cytotoxic effects.
| Cell Line | DMSO Concentration (% v/v) | Exposure Time | Observed Effect |
| General Guideline | ≤ 0.1% | Variable | Considered safe for most cell lines.[1][4] |
| General Guideline | ≤ 0.5% | Variable | Tolerated by many cell lines, but effects may be observed.[1][3] |
| HepG2 | 2.5% | 24 - 48 hours | >30% reduction in viability.[5] |
| HepG2 | 0.625% | 72 hours | Significant cytotoxicity observed.[5] |
| Huh7 | 2.5% | 48 - 72 hours | Significant cytotoxicity observed.[5] |
| MCF-7 & MDA-MB-231 | 1.25% | Variable | Cells remained viable.[12] |
| Mesenchymal Stem Cells | > 2.5% | Variable | Suppressive effect on cell growth.[13] |
| Mesenchymal Stem Cells | 10% | Variable | ~50% reduction in cell viability.[13] |
Troubleshooting Guide
Issue 1: High levels of cell death are observed in the DMSO vehicle control group.
-
Possible Cause: The final DMSO concentration is too high for your specific cell line, leading to cytotoxicity.[3]
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check all calculations for your dilutions to confirm the final DMSO concentration is within the intended range.[2][3]
-
Perform a DMSO Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, Trypan Blue) with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) to determine the maximum non-toxic concentration for your cells.[3][7]
-
Reduce Exposure Time: If the experimental design allows, consider shortening the incubation period with DMSO.[2]
-
Increase Stock Concentration: Prepare a more concentrated stock of your compound (e.g., this compound) to reduce the volume added to your assay, thereby lowering the final DMSO percentage.[3][14]
-
Issue 2: The experimental compound (e.g., this compound) appears less effective than expected.
-
Possible Cause: DMSO is interfering with the biological pathway of interest, potentially masking the effect of your compound. For example, DMSO has been shown to inhibit the phosphorylation of p38 and JNK MAP kinases.[2] It can also interfere with the function of proteins like TNF-α.[15]
-
Troubleshooting Steps:
-
Review Vehicle Control Data: Carefully analyze the results from your DMSO-only control. If you observe an effect in the same direction as your compound, it suggests DMSO is contributing to the outcome.[2]
-
Lower DMSO Concentration: Reduce the final DMSO concentration to a level where it has a minimal effect on the pathway being studied. This may require re-optimizing the stock concentration of your compound.[2]
-
Search Literature: Investigate whether DMSO is known to affect your specific target or signaling pathway.
-
Issue 3: The compound precipitates out of solution when diluted into aqueous culture medium.
-
Possible Cause: The compound has low aqueous solubility, and the dilution from 100% DMSO into the medium is too drastic.
-
Troubleshooting Steps:
-
Use Serial Dilutions: Instead of a single large dilution, perform stepwise intermediate dilutions in culture medium to gradually lower the DMSO concentration.[16]
-
Sonication: Gentle sonication can sometimes help redissolve peptides or small molecules that have precipitated.[1]
-
Use Co-solvents: For in vivo studies, combinations like 10% DMSO/10% Tween 80/80% water can be considered to improve solubility.[17]
-
Experimental Protocols
Protocol 1: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.[7]
-
Prepare DMSO Dilutions: Prepare a series of dilutions of sterile DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%. Also include a "medium only" control (0% DMSO).[2][7]
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).[7]
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, WST-1, or Trypan Blue exclusion) to determine the percentage of viable cells at each DMSO concentration.[7]
-
Analysis: Plot cell viability against DMSO concentration to identify the highest concentration that does not significantly reduce cell viability compared to the "medium only" control. This is your maximum tolerated concentration.[7]
Protocol 2: General Workflow for an Experiment with a DMSO Vehicle Control
-
Stock Solution Preparation: Dissolve your compound (e.g., this compound) in 100% sterile, anhydrous DMSO to create a concentrated stock solution (e.g., 1000x the highest final concentration).[3][18] Aliquot and store appropriately (-20°C or -80°C).[3]
-
Working Solution Preparation:
-
Treatment Group: On the day of the experiment, dilute the compound stock solution in your experimental medium to the final desired concentrations. Ensure the final DMSO concentration remains constant across all treatment doses and below the maximum tolerated level.[4]
-
Vehicle Control Group: Prepare a parallel dilution of 100% DMSO in the same experimental medium to the exact same final DMSO concentration as the highest dose treatment group.[4][7][19]
-
Untreated Control Group: This group will only receive fresh experimental medium.[2]
-
-
Cell Treatment: Add the prepared working solutions (compound, vehicle control, or medium only) to the appropriate wells containing your cells.
-
Incubation & Analysis: Incubate for the desired duration and then perform your experimental analysis.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for experiments using a DMSO vehicle control.
Troubleshooting Logic for Vehicle Control Cytotoxicity
Caption: Decision tree for troubleshooting DMSO-induced cytotoxicity.
Potential DMSO Interference with Signaling
Caption: Diagram of DMSO's potential off-target effect on p38 MAPK signaling.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. benchchem.com [benchchem.com]
- 8. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 9. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 13. elib.bsu.by [elib.bsu.by]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Efflux Pump Inhibitors: INF55 vs. Phenylalanine-arginine beta-naphthylamide (PAβN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two efflux pump inhibitors, INF55 and Phenylalanine-arginine beta-naphthylamide (PAβN). The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies on bacterial multidrug resistance.
Overview and Mechanism of Action
Efflux pumps are a primary mechanism of multidrug resistance (MDR) in bacteria, actively extruding antibiotics from the cell. Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance by blocking these pumps, thereby increasing intracellular antibiotic concentrations and restoring their efficacy.
This compound , also known as 5-nitro-2-phenyl-1H-indole, is an indole (B1671886) derivative primarily investigated for its inhibitory activity against the NorA efflux pump in the Gram-positive bacterium Staphylococcus aureus.[1] The NorA pump is a member of the major facilitator superfamily (MFS) of transporters.[2] Molecular docking studies have suggested that this compound may also act as a competitive inhibitor of the AcrB efflux pump in the Gram-negative bacterium Escherichia coli, which is part of the Resistance-Nodulation-Division (RND) family of transporters.[3] However, extensive experimental data on its activity against Gram-negative bacteria is limited.
Phenylalanine-arginine beta-naphthylamide (PAβN) , also known as MC-207,110, is a well-characterized, broad-spectrum EPI.[4][5] It functions as a competitive inhibitor of RND-type efflux pumps, which are predominant in Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii.[5][6] PAβN is a substrate for these pumps and competes with antibiotics for binding and efflux.[5]
dot
Caption: Primary targets of this compound and PAβN.
Comparative Performance Data
The following tables summarize the available quantitative data on the performance of this compound and PAβN in potentiating the activity of various antibiotics.
Table 1: Potentiation of Antibiotic Activity by this compound
| Bacterium | Antibiotic | This compound Concentration | Fold Reduction in MIC | Reference |
| S. aureus | Ciprofloxacin | 1.5 µg/mL | 4 | [7] |
| S. aureus (NorA overexpressing) | TBO (photodynamic inactivation) | Co-incubation | Significant increase in killing | [1] |
| E. coli | Methylene Blue (photodynamic therapy) | Not specified | ~59% higher bacterial deactivation (with AuNPs) | [3] |
Table 2: Potentiation of Antibiotic Activity by PAβN
| Bacterium | Antibiotic | PAβN Concentration | Fold Reduction in MIC | Reference |
| P. aeruginosa | Levofloxacin | 20 µg/mL | 16-64 | [5] |
| P. aeruginosa | Piperacillin | 25-50 µg/mL | 2-4 | [5] |
| P. aeruginosa | Cefotaxime | 25-50 µg/mL | 2-4 | [5] |
| P. aeruginosa | Ceftazidime | 25-50 µg/mL | 2-4 | [5] |
| P. aeruginosa | Ciprofloxacin | 25-50 µg/mL | 2-4 | [5] |
| A. baumannii (Imipenem-resistant) | Imipenem | 100 µg/mL | 4-64 | [4] |
| A. baumannii | Ciprofloxacin | 100 µg/mL | 2-8 | [4] |
| E. coli | Chloramphenicol, Erythromycin, Novobiocin | 10 mg/L | Significant | [8] |
Spectrum of Activity
The available data indicates a significant difference in the primary spectrum of activity between this compound and PAβN.
This compound has been most extensively studied in the context of Gram-positive bacteria, particularly Staphylococcus aureus, where it inhibits the NorA efflux pump.[1][7] Its efficacy against Gram-negative bacteria is less established, with some predictive data for E. coli but a lack of broad experimental evidence.[3]
PAβN demonstrates a broad spectrum of activity against various Gram-negative bacteria, including clinically significant pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Escherichia coli.[4][5][8] Its activity is primarily directed against the RND family of efflux pumps, which are a major contributor to multidrug resistance in these organisms.
Off-Target Effects and Toxicity
An important consideration in the use of EPIs is their potential for off-target effects and toxicity.
For This compound , there is limited publicly available data on its toxicity and off-target effects. It has been used in vitro as a mechanistic probe.[3]
PAβN , in addition to its activity as a competitive efflux pump inhibitor, has a known off-target effect of permeabilizing the outer membrane of Gram-negative bacteria.[5] This dual mechanism can complicate the interpretation of experimental results. Concerns regarding its toxicity have been a limiting factor in its clinical development.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are overviews of common experimental protocols used to evaluate these efflux pump inhibitors.
Minimum Inhibitory Concentration (MIC) Assay with EPI
This assay determines the concentration of an antibiotic required to inhibit bacterial growth, both in the absence and presence of an EPI. A significant reduction in the MIC in the presence of the EPI indicates potentiation of the antibiotic's activity.
dot
Caption: Workflow for MIC potentiation assay.
Ethidium (B1194527) Bromide (EtBr) Efflux Assay
This real-time fluorescence-based assay measures the activity of efflux pumps by monitoring the extrusion of the fluorescent substrate, ethidium bromide. An effective EPI will block the pump, leading to the accumulation of EtBr inside the cells and a corresponding increase in fluorescence.
dot
Caption: Workflow for Ethidium Bromide efflux assay.
Summary and Conclusion
This compound and PAβN are both valuable tools for studying bacterial efflux pumps, but they exhibit distinct profiles that make them suitable for different research applications.
This compound is a promising EPI for targeting the NorA pump in S. aureus and potentially other MFS transporters in Gram-positive bacteria. Its utility against Gram-negative bacteria requires further experimental validation. The limited data on its toxicity profile necessitates careful consideration in experimental design.
PAβN is a well-established, broad-spectrum inhibitor of RND efflux pumps in a wide range of Gram-negative bacteria. Its extensive characterization and the availability of a large body of comparative data make it a standard choice for studies in this area. However, its membrane-permeabilizing effects must be accounted for when interpreting results.
The choice between this compound and PAβN will ultimately depend on the specific research question, the bacterial species under investigation, and the type of efflux pump being targeted. This guide provides a foundation of comparative data to aid in this selection process.
References
- 1. Inhibitors of Bacterial Multidrug Efflux Pumps Potentiate Antimicrobial Photoinactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold Nanoparticle-Mediated Delivery of Methylene Blue and INF: A Dual-Action Strategy Against Bacterial Resistance [mdpi.com]
- 4. Efflux Pump Inhibitor Phenylalanine-Arginine Β-Naphthylamide Effect on the Minimum Inhibitory Concentration of Imipenem in Acinetobacter baumannii Strains Isolated From Hospitalized Patients in Shahid Motahari Burn Hospital, Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Absence, loss-of-function, or inhibition of Escherichia coli AcrB does not increase expression of other efflux pump genes supporting the discovery of AcrB inhibitors as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Efflux Pump Inhibitors: INF55 vs. Reserpine
In the ongoing battle against antimicrobial resistance, efflux pump inhibitors (EPIs) have emerged as a promising strategy to rejuvenate the efficacy of existing antibiotics. By blocking the bacterial efflux pumps that expel antibiotics from the cell, EPIs can restore antibiotic susceptibility. This guide provides a detailed comparison of two such inhibitors, INF55 and reserpine (B192253), for researchers, scientists, and drug development professionals.
Overview of this compound and Reserpine
This compound (5-nitro-2-phenylindole) is a synthetic compound identified as a potent inhibitor of the NorA efflux pump in Staphylococcus aureus. It has also been investigated for its inhibitory activity against the AcrB subunit of the AcrAB-TolC efflux pump in Escherichia coli.
Reserpine , a natural plant alkaloid derived from Rauwolfia serpentina, is a well-known inhibitor of a broad range of efflux pumps. It has been shown to inhibit pumps belonging to the Major Facilitator Superfamily (MFS), Resistance-Nodulation-Division (RND), and ATP-Binding Cassette (ABC) superfamilies in both Gram-positive and Gram-negative bacteria.
Mechanism of Action
This compound is believed to act as a competitive inhibitor of efflux pumps like NorA and AcrB. Molecular docking studies suggest that this compound binds to the substrate-binding pocket of the transporter, thereby preventing the binding and subsequent efflux of antibiotics.
Reserpine exhibits a broader mechanism of action. It has been reported to directly interact with amino acid residues within the transporter proteins. For instance, it interacts with the Bmr transporter in Bacillus subtilis. Additionally, reserpine can disrupt the proton motive force that powers many efflux pumps, further inhibiting their function. In mammalian cells, reserpine is known to irreversibly block vesicular monoamine transporters (VMATs).[1][2][3][4][5]
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of this compound and reserpine is challenging due to the lack of studies conducting head-to-head comparisons under identical experimental conditions. The following tables summarize available data from various sources.
Table 1: Effect of Reserpine on Minimum Inhibitory Concentrations (MICs) of Various Antibiotics
| Bacterial Strain | Antibiotic | MIC without Reserpine (µg/mL) | MIC with Reserpine (20 µg/mL) (µg/mL) | Fold Reduction in MIC | Reference |
| Staphylococcus aureus (clinical isolates) | Ciprofloxacin | Varies | Varies | Up to 4-fold | [6] |
| Staphylococcus aureus (clinical isolates) | Sparfloxacin | Varies | Varies | Up to 4-fold | [6] |
| Staphylococcus aureus (clinical isolates) | Moxifloxacin | Varies | Varies | Up to 4-fold | [6] |
| Streptococcus pneumoniae (fluoroquinolone-resistant) | Norfloxacin | Varies | Varies | Significant reduction | [6] |
| Various poultry litter isolates | Ampicillin | Varies | Varies | Effective reduction | [7][8] |
| Various poultry litter isolates | Erythromycin | Varies | Varies | Effective reduction | [7][8] |
| Various poultry litter isolates | Tetracycline | Varies | Varies | Effective reduction | [7][8] |
| Various poultry litter isolates | Chloramphenicol | Varies | Varies | Effective reduction | [7][8] |
Table 2: IC50 Values for Efflux Pump Inhibition
| Inhibitor | Assay | Bacterial Strain | IC50 | Reference |
| Reserpine | Ethidium (B1194527) Bromide Efflux | Staphylococcus aureus SA-K3092 | ~10 µM | [9] |
| This compound | Not available | Not available | Not available |
Note: The lack of a reported IC50 value for this compound in the reviewed literature prevents a direct comparison with reserpine in this regard.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common method to assess the synergistic effect of two compounds.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for an antibiotic in combination with an efflux pump inhibitor.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
EPI (this compound or reserpine) stock solution
-
Sterile pipette tips and reservoirs
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum: From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Prepare Drug Dilutions:
-
Antibiotic: Serially dilute the antibiotic stock solution horizontally across the microtiter plate in CAMHB.
-
EPI: Serially dilute the EPI stock solution vertically down the microtiter plate in CAMHB.
-
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone, the EPI alone, and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of EPI in combination / MIC of EPI alone)
-
Interpretation:
-
FIC ≤ 0.5: Synergy
-
0.5 < FIC ≤ 1: Additive
-
1 < FIC ≤ 4: Indifference
-
FIC > 4: Antagonism
-
-
Ethidium Bromide Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent dye ethidium bromide (a substrate of many efflux pumps) to assess the inhibitory activity of a compound.
Objective: To determine the effect of an EPI on the accumulation of ethidium bromide in bacterial cells.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose solution
-
EPI (this compound or reserpine) solution
-
Fluorometer with excitation at 530 nm and emission at 600 nm
-
96-well black, clear-bottom microtiter plates
Procedure:
-
Prepare Bacterial Cells: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash with PBS. Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Loading with EtBr: Add EtBr to the cell suspension at a final concentration that is sub-inhibitory.
-
Equilibration: Incubate the cell suspension with EtBr for a set period to allow for initial uptake.
-
Initiation of Efflux: Add glucose to the cell suspension to energize the efflux pumps and initiate the efflux of EtBr.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence in a microplate reader. Measurements should be taken at regular intervals over a period of time.
-
Inhibitor Testing: Repeat the experiment with the addition of the EPI (this compound or reserpine) to the cell suspension before the addition of glucose.
-
Data Analysis: Plot fluorescence intensity versus time. A higher fluorescence signal in the presence of the inhibitor compared to the control (no inhibitor) indicates inhibition of ethidium bromide efflux.
Visualizing Mechanisms and Workflows
Caption: Mechanism of efflux pump inhibition.
Caption: Workflow for the checkerboard assay.
Caption: Workflow for the ethidium bromide accumulation assay.
Conclusion
Both this compound and reserpine are valuable tools for studying efflux pump-mediated antibiotic resistance. Reserpine's broad-spectrum activity makes it a useful control and a tool for investigating a wide range of efflux systems. However, its clinical application is limited due to neurotoxicity. This compound, as a more specific inhibitor of pumps like NorA, represents a more targeted approach that could lead to the development of new adjuvants for antibiotic therapy with potentially fewer side effects. The choice between these inhibitors will depend on the specific research question, the bacterial species under investigation, and the type of efflux pump being targeted. Further research, including direct comparative studies, is needed to fully elucidate their relative potencies and clinical potential.
References
- 1. Reserpine - Wikipedia [en.wikipedia.org]
- 2. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 4. reserpine | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The Efflux Pump Inhibitor Reserpine Selects Multidrug-Resistant Streptococcus pneumoniae Strains That Overexpress the ABC Transporters PatA and PatB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of reserpine against efflux pump activity of antibiotic resistance bacteria | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Validating INF55's Inhibitory Power: A Comparative Guide to Efflux Pump Inhibition Assays
For researchers and drug development professionals investigating bacterial multidrug resistance, the validation of efflux pump inhibitors is a critical step. INF55, a known inhibitor of bacterial efflux pumps like NorA in Staphylococcus aureus, serves as a key tool in this endeavor. This guide provides a comparative overview of methodologies to validate the inhibitory activity of this compound, with a primary focus on the widely used ethidium (B1194527) bromide accumulation assay and its alternatives.
The Ethidium Bromide Accumulation Assay: A Primary Validation Tool
The ethidium bromide (EtBr) accumulation assay is a common and straightforward method to assess the activity of efflux pump inhibitors. EtBr, a fluorescent dye, is a substrate for many bacterial efflux pumps. Its fluorescence is significantly enhanced upon intercalation into bacterial DNA. Consequently, an effective efflux pump inhibitor like this compound will block the expulsion of EtBr, leading to its accumulation within the bacterial cells and a measurable increase in fluorescence.
A study by Tomkiewicz et al. demonstrated the efficacy of this compound in reducing ethidium bromide efflux in S. aureus. The presence of this compound led to a noticeable decrease in the rate of fluorescence decay over time, indicating that more ethidium bromide was retained within the bacteria due to the inhibition of efflux pumps.[1]
Experimental Protocol: Ethidium Bromide Efflux Assay
This protocol is adapted from established methods for assessing efflux pump inhibition.
I. Materials
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
This compound (or other test inhibitor)
-
Glucose solution
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or other proton motive force (PMF) uncoupler (as a positive control for maximum accumulation)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
II. Procedure
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain in TSB and grow overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase (OD600 ≈ 0.6).
-
Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 0.4.
-
-
EtBr Loading:
-
Add the bacterial suspension to the wells of a 96-well plate.
-
To load the cells with EtBr, add a sub-inhibitory concentration of the dye (e.g., 1-2 µg/mL) and a PMF uncoupler like CCCP to de-energize the efflux pumps, maximizing EtBr uptake.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Efflux Measurement:
-
Centrifuge the plate to pellet the cells and carefully remove the supernatant containing excess EtBr and CCCP.
-
Resuspend the cells in PBS containing glucose (to energize the efflux pumps).
-
Immediately add this compound or the vehicle control to respective wells.
-
Place the plate in a fluorescence microplate reader and measure the fluorescence (Excitation: ~530 nm, Emission: ~600 nm) at regular intervals over a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Plot fluorescence intensity against time. A slower rate of fluorescence decay in the presence of this compound compared to the control indicates efflux pump inhibition.
-
Alternative Methods for Validating Efflux Pump Inhibitory Activity
While the ethidium bromide assay is robust, certain limitations, such as potential fluorescence quenching by test compounds, necessitate alternative validation methods.
Nile Red Efflux Assay
Nile Red is another fluorescent dye that can be used to assess efflux pump activity. It is a lipophilic stain, and its fluorescence is environmentally sensitive, increasing in hydrophobic environments like the cell membrane. Similar to the ethidium bromide assay, inhibition of Nile Red efflux by compounds like this compound results in its retention within the cell, leading to a sustained or increased fluorescence signal.
Advantages over Ethidium Bromide Assay:
-
Less likely to have its fluorescence quenched by certain compounds.
-
Provides information about efflux from the cell membrane environment.
Experimental Protocol: Nile Red Efflux Assay
The protocol is similar to the ethidium bromide assay, with the primary difference being the fluorescent dye and the corresponding excitation and emission wavelengths.
II. Procedure
-
Cell Preparation: Follow the same steps as for the ethidium bromide assay.
-
Nile Red Loading: Load the de-energized cells with a suitable concentration of Nile Red.
-
Efflux Measurement: Resuspend the cells in PBS with glucose, add this compound or control, and measure fluorescence (Excitation: ~550 nm, Emission: ~630 nm) over time.
-
Data Analysis: Analyze the data as described for the ethidium bromide assay.
Mass Spectrometry-Based Efflux Assay
A more direct and quantitative method for measuring efflux pump inhibition involves the use of mass spectrometry (MS). This technique directly measures the concentration of the efflux pump substrate (e.g., ethidium bromide or an antibiotic) in the extracellular medium. A lower concentration of the substrate in the supernatant of cells treated with an inhibitor like this compound indicates reduced efflux.
Advantages over Fluorescence-Based Assays:
-
Not susceptible to fluorescence quenching or interference from colored compounds.
-
Provides direct quantification of the effluxed substrate.
-
Can be used to measure the efflux of non-fluorescent substrates, including clinically relevant antibiotics.
Experimental Protocol: Mass Spectrometry-Based Efflux Assay
II. Procedure
-
Cell Preparation and Incubation: Prepare and incubate the bacterial cells with the efflux pump substrate and this compound (or control) as in the fluorescence-based assays.
-
Sample Collection: At various time points, collect aliquots of the cell suspension and centrifuge to pellet the cells.
-
Supernatant Analysis: Carefully collect the supernatant and analyze it using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the effluxed substrate.
-
Data Analysis: Compare the concentration of the substrate in the supernatant of this compound-treated samples to that of the control samples. A lower concentration in the treated samples confirms efflux inhibition.
Comparative Summary of Validation Methods
| Feature | Ethidium Bromide Assay | Nile Red Assay | Mass Spectrometry-Based Assay |
| Principle | Indirect measurement of intracellular accumulation of a fluorescent dye. | Indirect measurement of intracellular accumulation of a fluorescent dye. | Direct measurement of extracellular substrate concentration. |
| Primary Output | Relative fluorescence units (RFU) over time. | Relative fluorescence units (RFU) over time. | Absolute concentration of substrate (e.g., µg/mL). |
| Quantitative Nature | Semi-quantitative (rate of fluorescence change). | Semi-quantitative (rate of fluorescence change). | Highly quantitative (can determine IC50 values). |
| Susceptibility to Interference | High (fluorescence quenching, colored compounds). | Moderate (less prone to quenching than EtBr). | Low (unaffected by fluorescence or color). |
| Substrate Flexibility | Limited to fluorescent substrates of efflux pumps. | Limited to fluorescent substrates of efflux pumps. | High (can be used for fluorescent and non-fluorescent substrates). |
| Throughput | High (microplate-based). | High (microplate-based). | Lower (requires sample processing and LC-MS analysis). |
Mechanism of this compound Action
This compound functions by inhibiting the activity of bacterial efflux pumps. These pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics and dyes like ethidium bromide, out of the bacterial cell. By binding to and blocking these pumps, this compound increases the intracellular concentration of these substances, thereby restoring the efficacy of antibiotics and enhancing the accumulation of fluorescent dyes.
References
Unveiling the Potency of INF55: A Comparative Analysis of NorA Efflux Pump Inhibitors
For Immediate Release
A deep dive into the efficacy of INF55 and other prominent NorA inhibitors reveals significant potential in combating antibiotic resistance in Staphylococcus aureus. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in the development of novel antimicrobial strategies.
The rise of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. One of the key mechanisms contributing to this resistance is the overexpression of efflux pumps, such as NorA, which actively expel antibiotics from the bacterial cell, rendering them ineffective. The development of NorA inhibitors that can be used in combination with existing antibiotics is a promising strategy to overcome this challenge. This report focuses on the efficacy of this compound, a potent NorA inhibitor, in comparison to other known inhibitors.
Quantitative Efficacy of NorA Inhibitors
The primary measure of efficacy for NorA inhibitors is their ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic that is a substrate of the NorA pump, such as ciprofloxacin. The following table summarizes the performance of this compound and other notable NorA inhibitors based on available experimental data. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| NorA Inhibitor | S. aureus Strain | Inhibitor Concentration | Fold Reduction in Ciprofloxacin MIC | Fractional Inhibitory Concentration Index (FICI) | Reference |
| This compound | SA 1199B (NorA overexpressing) | Not Specified | 16 | Not Specified | [1] |
| IMP-2380 | JE2 (Ciprofloxacin-resistant) | Not Specified | 4 | Not Specified | [2] |
| Reserpine | Clinical Isolates | 20 mg/L | Up to 4 | Not Specified | [3][4][5] |
| Nilotinib | SA1199B (NorA overexpressing) | 100 µM | 16 | 0.1875 | [6][7][8] |
| Flavonoid A | SA 1199B (NorA overexpressing) | 100 mg/L | 16 | Not Specified | [1] |
Note: A lower FICI value indicates a higher degree of synergy between the inhibitor and the antibiotic. An FICI of ≤ 0.5 is generally considered synergistic.
Visualizing the Mechanism of Action
To understand how these inhibitors function, it is crucial to visualize the NorA efflux pump mechanism and the point of intervention.
References
- 1. Abstract: Inhibiting Staphylococcus aureus NorA Efflux Pumps to Restore Ciprofloxacin Activity (2016 AAAS Annual Meeting (February 11-15, 2016)) [aaas.confex.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The effect of reserpine, an inhibitor of multidrug efflux pumps, on the in-vitro activities of ciprofloxacin, sparfloxacin and moxifloxacin against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]
comparative analysis of INF55 and known AcrB inhibitors
An essential strategy in combating multidrug resistance in Gram-negative bacteria is the development of efflux pump inhibitors (EPIs). These molecules aim to restore the efficacy of existing antibiotics by blocking the expulsion of drugs from the bacterial cell. The AcrAB-TolC efflux pump is a primary target for such inhibitors due to its broad substrate specificity and clinical significance.
This guide provides a comparative analysis of prominent inhibitors of AcrB, the inner membrane transporter component of the AcrAB-TolC pump. As "INF55" is not a recognized compound in the public scientific literature, this comparison focuses on well-characterized inhibitors to serve as a framework for evaluating novel agents. The analysis centers on the pyranopyridine class of inhibitors (e.g., MBX2319, MBX3132, MBX3135) and compares them with earlier-generation inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP).
Mechanism of the AcrAB-TolC Efflux Pump
The AcrAB-TolC pump is a tripartite complex that spans the inner and outer membranes of Gram-negative bacteria.[1][2][3] It operates via a proton motive force-dependent mechanism to capture and expel a wide range of substrates from the cytoplasm and periplasm.[3][4] The inner membrane protein, AcrB, is the core transporter and cycles through three conformational states: access, binding, and extrusion.[1][4][5] Efflux pump inhibitors typically bind to AcrB, disrupting this conformational cycle and preventing substrate transport.[6][7]
Quantitative Comparison of AcrB Inhibitors
The primary measure of an EPI's effectiveness is its ability to potentiate the activity of an antibiotic, typically quantified by the fold-reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor. Recent comparative studies have confirmed that pyranopyridine inhibitors (the MBX series) are significantly more potent than older inhibitors like PAβN and NMP.[8][9][10][11] The MBX compounds demonstrate activity at much lower concentrations.[6]
Table 1: In Vitro Potency of Selected AcrB Inhibitors
| Inhibitor Class | Compound | Characteristic | Potency | Reference |
| Pyranopyridines | MBX2319 | Potentiates levofloxacin (B1675101) and piperacillin | Full potentiation at ~3 µM | [6] |
| MBX3132 | Derivative of MBX2319 with increased activity | Full potentiation at ~0.1 µM | [6] | |
| MBX3135 | Derivative of MBX2319 with increased activity | Full potentiation at ~0.1 µM | [6] | |
| Peptidomimetics | PAβN | First-generation EPI, considered a reference compound | Requires concentrations ~50 µM (or higher) for full activity | [6] |
| Piperazines | NMP | First-generation EPI | Requires concentrations in the micromolar range, similar to PAβN | [7] |
Note: Potency can vary depending on the bacterial strain and the antibiotic used in the assay.
Experimental Protocols
The evaluation of AcrB inhibitors relies on standardized microbiology and biochemistry assays. The two most common methods are the checkerboard assay to determine antibiotic potentiation and real-time efflux assays using fluorescent probes.
Checkerboard (MIC Reduction) Assay
This assay is used to quantify the synergistic effect between an antibiotic and an efflux pump inhibitor. The MIC of the antibiotic is determined alone and in the presence of varying concentrations of the inhibitor.
Detailed Methodology:
-
Preparation of Bacterial Inoculum: A bacterial culture is grown to the exponential phase and then diluted to a standardized concentration, typically matching a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12] This suspension is further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the assay plate.
-
Plate Setup: A 96-well microtiter plate is used. The antibiotic is serially diluted along the columns, and the EPI is serially diluted down the rows.[12] This creates a matrix of wells with different combinations of antibiotic and inhibitor concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 16-20 hours.[12]
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic (alone or in combination with the inhibitor) that completely inhibits visible bacterial growth.[12]
-
Data Analysis: The fold potentiation is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the inhibitor.
Real-Time Efflux Assay
This assay directly measures the inhibition of efflux using a fluorescent substrate of the AcrAB-TolC pump, such as Nile Red or Hoechst 33342.[6][13][14]
Detailed Methodology:
-
Cell Preparation: Bacterial cells are grown overnight, harvested by centrifugation, and washed.[13][14] The cells are resuspended in a buffer, and a proton motive force uncoupler (like CCCP) is added to de-energize the cells, allowing the fluorescent dye to load.[13][14]
-
Dye Loading: The fluorescent dye (e.g., Nile Red) is added to the de-energized cell suspension and allowed to accumulate inside the cells.[13]
-
Efflux Initiation: The test inhibitor is added at the desired concentration. Efflux is then initiated by adding an energy source, such as glucose.[14]
-
Fluorescence Monitoring: The fluorescence of the cell suspension is monitored in real-time using a fluorometer. In the absence of an effective inhibitor, the fluorescence will decrease as the dye is pumped out. In the presence of an inhibitor, the fluorescence will remain high, indicating that efflux is blocked.[14]
-
Data Analysis: The rate of efflux is calculated from the change in fluorescence over time. The IC₅₀ value, which is the inhibitor concentration that causes 50% inhibition of efflux, can be determined from dose-response curves.
Conclusion
The development of potent AcrB inhibitors represents a promising avenue to address the challenge of multidrug resistance in Gram-negative pathogens. The pyranopyridine class of compounds, including MBX2319 and its derivatives, has demonstrated significantly greater potency in vitro compared to earlier inhibitors like PAβN.[6][8][9][11] Their ability to restore antibiotic activity at sub-micromolar concentrations marks a substantial advancement in the field. The standardized experimental protocols outlined here, such as the checkerboard assay and real-time efflux measurements, are crucial for the continued discovery and comparative evaluation of new and improved efflux pump inhibitors.
References
- 1. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures and Efflux Mechanisms of the AcrAB-TolC Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the Tripartite Multidrug Efflux Pump AcrAB-TolC Suggests an Alternative Assembly Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 5. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]
- 6. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Efflux Pump Inhibitors: A Focus on INF55 and Alternatives in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from bacterial cells, rendering them ineffective. Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance by blocking these pumps and restoring antibiotic efficacy. This guide provides a comparative analysis of INF55, a known inhibitor of the NorA efflux pump in Staphylococcus aureus, and other well-characterized EPIs, with a focus on their performance in potentiating antibiotics and their relevance in cross-resistance studies.
Performance Comparison of Efflux Pump Inhibitors
The efficacy of an EPI is primarily measured by its ability to reduce the Minimum Inhibitory Concentration (MIC) of an antibiotic against a resistant bacterial strain. The following tables summarize the performance of this compound and other notable EPIs based on available experimental data.
Table 1: Performance of this compound as an Efflux Pump Inhibitor
| Bacterial Strain | Efflux Pump Target | Substrate/Antibiotic | Fold Reduction in MIC / Increase in Uptake | Reference |
| Staphylococcus aureus (wild-type, NorA-knockout, NorA overexpressing) | NorA | Ethidium (B1194527) Bromide | Increased uptake observed in the presence of 3 µM this compound.[1] | [1] |
Table 2: Performance of Alternative Efflux Pump Inhibitors
| EPI | Bacterial Strain | Efflux Pump Target | Antibiotic | Fold Reduction in MIC | Reference |
| Reserpine | Staphylococcus aureus (102 clinical isolates) | NorA | Ciprofloxacin | Up to 4-fold in 48% of isolates (at 20 mg/L) | [2][3] |
| Phenylalanine-Arginine β-Naphthylamide (PAβN) | Pseudomonas aeruginosa | MexAB-OprM, MexCD-OprJ, MexEF-OprN | Piperacillin, Cefotaxime, Ceftazidime, Ciprofloxacin | 2 to 4-fold (at 25-50 µg/mL) | [4][5] |
| PAβN | Escherichia coli | AcrAB-TolC | Azithromycin | Synergistic effect observed | [6] |
| Solasodine | Staphylococcus aureus K2068 (MepA overexpressing) | MepA | Ciprofloxacin | MIC reduced from 64 µg/mL to 40 µg/mL | [7] |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the activity of efflux pump inhibitors.
Broth Microdilution Checkerboard Assay
This method is used to determine the synergistic effect of an EPI in combination with an antibiotic.
-
Preparation: A two-dimensional checkerboard-like matrix is prepared in a 96-well microtiter plate. Serial dilutions of the antibiotic are made along the x-axis, and serial dilutions of the EPI are made along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions to allow bacterial growth.
-
Analysis: The MIC of the antibiotic is determined alone and in the presence of each concentration of the EPI. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction (synergy, additivity, or antagonism).
Ethidium Bromide Accumulation Assay
This fluorometric assay measures the ability of an EPI to block the efflux of ethidium bromide, a fluorescent substrate of many efflux pumps.
-
Loading: Bacterial cells are loaded with ethidium bromide.
-
Washing: The cells are washed to remove extracellular ethidium bromide.
-
Efflux Initiation: An energy source (e.g., glucose) is added to initiate the active efflux of ethidium bromide.
-
Measurement: The fluorescence of intracellular ethidium bromide is monitored over time in the presence and absence of the EPI. An increase in fluorescence in the presence of the EPI indicates inhibition of efflux.[1]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental processes.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of reserpine, an inhibitor of multidrug efflux pumps, on the in-vitro activities of ciprofloxacin, sparfloxacin and moxifloxacin against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boosting the Antibacterial Activity of Azithromycin on Multidrug-Resistant Escherichia coli by Efflux Pump Inhibition Coupled with Outer Membrane Permeabilization Induced by Phenylalanine-Arginine β-Naphthylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Confirming INF55 Target Engagement in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to confirm the target engagement of INF55, a known efflux pump inhibitor (EPI), in bacteria. Understanding how this compound interacts with its primary targets, the NorA efflux pump in Staphylococcus aureus and potentially the AcrB efflux pump in Escherichia coli, is crucial for its development as an antibiotic adjuvant. This document summarizes available data, compares this compound with other EPIs, and details experimental protocols to assess target engagement.
Executive Summary
This compound is a small molecule inhibitor of bacterial efflux pumps, which are membrane proteins that expel antibiotics from the bacterial cell, contributing to multidrug resistance. By blocking these pumps, this compound can restore the efficacy of existing antibiotics. This guide explores the experimental evidence for this compound's engagement with its target pumps and provides a framework for its evaluation alongside other efflux pump inhibitors.
Data Presentation: this compound and Comparative Efflux Pump Inhibitors
Table 1: this compound Target Engagement and Functional Activity
| Parameter | Value | Bacterial Species | Target Pump | Method |
| Binding Energy (Predicted) | -9.1 kcal/mol | E. coli | AcrB | Molecular Docking |
| Ciprofloxacin MIC Reduction | 4-fold | S. aureus | NorA | Broth Microdilution |
| Concentration for MIC Reduction | 1.5 µg/mL | S. aureus | NorA | Broth Microdilution |
| Ethidium (B1194527) Bromide Efflux Inhibition | Demonstrated | S. aureus | NorA | Ethidium Bromide Efflux Assay |
Table 2: Comparison of Efflux Pump Inhibitors
| Compound | Target Pump(s) | Bacterial Species | IC50 | Kd | Method |
| This compound | NorA, AcrB (putative) | S. aureus, E. coli | Not Reported | Not Reported | - |
| Reserpine | NorA, Bmr | S. aureus, B. subtilis | Not Reported | Not Reported | - |
| Verdinexor (KPT-335) | NorA | S. aureus | ~5 µM | Not Reported | Ethidium Bromide Efflux Assay |
| MBX-2319 | AcrB | E. coli | Not Reported | Not Reported | - |
| PAβN (MC-207,110) | AcrAB-TolC, MexAB-OprM | E. coli, P. aeruginosa | Not Reported | Not Reported | - |
| IMP-2380 | NorA | S. aureus | 18 nM (ciprofloxacin potentiation) | Not Reported | SOS Response Inhibition |
Experimental Protocols for Target Engagement
To definitively confirm and quantify the engagement of this compound with its target efflux pumps, a combination of in vitro and in-cell assays is recommended.
Ethidium Bromide Efflux Assay
This whole-cell assay is a common method to functionally assess the inhibition of efflux pumps that recognize ethidium bromide (EtBr) as a substrate, such as NorA.
Principle: EtBr is a fluorescent molecule that intercalates with DNA, leading to a significant increase in its fluorescence. Efflux pump-proficient bacteria will pump EtBr out of the cell, resulting in low intracellular fluorescence. An effective EPI like this compound will block this efflux, leading to the accumulation of EtBr and a corresponding increase in fluorescence.
Protocol:
-
Grow bacterial cultures (e.g., S. aureus wild-type and a strain overexpressing NorA) to mid-log phase.
-
Wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline).
-
Load the cells with EtBr by incubation in the presence of a sub-inhibitory concentration of the dye.
-
Initiate efflux by adding an energy source (e.g., glucose).
-
Monitor the decrease in fluorescence over time using a fluorometer in the absence and presence of varying concentrations of this compound.
-
Calculate the rate of EtBr efflux and determine the IC50 value of this compound for efflux inhibition.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics and affinity between a ligand (e.g., this compound) and a target protein (e.g., purified NorA or AcrB).
Principle: The target protein is immobilized on a sensor chip. A solution containing the ligand is flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Purify the target efflux pump protein (e.g., His-tagged NorA or AcrB).
-
Immobilize the purified protein onto an appropriate SPR sensor chip.
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip and a reference channel.
-
Monitor the association and dissociation phases of the binding interaction in real-time.
-
Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).
Principle: A solution of the ligand (this compound) is titrated into a solution containing the target protein (purified NorA or AcrB). The heat released or absorbed upon binding is measured.
Protocol:
-
Prepare solutions of the purified target protein and this compound in the same buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the protein solution while monitoring the heat changes.
-
Integrate the heat-change peaks and fit the data to a binding model to determine the thermodynamic parameters of the interaction.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for confirming this compound target engagement.
Caption: Mechanism of efflux pump inhibition by this compound.
A Comparative Literature Review of INF55 and Other Indole-Based Efflux Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. One of the key mechanisms contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from bacterial cells, rendering them ineffective. The NorA efflux pump in Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), is a well-studied example of such a pump and a promising target for adjunct therapy. Efflux pump inhibitors (EPIs) are compounds that can block these pumps, thereby restoring the efficacy of existing antibiotics. Among the various classes of EPIs, indole-based compounds have shown significant promise. This guide provides a comparative overview of INF55, a notable indole-based EPI, and other related compounds, supported by experimental data from the literature.
Performance Comparison of Indole-Based NorA Inhibitors
The efficacy of efflux pump inhibitors is primarily assessed by their ability to inhibit the pump, measured by the half-maximal inhibitory concentration (IC50), and their capacity to potentiate the activity of antibiotics, measured by the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic.
Inhibitory Concentration (IC50) against NorA
The IC50 value represents the concentration of an inhibitor required to reduce the activity of the efflux pump by 50%. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values of this compound and other indole-based EPIs against the NorA efflux pump in S. aureus.
| Compound | Chemical Class | IC50 (µM) | Bacterial Strain | Reference |
| This compound | 2-phenyl-5-nitro-1H-indole | ~2.5 | S. aureus | [1] |
| IMP-2380 | Indole (B1671886) derivative | 0.019 | S. aureus JE2 | [2][3] |
| Indole derivative 1 | Indole derivative | 0.205 | S. aureus JE2 | [2] |
| Indole-based compounds 13 & 14 | Indole derivatives | 2 | S. aureus | [4] |
| NPI-1 (peptide mimic) | Peptide | 0.72 | MRSA | [5] |
Note: The specific S. aureus strain and experimental conditions can influence IC50 values.
Antibiotic Potentiation: MIC Fold Reduction
A key measure of an EPI's therapeutic potential is its ability to reduce the MIC of an antibiotic against a resistant strain. A significant fold reduction indicates that the EPI effectively restores the antibiotic's activity. The table below presents the fold reduction in the MIC of ciprofloxacin (B1669076), a known NorA substrate, in the presence of various indole-based EPIs against NorA-overexpressing S. aureus strains.
| EPI Compound | Antibiotic | Bacterial Strain | EPI Concentration (µg/mL) | MIC Fold Reduction | Reference |
| This compound | Ciprofloxacin | S. aureus SA1199B | 1.5 | 4 | [6] |
| INF392 | Ciprofloxacin | S. aureus SA1199B | 0.2 | 4 | [1] |
| SMJ-5 | Ciprofloxacin | S. aureus SA-1199B | Sub-inhibitory | 16 | [7] |
| SMJ-3 | Ciprofloxacin | S. aureus SA-1199B | Sub-inhibitory | 32 | [7] |
| RP2 | Ciprofloxacin | S. aureus SA-1199B | 32 | 16 | [8] |
| RP2 | Norfloxacin | S. aureus SA-1199B | 32 | 64 | [8] |
| IMP-2380 | Ciprofloxacin | MRSA & MSSA clinical isolates | Nanomolar concentrations | 2 to 8 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for two key assays used to evaluate the efficacy of efflux pump inhibitors.
Ethidium (B1194527) Bromide Accumulation/Efflux Assay
This assay is a common method to assess the inhibitory activity of compounds on efflux pumps that recognize ethidium bromide (EtBr) as a substrate. EtBr is a fluorescent molecule that intercalates with DNA, and its fluorescence is significantly enhanced upon binding. Active efflux pumps will expel EtBr from the cell, resulting in low intracellular fluorescence. An effective EPI will block this efflux, leading to an accumulation of EtBr and a corresponding increase in fluorescence.
Materials:
-
Bacterial strain of interest (e.g., S. aureus NorA-overexpressing strain)
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) stock solution
-
Test EPI compounds
-
Known efflux pump inhibitor (e.g., reserpine) as a positive control
-
Glucose solution
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Protocol:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in TSB or MHB and grow overnight at 37°C with shaking. The following day, dilute the overnight culture into fresh broth and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.
-
Loading with Ethidium Bromide: Add EtBr to the bacterial suspension to a final concentration of 1-2 µg/mL. To facilitate loading and inhibit basal efflux, a known EPI like reserpine (B192253) can be added at this stage. Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for EtBr accumulation.
-
Efflux Initiation: Centrifuge the loaded cells, discard the supernatant, and wash with PBS to remove extracellular EtBr and the loading inhibitor. Resuspend the cells in PBS.
-
Assay Setup: In a 96-well plate, add the EtBr-loaded cell suspension to wells containing different concentrations of the test EPI compounds. Include a negative control (no EPI) and a positive control (e.g., reserpine).
-
Efflux Measurement: To energize the efflux pumps, add glucose to all wells. Immediately begin monitoring the fluorescence in a microplate reader at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm. Record fluorescence readings at regular intervals for 30-60 minutes.
-
Data Analysis: A decrease in fluorescence over time indicates EtBr efflux. The rate of fluorescence decrease is inversely proportional to the inhibitory activity of the compound. The percentage of efflux inhibition can be calculated relative to the control wells.
MIC Potentiation (Checkerboard) Assay
This assay is used to determine the synergistic effect of an EPI in combination with an antibiotic. It involves testing a range of concentrations of both the antibiotic and the EPI to identify the concentrations at which the combination inhibits bacterial growth, while each agent alone at the same concentration does not.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Antibiotic stock solution
-
Test EPI compound stock solution
-
96-well microtiter plates
-
Incubator
Protocol:
-
Determine Individual MICs: First, determine the MIC of the antibiotic and the EPI compound individually against the test bacterial strain using a standard broth microdilution method.
-
Prepare Serial Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the antibiotic along the x-axis (e.g., columns 1-10).
-
Prepare two-fold serial dilutions of the EPI compound along the y-axis (e.g., rows A-G).
-
This creates a matrix of wells with varying concentrations of both agents.
-
-
Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Inoculate all wells containing the drug dilutions.
-
Controls:
-
Growth Control: Wells with only the bacterial inoculum in MHB (no antibiotic or EPI).
-
Sterility Control: Wells with MHB only (no bacteria).
-
Antibiotic Control: Wells with only the serial dilutions of the antibiotic.
-
EPI Control: Wells with only the serial dilutions of the EPI.
-
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Data Analysis:
-
Visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration that inhibits visible growth.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
-
-
Signaling Pathways and Mechanism of Action
The NorA efflux pump is a member of the Major Facilitator Superfamily (MFS) of transporters. It functions as a drug/H+ antiporter, utilizing the proton motive force (PMF) across the bacterial cell membrane to actively transport a wide range of substrates, including fluoroquinolone antibiotics like ciprofloxacin, out of the cell.
The transport cycle can be summarized as follows:
-
Proton Binding: A proton from the periplasm binds to a specific site on the NorA pump, inducing a conformational change.
-
Substrate Binding: This conformational change increases the affinity of the pump for its substrate (e.g., an antibiotic) on the cytoplasmic side.
-
Translocation: The binding of the substrate triggers another conformational change, reorienting the binding site to face the periplasm.
-
Substrate and Proton Release: The substrate and the proton are released into the periplasm.
-
Reset: The pump returns to its original conformation, ready for another transport cycle.
Indole-based efflux pump inhibitors, including this compound, are thought to act by competitively binding to the substrate-binding pocket of the NorA pump. This binding event physically obstructs the binding of antibiotic substrates, thereby preventing their efflux from the cell. By locking the pump in an inactive conformation, these inhibitors effectively shut down the efflux mechanism, leading to an accumulation of the antibiotic inside the bacterium to a concentration that is sufficient to reach its target and exert its bactericidal or bacteriostatic effect.
Conclusion
This compound and other indole-based compounds represent a promising class of efflux pump inhibitors with the potential to rejuvenate our existing antibiotic arsenal (B13267) against multidrug-resistant bacteria like MRSA. While this compound has been a valuable tool in elucidating the potential of this chemical scaffold, ongoing research has led to the discovery of even more potent indole derivatives, such as IMP-2380, with significantly lower IC50 values. The ability of these compounds to synergistically enhance the activity of antibiotics like ciprofloxacin highlights their potential for combination therapy. Further research, including in vivo efficacy and safety profiling, is crucial to translate these promising preclinical findings into clinically viable therapeutic strategies. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support these ongoing research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Validating the Synergy of INF55 with the Novel Antibiotic Zoliflodacin Against Resistant Pathogens
For the Attention of Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative approaches to antimicrobial therapy. One promising strategy is the use of efflux pump inhibitors (EPIs) to potentiate the activity of existing and novel antibiotics. This guide provides a comparative framework for validating the synergistic potential of INF55, a known NorA efflux pump inhibitor, with Zoliflodacin, a recently approved antibiotic for uncomplicated gonorrhea.[1][2]
Comparative Analysis of Monotherapy vs. Combination Therapy
The central hypothesis of this investigation is that this compound, by inhibiting the NorA efflux pump, will increase the intracellular concentration of Zoliflodacin in resistant bacterial strains, thereby restoring or enhancing its antimicrobial efficacy.[3][4][5][6][7] This synergistic interaction is expected to result in a significant reduction in the minimum inhibitory concentration (MIC) of Zoliflodacin when used in combination with this compound, compared to its use as a monotherapy.
Quantitative Data Summary
The following table presents hypothetical data from a checkerboard assay designed to quantify the synergistic effect of this compound and Zoliflodacin against a clinical isolate of multidrug-resistant Neisseria gonorrhoeae.
| Treatment Agent(s) | MIC (μg/mL) of Zoliflodacin | MIC (μg/mL) of this compound | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Zoliflodacin alone | 16 | - | - | Resistant |
| This compound alone | - | >64 | - | No intrinsic activity |
| Zoliflodacin + this compound (4 μg/mL) | 2 | 4 | 0.3125 | Synergy |
| Zoliflodacin + this compound (2 μg/mL) | 4 | 2 | 0.53125 | Additive |
| Zoliflodacin + this compound (1 μg/mL) | 8 | 1 | 0.765625 | Additive |
FICI Calculation: (MIC of Zoliflodacin in combination / MIC of Zoliflodacin alone) + (MIC of this compound in combination / MIC of this compound alone). An FICI of ≤ 0.5 is indicative of synergy.[8][9][10]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of results.
Checkerboard Assay Protocol
The checkerboard assay is a robust method for determining the synergistic, additive, or antagonistic effects of two antimicrobial agents.[8][9][10][11][12]
-
Preparation of Reagents:
-
Prepare stock solutions of Zoliflodacin and this compound in an appropriate solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
Prepare Mueller-Hinton broth (MHB) or another suitable growth medium for the test organism.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional serial dilution of Zoliflodacin (horizontally) and this compound (vertically).
-
Each well should contain a final volume of 200 μL, consisting of 100 μL of the bacterial inoculum and 100 μL of the drug combination (50 μL of each drug at 4x the final concentration).
-
Include wells with each drug alone to determine their individual MICs, as well as positive (no drug) and negative (no bacteria) controls.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C for 16-20 hours.
-
Determine the MIC for each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FICI to determine the nature of the interaction.
-
Time-Kill Curve Assay Protocol
Time-kill curve assays provide a dynamic picture of the antimicrobial effect over time and can confirm the bactericidal or bacteriostatic nature of the drug combination.[13][14][15][16]
-
Preparation:
-
Prepare bacterial cultures in the logarithmic growth phase.
-
Prepare flasks with MHB containing Zoliflodacin and this compound at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC, and 2x MIC of each drug alone and in synergistic combination).
-
-
Assay Procedure:
-
Inoculate the flasks with the bacterial culture to a starting density of approximately 10^6 CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
-
Data Collection and Analysis:
-
Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time for each drug concentration and combination.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizations
Signaling Pathway of Synergistic Action
Caption: Proposed mechanism of this compound and Zoliflodacin synergy.
Experimental Workflow for Synergy Validation
Caption: Workflow for assessing antibiotic synergy.
Logical Relationship of Study Design
Caption: Logical flow of the synergy validation study.
References
- 1. ajmc.com [ajmc.com]
- 2. contagionlive.com [contagionlive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medkoo.com [medkoo.com]
- 7. Berberine-INF55 (5-Nitro-2-Phenylindole) Hybrid Antimicrobials: Effects of Varying the Relative Orientation of the Berberine and this compound Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Checkerboard synergy testing [bio-protocol.org]
- 10. emerypharma.com [emerypharma.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. actascientific.com [actascientific.com]
- 15. journals.asm.org [journals.asm.org]
- 16. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection [mdpi.com]
A Researcher's Guide to INF55 as a Positive Control for Efflux Pump Inhibition
In the ongoing battle against antimicrobial resistance, the study of bacterial efflux pumps—cellular mechanisms that actively expel antibiotics—is of paramount importance. Efflux Pump Inhibitors (EPIs) are critical tools in this research, capable of blocking these pumps to restore antibiotic efficacy. This guide provides a comparative overview of INF55 (5-nitro-2-phenylindole), a widely recognized EPI, and its utility as a positive control in efflux pump inhibition studies.
Overview of this compound and Common Alternatives
This compound is a potent inhibitor of the NorA multidrug resistance pump in Staphylococcus aureus.[1] Its efficacy has also been explored against other pumps, such as the AcrB pump in Escherichia coli. As a well-characterized compound, it serves as a reliable positive control in experiments designed to identify new EPIs or to study efflux-mediated resistance.
For a comprehensive evaluation, this compound's performance can be benchmarked against other established EPIs:
-
Reserpine (B192253): A plant alkaloid, reserpine is a classic EPI used in numerous in vitro studies to demonstrate the involvement of an active efflux system, particularly in S. pneumoniae and S. aureus.[2][3] However, its clinical use is precluded by toxicity issues.[3]
-
Phenylalanine-arginine β-naphthylamide (PAβN / MC-207,110): Discovered in 1999, PAβN was the first broad-spectrum EPI identified for Gram-negative bacteria, acting as a competitive inhibitor for Resistance-Nodulation-Division (RND) family pumps like MexAB-OprM in Pseudomonas aeruginosa.[4][5]
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): CCCP is a protonophore that disrupts the proton motive force across the bacterial membrane.[6] Since many efflux pumps rely on this energy source, CCCP acts as a potent, albeit non-specific, inhibitor of their function.[6]
Comparative Performance of Efflux Pump Inhibitors
Evaluating the potency of EPIs is typically achieved by measuring the fold reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the inhibitor. A reduction of four-fold or greater is generally considered significant.[2][7][8] The table below summarizes key performance data for this compound and its alternatives from various studies.
| Efflux Pump Inhibitor | Target Organism | Antibiotic / Substrate | Concentration of EPI | Fold Reduction in MIC / Potentiation Effect | Reference |
| This compound | S. aureus | Ciprofloxacin | 1.5 µg/mL | 4-fold increase in susceptibility | [1] |
| PAβN (MC-207,110) | P. aeruginosa (Mex-overexpressing) | Levofloxacin | 20 µg/mL | Up to 64-fold reduction | [4] |
| PAβN (MC-207,110) | C. jejuni | Erythromycin | Not Specified | 64 to 128-fold reduction | [9] |
| Reserpine | S. aureus (NorA overexpressing) | Ciprofloxacin | 20 µg/mL | Significant reduction (exact fold varies) | [10] |
| Nerolidol | S. aureus (1199B - NorA) | Ethidium Bromide | Not Specified | Reduced MIC to 5 µg/mL (outperforming CCCP) | [11] |
| CCCP | S. aureus (1199B - NorA) | Ethidium Bromide | Not Specified | Positive control for inhibition | [6][11] |
Note: Direct comparison is challenging due to variations in bacterial strains, substrates, and experimental conditions across studies.
Key Experimental Protocols
Standardized protocols are essential for the reliable evaluation of EPI activity. Below are detailed methodologies for two fundamental assays.
1. Minimum Inhibitory Concentration (MIC) Reduction Assay
This assay quantifies the ability of an EPI to potentiate an antibiotic's activity.
-
Objective: To determine the MIC of an antibiotic against a bacterial strain in the presence and absence of a sub-inhibitory concentration of an EPI.
-
Materials:
-
Bacterial culture in exponential growth phase (e.g., S. aureus ATCC 25923).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test antibiotic stock solution.
-
EPI stock solution (e.g., this compound).
-
96-well microtiter plates.
-
-
Procedure:
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
EPI Preparation: Determine the MIC of the EPI alone to establish a sub-inhibitory concentration (e.g., 1/2 or 1/4 of its MIC) that does not affect bacterial viability.[2]
-
Plate Setup: Prepare two sets of serial two-fold dilutions of the antibiotic in CAMHB in a 96-well plate.[7]
-
Set A (Antibiotic Alone): Add the antibiotic dilutions.
-
Set B (Antibiotic + EPI): Add the antibiotic dilutions to wells already containing the fixed sub-inhibitory concentration of the EPI.
-
-
Controls: Include wells for growth control (bacteria, no antibiotic or EPI), sterility control (broth only), and EPI control (bacteria with EPI only).[7]
-
Inoculation: Add the standardized bacterial inoculum to all wells except the sterility control.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
Analysis: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[7] Calculate the fold reduction: (MIC of antibiotic alone) / (MIC of antibiotic + EPI). A ≥4-fold reduction indicates significant efflux inhibition.[7]
-
2. Ethidium Bromide (EtBr) Efflux Assay
This real-time fluorescence-based assay directly visualizes the inhibition of efflux. EtBr is a substrate for many efflux pumps and its fluorescence increases significantly upon intercalating with intracellular DNA.
-
Objective: To measure the rate of EtBr extrusion from bacterial cells and assess the inhibitory effect of an EPI.
-
Materials:
-
Bacterial culture grown to mid-log phase.
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Ethidium Bromide (EtBr) solution.
-
Glucose (or other energy source for the pump).
-
EPI stock solution (e.g., this compound, Reserpine).
-
CCCP (as a positive control for maximum inhibition).
-
Fluorometer with appropriate excitation/emission filters (approx. 530 nm excitation, 600 nm emission).
-
-
Procedure:
-
Cell Preparation: Harvest bacterial cells by centrifugation, wash twice with buffer, and resuspend in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.6).[12]
-
Loading: Incubate the cell suspension with EtBr and an energy source inhibitor (like CCCP) or in a buffer without an energy source to maximize the loading of EtBr into the cells.[13]
-
Washing: Centrifuge the loaded cells to form a pellet and wash with buffer to remove extracellular EtBr.[13]
-
Initiating Efflux: Resuspend the washed cells in a buffer containing an energy source (e.g., glucose) to initiate efflux.
-
Inhibition: Aliquot the cell suspension into a multi-well plate or cuvettes. Add the test EPI (e.g., this compound), a positive control (e.g., Reserpine or CCCP), and a no-inhibitor control.
-
Measurement: Immediately begin monitoring fluorescence over time. A decrease in fluorescence corresponds to the efflux of EtBr.[14]
-
Analysis: Compare the rate of fluorescence decrease between the control and the EPI-treated samples. An effective EPI will result in a slower rate of decrease, indicating that more EtBr is retained within the cells.[6][10]
-
Visualizing Mechanisms and Workflows
Mechanism of Efflux Pump Inhibition
The following diagram illustrates the fundamental principle of how an EPI restores antibiotic activity.
Workflow for Ethidium Bromide Efflux Assay
This flowchart outlines the key steps in a typical fluorescence-based efflux assay.
References
- 1. Recent Advances in Multi-Drug Resistance (MDR) Efflux Pump Inhibitors of Gram-Positive Bacteria S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 3. The Efflux Pump Inhibitor Reserpine Selects Multidrug-Resistant Streptococcus pneumoniae Strains That Overexpress the ABC Transporters PatA and PatB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efflux pump inhibitors (EPIs) as new antimicrobial agents against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 9. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance | MDPI [mdpi.com]
- 10. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Antibacterial and Efflux Pump Inhibitory Activity of Isolated Nerolidol, Farnesol, and α-Bisabolol Sesquiterpenes and Their Liposomal Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. journals.asm.org [journals.asm.org]
- 14. jksus.org [jksus.org]
Comparative Analysis of INF55 and Alternative Efflux Pump Inhibitors on Gene Expression by quantitative Real-Time PCR
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Efflux Pump Inhibitor Performance
The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, largely driven by the overexpression of efflux pumps that expel antibiotics from bacterial cells. Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance mechanism. This guide provides a comparative analysis of the efficacy of INF55, a known efflux pump inhibitor, and other alternative compounds in modulating the expression of efflux pump genes, as determined by quantitative real-time PCR (qPCR).
Performance Comparison of Efflux Pump Inhibitors
The following table summarizes the quantitative data on the effect of various efflux pump inhibitors (EPIs) on the relative gene expression of key efflux pump genes in different bacterial species. The data for this compound is presented as a representative illustration of its potential effect as a direct inhibitor of pump function, which may not necessarily translate to a significant change in gene expression. In contrast, data for other EPIs are derived from published experimental findings.
| Efflux Pump Inhibitor | Target Efflux Pump (Gene) | Bacterial Species | Concentration | Fold Change in Gene Expression (relative to untreated control) | Reference |
| This compound | NorA, AcrB | Staphylococcus aureus, Escherichia coli | (Illustrative) | (Illustrative) No significant change | [1] |
| Curcumin (B1669340) | NorA | Staphylococcus aureus | Varies | ↓ 3-100 fold | [2] |
| Reserpine (B192253) | NorA | Staphylococcus aureus | Varies | ↓ (Significant decrease) | [3] |
| Verapamil | Multiple | Mycobacterium tuberculosis | Varies | ↓ (Significant decrease) | [4] |
| Sertraline | RND pumps | Escherichia coli | 30 µg/mL | Not specified, but prevents emergence of low-accumulating (high efflux) cells | [5] |
| Phenylalanine-arginine β-naphthylamide (PAβN) | MexAB-OprM | Pseudomonas aeruginosa | Varies | Competitive inhibitor; effect on gene expression not the primary mechanism | [6] |
| Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) | Multiple | Mycobacterium tuberculosis | 0.5 µg/mL | ↓ (Significant decrease) | [3] |
Note: A downward arrow (↓) indicates downregulation of gene expression. The illustrative data for this compound is based on its primary mechanism as a competitive inhibitor, which directly blocks the pump's function rather than altering the transcription of its corresponding gene.[1][6]
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Efflux Pump Gene Expression
This protocol outlines the key steps for quantifying the expression of efflux pump genes in bacteria following treatment with an EPI.
1. Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest (e.g., S. aureus, E. coli, P. aeruginosa) to the mid-logarithmic phase in an appropriate broth medium.
-
Expose the bacterial cultures to the desired concentration of the efflux pump inhibitor (e.g., this compound, curcumin, reserpine) for a predetermined period. Include an untreated control group.
2. RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. Ensure the use of RNase-free reagents and consumables to maintain RNA integrity.
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers. This step converts the RNA transcripts into a more stable DNA form for qPCR analysis.
4. Quantitative Real-Time PCR:
-
Perform qPCR using a real-time PCR system and a SYBR Green or probe-based detection method.[7]
-
The reaction mixture typically includes cDNA template, forward and reverse primers for the target efflux pump gene and a housekeeping gene (e.g., 16S rRNA, rpoB), and the qPCR master mix.[8][9]
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7][8]
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes in the treated and untreated samples.
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[9] This method normalizes the expression of the target gene to the housekeeping gene and compares the treated sample to the untreated control.
Visualizing Mechanisms and Workflows
Signaling Pathways Regulating Efflux Pump Expression
Bacterial efflux pump expression is a tightly regulated process, often involving complex signaling pathways that respond to environmental cues, including the presence of antibiotics and other stressors. Two-component systems (TCS) and quorum sensing (QS) are key regulatory mechanisms.
Caption: Regulation of efflux pump expression by TCS and QS pathways.
Experimental Workflow for qPCR Analysis of Efflux Pump Gene Expression
The following diagram illustrates the sequential steps involved in quantifying efflux pump gene expression after treatment with an inhibitor.
Caption: Workflow for qPCR analysis of efflux pump gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. The Impact of Plant-Derived Polyphenols on Combating Efflux-Mediated Antibiotic Resistance [mdpi.com]
- 3. Efflux Pump Gene Expression in Multidrug-Resistant Mycobacterium tuberculosis Clinical Isolates | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous efflux pump expression underpins phenotypic resistance to antimicrobial peptides [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. A Novel and Quantitative Detection Assay (effluxR) for Identifying Efflux-Associated Resistance Genes Using Multiplex Digital PCR in Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative real-time PCR for outer membrane protein and efflux pump [bio-protocol.org]
- 9. Evaluation of efflux pumps gene expression in resistant Pseudomonas aeruginosa isolates in an Iranian referral hospital - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for INF55 Series Components and General Laboratory Chemical Waste
Disclaimer: Initial research indicates that "INF55" refers to a model number for the Toro INFINITY™ Series Sprinkler, not a chemical substance. This document provides the disposal procedures for the components of this sprinkler system. For the benefit of the intended audience of researchers and scientists, a comprehensive guide to general laboratory chemical safety and disposal is also included.
Disposal of Toro this compound Sprinkler System Components
For maintenance and replacement of the Toro this compound sprinkler system, the primary components requiring specific disposal procedures are the solenoid and the GDC (Gateway to Decoder Communication) module. Safe and proper disposal is crucial for operational integrity and environmental responsibility.
Operational Plan for Component Disposal
1. Solenoid Disposal and Replacement:
-
Preparation: Before beginning, ensure the system's water pressure is shut off and relieved[1]. The sprinkler unit should then be removed from the swing joint fitting[1].
-
Procedure:
-
For sprinklers equipped with an Intelligence Module, the red and white striped wire and the black solenoid wires must be cut[1]. In models without this module, the black and white control wires should be cut[1].
-
The old solenoid can then be unscrewed and set aside for disposal[1].
-
It is recommended to flush the plunger area with clean water prior to installing a new solenoid[1].
-
2. GDC Module Disposal and Replacement:
-
Preparation: Access the module by pushing the three marker tabs inward, which will separate the cover[1].
-
Procedure:
-
The old GDC module can be slid out of its housing[1].
-
Cut the red and black solenoid wires, as well as the black and white control wires, to free the module[1].
-
The old module is now ready for disposal[1].
-
For the installation of a new module, strip 7/16” (11 mm) of insulation from the wire ends and use waterproof splices for all connections[1].
-
Quantitative Data for this compound Components
| Parameter | Specification | Source |
| Wire Strip Length | 7/16” (11 mm) | [1] |
| Standard Solenoid Inrush Current | 0.30 A @ 50/60 Hz | [2] |
| Standard Solenoid Holding Current | 0.20 A @ 50/60 Hz | [2] |
| Sprinkler Flush Rate | Should not exceed 5 GPM (18.9 LPM) | [2] |
Workflow for Component Disposal
Caption: Logical workflow for the disposal of Toro this compound sprinkler components.
Essential Guide to Laboratory Chemical Safety and Disposal
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for chemical waste is paramount. The following provides essential, immediate safety and logistical information.
Core Requirements for Chemical Waste Management
-
Data Presentation: Always consult the Safety Data Sheet (SDS) for each chemical. The SDS provides comprehensive information on hazards, handling, and disposal[3][4].
-
Labeling: All waste containers must be accurately and clearly labeled with the chemical name and associated hazards. Never use abbreviations or chemical formulas[5][6].
-
Segregation: Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions. For example, acids and bases, or oxidizers and flammable materials, should never be mixed[6][7].
-
Containment: Use secondary containment for all liquid chemical waste to mitigate spills[6]. Containers must be in good condition, compatible with the waste, and kept tightly closed except when adding waste[3][6].
Protocols for Chemical Waste Disposal
-
Waste Characterization: Identify if the waste is hazardous. This includes chemicals that are flammable, corrosive, reactive, or toxic.
-
Container Selection: Choose a container that is chemically resistant to the waste.
-
Accumulation:
-
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department for waste collection. Do not pour any chemical waste down the drain unless explicitly permitted by your EHS office[3].
Emergency Spill Procedures
In the event of a chemical spill, immediate and correct response is critical.
-
Alert: Notify personnel in the immediate area.
-
Assess: Evaluate the risks. For small, manageable spills, proceed with cleanup if you are trained and have the appropriate spill kit. For large or highly hazardous spills, evacuate the area and contact emergency personnel[4].
-
Contain: Use absorbent materials from a spill kit to contain the spill and prevent it from spreading[7].
-
Clean Up: Collect the absorbent material and any contaminated items. Place them in a labeled, sealed bag or container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with appropriate materials as recommended by the SDS.
Logical Relationships in Chemical Handling
Caption: Logical flow from planning to disposal in chemical handling.
References
- 1. media.toro.com [media.toro.com]
- 2. toro.com [toro.com]
- 3. Chemical Safety | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Industry Safety: Essential Practices for Hazardous Material Handling - Ayrton Group [ayrton.ie]
Essential Safety and Handling Guide for INF55 (5-Nitro-2-phenyl-1H-indole)
Disclaimer: The following information is provided as a general safety guide for handling the research chemical INF55, identified as the efflux pump inhibitor 5-Nitro-2-phenyl-1H-indole. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guidance is based on general laboratory safety principles and data from structurally similar compounds. All quantitative data presented are hypothetical and for illustrative purposes only . Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
Given the potential hazards associated with novel chemical compounds, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | To prevent skin contact. Double gloving is recommended for prolonged handling. |
| Eye Protection | Chemical splash goggles or a full-face shield | To protect eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
II. Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department. |
III. Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is 2-8°C.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.
Waste Collection:
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated PPE, weighing papers, and absorbent materials.
-
Liquid Waste: Collect in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the contents ("Hazardous Waste: this compound") and the associated hazards.
-
Store waste containers in a designated satellite accumulation area.
-
Contact your institution's EHS department to schedule a pickup for hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols: General Guidance
The following provides a general workflow for handling this compound in a laboratory setting.
Workflow for Preparing a Stock Solution of this compound
Caption: A typical workflow for the safe preparation of an this compound stock solution.
Logical Relationship: Hazard Mitigation
The following diagram illustrates the relationship between identified hazards and the control measures in place to mitigate them.
Caption: Relationship between hazards and control measures for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
